6-Dehydroprogesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-LEKSSAKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-56-7 | |
| Record name | Pregna-4,6-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Dehydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-DEHYDROPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dehydroprogesterone (pregna-4,6-diene-3,20-dione) is a synthetic steroid and a derivative of progesterone. It is characterized by the introduction of a double bond between carbons 6 and 7 of the progesterone backbone. This structural modification significantly influences its chemical and biological properties, distinguishing it from the parent hormone. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including its metabolism and potential therapeutic applications. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a C21 steroid with the systematic IUPAC name (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one.[1] Its chemical identity is further defined by the following identifiers:
| Identifier | Value |
| CAS Number | 1162-56-7[1] |
| Molecular Formula | C₂₁H₂₈O₂[1][2] |
| Molecular Weight | 312.45 g/mol [2] |
| SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C[3] |
| InChI | InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1[2] |
| Synonyms | Pregna-4,6-diene-3,20-dione, Δ6-Progesterone[1][4] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and absorption characteristics.
| Property | Value | Source |
| Melting Point | 147-148 °C | Golden Pharma |
| Boiling Point | 462.8 °C at 760 mmHg | Golden Pharma |
| Density | 1.1 g/cm³ | Golden Pharma |
| Solubility | Soluble in acetone and chloroform; sparingly soluble in ethanol and methanol; practically insoluble in water. | ChemicalBook |
| Appearance | White to off-white powder | NINGBO INNO PHARMCHEM |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of this compound.
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating a molecular ion peak consistent with its molecular weight.[1]
-
Infrared (IR) Spectroscopy: FTIR spectra of this compound are available, typically showing characteristic carbonyl stretching frequencies for the ketone groups at C3 and C20, and C=C stretching for the conjugated diene system.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR data are available and crucial for confirming the chemical structure. A comparative study using high-field NMR has been conducted on this compound and related progestins to define its conformational features.[5]
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, primarily through its interaction with steroid receptors.
Mechanism of Action
As a progestin, this compound's primary mechanism of action is through its agonistic activity at the progesterone receptor (PR) .[3] Binding to the PR initiates a cascade of molecular events that modulate the transcription of target genes involved in various physiological processes.
Biological Activities
-
Anti-cancer Properties: this compound has been shown to inhibit the growth of human mammary cancer cells (MCF-7).[3]
-
Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit efflux pumps and cytochrome P450 enzymes.[3]
-
Prostatic Hypertrophy: It has shown effectiveness in the treatment of prostatic hypertrophy.[3]
Metabolism
The metabolism of this compound can occur through various enzymatic reactions. Microbial transformation studies using Aspergillus niger and Gibberella fujikuroi have shown that it can be converted into several hydroxylated, chlorinated, and epoxidized metabolites.[6] This highlights the potential for diverse metabolic pathways in vivo.
Toxicity
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound
A patented method for the synthesis of dehydroprogesterone involves a multi-step process starting from A-ring degradation products. The key steps include:
-
Addition reaction with acetylene magnesium halide.
-
Dehydroxylation and configuration inversion.
-
Bromination and elimination reactions.
-
Grignard reaction.
-
Mitsunobu reaction.
-
Two Robinson annulation reactions.
-
Water addition and rearrangement to yield the final product.[7]
The crude product is then purified by recrystallization from acetone.[7]
Purification
Purification of this compound can be achieved through recrystallization using solvents such as acetone or a mixture of ethyl acetate and hexane.[7] Column chromatography can also be employed for further purification if necessary.
Progesterone Receptor Binding Assay
A common method to assess the binding affinity of compounds to the progesterone receptor is a competitive binding assay.
Principle: This assay measures the ability of the test compound (this compound) to compete with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to the progesterone receptor.
Protocol Outline:
-
Prepare a cytosolic fraction containing progesterone receptors from a suitable source (e.g., rabbit uterus or PR-expressing cells).
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal adsorption.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
MCF-7 Cell Proliferation Assay (E-screen Assay)
This assay is used to determine the proliferative or anti-proliferative effects of a compound on estrogen-responsive breast cancer cells.
Protocol Outline:
-
Culture MCF-7 cells in a suitable medium.
-
Seed the cells in multi-well plates and allow them to attach.
-
Replace the medium with an estrogen-free medium for a period to synchronize the cells.
-
Treat the cells with varying concentrations of this compound. Include appropriate positive (e.g., estradiol) and negative (vehicle) controls.
-
Incubate for a defined period (e.g., 4-6 days).
-
Determine cell proliferation using a suitable method, such as:
-
Direct cell counting (e.g., using a hemocytometer and trypan blue exclusion).
-
DNA quantification (e.g., using a fluorescent dye like SYBR Green).
-
Metabolic assays (e.g., MTS or MTT assay), though caution is advised as some compounds can interfere with mitochondrial activity.[8]
-
In Vitro Anti-Inflammatory Assay (Egg Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.
Protocol Outline:
-
Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of this compound.
-
Incubate the reaction mixtures at 37°C followed by heating at 70°C to induce protein denaturation.
-
After cooling, measure the absorbance of the solutions at 280 nm.
-
Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
-
A reference anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.[9]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling pathway.
Conclusion
This compound is a synthetic progestin with distinct chemical and biological properties conferred by the C6-C7 double bond. Its activities, including anti-cancer and anti-inflammatory effects, make it a compound of interest for further research and potential therapeutic development. This guide provides a foundational understanding of its characteristics and offers detailed experimental approaches for its study. The provided data and protocols are intended to facilitate future investigations into the pharmacological potential of this compound.
References
- 1. This compound | C21H28O2 | CID 101994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of this compound with Aspergillus niger and Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]
- 8. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 9. medwinpublishers.com [medwinpublishers.com]
An In-depth Technical Guide to the Synthesis of 6-Dehydroprogesterone from Progesterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for synthesizing 6-dehydroprogesterone (pregna-4,6-diene-3,20-dione) from progesterone. The synthesis of this compound is a critical step in the production of various steroidal drugs, most notably dydrogesterone, a potent and widely used progestogen.[1][2] This document details both chemical and microbial synthesis routes, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing workflows using the DOT language.
Chemical Synthesis
The most established method for producing this compound from progesterone is a multi-step chemical process. This pathway is a key part of the industrial synthesis of dydrogesterone, where this compound (or its protected form) serves as the penultimate intermediate before photochemical isomerization.[3][4][5] The general sequence involves the protection of carbonyl groups, followed by allylic bromination and a subsequent elimination reaction to introduce the C6-C7 double bond.
Synthesis Workflow
The chemical synthesis pathway from progesterone to this compound typically involves three main stages as depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 3. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
The Discovery and Enduring Legacy of Retro-6-Dehydroprogesterone: A Technical Guide
An In-depth Exploration of the Synthesis, Mechanism of Action, and Pharmacological Profile of a Keystone Progestogen
Abstract
Retro-6-dehydroprogesterone, known more commonly as dydrogesterone, represents a significant milestone in the development of synthetic steroid hormones. First synthesized in the 1950s, its unique retro-steroid structure confers a pharmacological profile that closely mimics natural progesterone while offering the distinct advantage of high oral bioavailability. This technical guide provides a comprehensive overview of the discovery, historical development, and key scientific attributes of dydrogesterone. It details the seminal synthesis protocols, presents a consolidated view of its pharmacokinetic and pharmacodynamic properties, and elucidates its complex signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a thorough technical resource on this important therapeutic agent.
Discovery and History
The journey of retro-6-dehydroprogesterone began in the 1950s, a period of intense research into synthetic steroid hormones. Scientists at the Dutch pharmaceutical company N.V. Philips-Duphar (later Solvay Pharmaceuticals) were exploring modifications to the progesterone molecule to enhance its oral activity and therapeutic profile. The breakthrough came with the synthesis of a retro-isomer of progesterone, where the hydrogen atom at the 9th carbon is in the β-position and the methyl group at the 10th carbon is in the α-position, the reverse of the natural progesterone structure. This unique "retro" configuration, combined with the introduction of a double bond between carbons 6 and 7, resulted in a molecule with potent progestogenic activity when administered orally.
The initial synthesis and properties of this novel compound were detailed in patents, with U.S. Patent 3,198,792, filed in the early 1960s, being a key document outlining its creation. Marketed under the brand name Duphaston, dydrogesterone was first introduced for medical use in 1961 and has since become a widely prescribed progestogen for a variety of gynecological conditions.[1]
Physicochemical and Pharmacological Properties
Dydrogesterone is a selective progestogen, meaning it binds with high specificity to the progesterone receptor (PR).[2][3] Unlike many other synthetic progestins, it exhibits no clinically relevant androgenic, estrogenic, or glucocorticoid activity.[3][4] Its primary active metabolite, 20α-dihydrodydrogesterone (DHD), is responsible for a significant portion of its progestogenic effects.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of dydrogesterone and its active metabolite.
Table 1: Pharmacokinetic Properties of Dydrogesterone and its Active Metabolite
| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) | Source(s) |
| Bioavailability | 28% (oral) | - | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.5 hours | 0.5 - 2.5 hours | [1] |
| Plasma Half-life (t½) | 5 - 7 hours | 14 - 17 hours | [1] |
| Protein Binding | >90% | >90% | |
| Metabolism | Rapidly and completely metabolized | - | [1] |
| Excretion | Primarily via urine as metabolites | - |
Table 2: Receptor Binding and Potency
| Parameter | Value | Source(s) |
| Progesterone Receptor (PR) Binding Affinity | ~16% of progesterone | |
| Oral Progestogenic Potency | 10-20 times that of oral micronized progesterone | |
| Acute Toxicity (LD50, oral, rats) | > 4640 mg/kg | [1] |
Experimental Protocols: Synthesis of Retro-6-Dehydroprogesterone
Several synthetic routes for dydrogesterone have been developed since its initial discovery. The most historically and industrially relevant method starts from progesterone. The following is a representative protocol based on patented synthesis methodologies.[5][6]
Synthesis from Progesterone
This synthesis involves a multi-step process including photochemical rearrangement and dehydrogenation.
Step 1: Photochemical Isomerization of Progesterone to 9β,10α-Progesterone (Retroprogesterone)
-
Dissolve progesterone in a suitable organic solvent (e.g., tetrahydrofuran).
-
Subject the solution to photochemical reaction using a high-pressure mercury lamp. The irradiation is typically carried out for a specified duration to induce the isomerization of the steroid backbone to the retro configuration.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain crude 9β,10α-progesterone.
Step 2: Dehydrogenation of 9β,10α-Progesterone to Retro-6-Dehydroprogesterone (Dydrogesterone)
-
Dissolve the crude 9β,10α-progesterone from Step 1 in an appropriate organic solvent (e.g., a mixture of an alcohol, ether, and aromatic hydrocarbon).
-
Add a dehydrogenating agent, such as a benzoquinone oxidant (e.g., chloranil).
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up through a series of extractions and washes to remove the oxidant and byproducts.
-
The crude dydrogesterone is then purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final product.
Signaling Pathways and Mechanism of Action
Dydrogesterone exerts its biological effects primarily through its interaction with the progesterone receptor. Its mechanism of action involves both classical genomic and non-genomic signaling pathways.
Progesterone Receptor-Mediated Genomic Signaling
Upon binding to the progesterone receptor in target cells, dydrogesterone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. One of the key downstream mediators of progesterone action is the Progesterone-Induced Blocking Factor (PIBF).
Caption: Dydrogesterone's genomic signaling pathway via the progesterone receptor.
PIBF Signaling Cascade
PIBF, secreted from lymphocytes in response to progesterone receptor activation, acts as an immunomodulatory protein. It binds to the IL-4 receptor, initiating a signaling cascade through the JAK/STAT pathway, which ultimately leads to the production of Th2 cytokines and a shift in the immune response, a crucial aspect of maintaining pregnancy.[7][8][9][10][11]
Caption: The PIBF-mediated JAK/STAT signaling pathway.
Regulation of the GnRH Pathway
Studies in animal models have shown that dydrogesterone can influence the gonadotropin-releasing hormone (GnRH) signaling pathway in the hypothalamus.[12][13][14][15] This suggests a role for dydrogesterone in the central regulation of the menstrual cycle. The precise molecular mechanisms of this interaction are still under investigation but are thought to involve the modulation of GnRH gene expression.
Caption: Dydrogesterone's influence on the hypothalamic-pituitary-gonadal axis.
Conclusion
Retro-6-dehydroprogesterone has remained a clinically important progestogen for over six decades. Its discovery was a pivotal moment in steroid chemistry, leading to a therapeutic agent with a favorable safety and efficacy profile. The unique retro-steroid structure of dydrogesterone provides high oral bioavailability and selectivity for the progesterone receptor, minimizing off-target hormonal effects. Its complex mechanism of action, involving both genomic and non-genomic pathways, continues to be an area of active research. This technical guide has provided a detailed overview of the discovery, synthesis, and biological actions of dydrogesterone, offering a valuable resource for the scientific and drug development communities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 3. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dydrogesterone | Estrogen/progestogen Receptor agonist | Mechanism | Concentration [selleckchem.com]
- 5. CN113666981A - A kind of synthetic method of dydrogesterone - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Progesterone-induced blocking factor differentially regulates trophoblast and tumor invasion by altering matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone-induced blocking factor differentially regulates trophoblast and tumor invasion by altering matrix metalloproteinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferative and Invasive Effects of Progesterone-Induced Blocking Factor in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. Progesterone-induced blocking factor: from molecular biology to clinical medicine - Prokhorova - Obstetrics and Gynecology [journals.eco-vector.com]
- 12. Dydrogesterone affects the transcription of genes in GnRH and steroidogenesis pathways and increases the frequency of atretic follicles in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of gonadotropin-releasing hormone (GnRH) gene expression by 5alpha-dihydrotestosterone in GnRH-secreting GT1-7 hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Core Mechanism of Dydrogesterone on Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone, a synthetic retro-progesterone, has been a cornerstone in the management of various conditions arising from progesterone deficiency for over six decades. Its unique molecular structure, closely resembling natural progesterone but with a "bent" conformation, confers a highly selective and potent progestogenic activity with an enhanced oral bioavailability.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of dydrogesterone on progesterone receptors (PR), presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Molecular Interaction with Progesterone Receptors
Dydrogesterone exerts its biological effects primarily by acting as a selective agonist for the progesterone receptor, a member of the nuclear receptor superfamily. Its distinct stereochemical structure, a retro-progesterone, results in a high affinity and selectivity for PR with minimal to no interaction with androgen, glucocorticoid, or mineralocorticoid receptors, thereby reducing the likelihood of off-target effects.[3][4]
Binding Affinity and Selectivity
The binding affinity of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), to the progesterone receptor has been characterized through in vitro competitive binding assays. These assays typically involve the use of a radiolabeled progestin and measuring its displacement by increasing concentrations of the test compound.
Table 1: Binding Affinity (Ki) of Dydrogesterone and its Metabolite for Steroid Receptors [5]
| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |
| Dydrogesterone | 15.9 | 316.2 | 316.2 |
| 20α-dihydrodydrogesterone | 125.9 | 3162.3 | 3162.3 |
| Progesterone | 2.5 | 31.6 | 562.3 |
Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium.
Table 2: Relative Binding Affinity (RBA) of Dydrogesterone and its Metabolite for Steroid Receptors [5]
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |
| Dydrogesterone | 15.9 | 10.0 | 17.5 |
| 20α-dihydrodydrogesterone | 15.9 | 0.8 | 2.0 |
| Progesterone | 100 | 100 | 100 |
RBA is expressed as a percentage of the affinity of the reference compound (progesterone).
Receptor Activation and Transactivation
Upon binding to the progesterone receptor, dydrogesterone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The potency of dydrogesterone in activating the progesterone receptor is determined through transactivation assays, often employing luciferase reporter genes.
Table 3: Progesterone Receptor B (PR-B) Transactivation by Dydrogesterone and its Metabolite [5]
| Compound | EC50 (nM) | Efficacy (%) |
| Dydrogesterone | 0.32 | 70 |
| 20α-dihydrodydrogesterone | 10.96 | 70 |
| Progesterone | 0.36 | 100 |
EC50 represents the concentration of a drug that gives a half-maximal response. Efficacy is the maximal response achievable from a drug.
Downstream Signaling Pathways
The activation of the progesterone receptor by dydrogesterone initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. While the classical genomic pathway involving direct gene regulation is primary, non-genomic pathways are also implicated.
Caption: Dydrogesterone's mechanism of action on progesterone receptors.
Regulation of Progesterone-Responsive Genes
Dydrogesterone modulates the expression of a suite of genes critical for endometrial receptivity and the maintenance of pregnancy. Key examples include:
-
Mucin 1 (MUC1): In the human endometrium, progesterone upregulates MUC1 expression, which is thought to play a role in the initial stages of embryo-endometrial interactions.[6][7]
-
Glycodelin (formerly Progesterone-Associated Endometrial Protein - PAEP): This protein is a key marker of endometrial receptivity and is regulated by progesterone.
Studies in zebrafish have also shown that dydrogesterone can affect the transcription of genes involved in the gonadotropin-releasing hormone (GnRH) pathway and steroidogenesis.[8]
Crosstalk with Other Signaling Pathways
Emerging evidence suggests that progesterone receptors can engage in crosstalk with other signaling pathways, including:
-
MAPK/ERK and PI3K/Akt Pathways: Progestins have been shown to rapidly activate these pathways, which can, in turn, influence progesterone receptor-mediated gene transcription.
-
STAT Signaling: Progestins can induce the transcriptional activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] There is also evidence of crosstalk between progesterone receptor and STAT5 signaling.[10]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of dydrogesterone.
Progesterone Receptor Competitive Binding Assay
Caption: Workflow for a progesterone receptor competitive binding assay.
Methodology:
-
Receptor Preparation: Prepare a source of progesterone receptors, such as cytosol from target tissues (e.g., uterus) or cell lines overexpressing the receptor.
-
Reaction Mixture: In a series of tubes, combine the receptor preparation, a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone), and varying concentrations of unlabeled dydrogesterone.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of dydrogesterone. From this curve, the IC50 (the concentration of dydrogesterone that inhibits 50% of specific binding) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for PR Transactivation
Caption: Workflow for a luciferase reporter gene assay to measure PR transactivation.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or a PR-negative breast cancer cell line) and co-transfect with three plasmids: an expression vector for the human progesterone receptor, a reporter plasmid containing the firefly luciferase gene under the control of a promoter with PREs, and a control plasmid containing the Renilla luciferase gene for normalization.[11][12][13]
-
Treatment: After transfection, treat the cells with various concentrations of dydrogesterone or a vehicle control.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luminescence Measurement: Measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates for each enzyme.[8][14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the dydrogesterone concentration to generate a dose-response curve, from which the EC50 and efficacy can be determined.
In Vitro Decidualization of Endometrial Stromal Cells
Methodology:
-
Cell Isolation and Culture: Isolate primary human endometrial stromal cells from endometrial biopsies and culture them in appropriate media.
-
Hormonal Treatment: To induce decidualization, treat the confluent stromal cells with a combination of estradiol and dydrogesterone.
-
Assessment of Decidualization: Monitor the morphological changes of the cells (from fibroblastic to epithelioid) under a microscope. Quantify the expression of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), by qPCR or ELISA.
Pharmacokinetics
The clinical efficacy of dydrogesterone is significantly influenced by its pharmacokinetic profile, which is characterized by rapid absorption and metabolism.
Table 4: Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (DHD) [15][16]
| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) |
| Tmax (hours) | 0.5 - 2.5 | ~1.5 |
| Cmax (pg/mL) | 3064.2 | - |
| AUC0-t (pg.hr/mL) | 11742.0 | - |
| Terminal Half-life (hours) | 5 - 7 | 14 - 17 |
| Bioavailability (%) | ~28 | - |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
The rapid and extensive metabolism of dydrogesterone to its active metabolite, DHD, is a key feature of its pharmacology. The plasma levels of DHD are substantially higher than those of the parent drug.
Conclusion
Dydrogesterone's mechanism of action is centered on its selective and potent agonistic activity on the progesterone receptor. Its unique molecular structure provides a favorable pharmacokinetic and pharmacodynamic profile, characterized by high oral bioavailability and a low incidence of off-target hormonal effects. The downstream effects of dydrogesterone-mediated PR activation involve the regulation of a complex network of genes and signaling pathways that are crucial for establishing and maintaining a healthy pregnancy and managing various gynecological disorders. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimal clinical application of this important therapeutic agent.
References
- 1. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis | PLOS One [journals.plos.org]
- 4. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The polymorphic epithelial mucin MUC1 in human endometrium is regulated with maximal expression in the implantation phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human endometrial mucin MUC1 is up-regulated by progesterone and down-regulated in vitro by the human blastocyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone Receptor and Stat5 Signaling Cross Talk Through RANKL in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. msjonline.org [msjonline.org]
- 16. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Metabolic Fate of 6-Dehydroprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dehydroprogesterone, clinically known as dydrogesterone, is a synthetic retro-progesterone with a chemical structure closely related to natural progesterone. Administered orally, it is utilized in a variety of gynecological conditions associated with progesterone deficiency. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dydrogesterone, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development.
Pharmacokinetics
Following oral administration, dydrogesterone is rapidly absorbed and extensively metabolized. The pharmacokinetic parameters of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), have been well-characterized in healthy adult females.
Absorption and Distribution
Dydrogesterone is readily absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) being reached between 0.5 and 2.5 hours post-administration[1]. The absolute bioavailability of orally administered dydrogesterone is approximately 28%. Both dydrogesterone and its major metabolite, DHD, are highly bound to plasma proteins (over 90%)[1].
Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters for dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), are summarized in the table below.
| Parameter | Dydrogesterone | 20α-Dihydrodydrogesterone (DHD) | Reference |
| Tmax (hours) | 0.5 - 2.5 | ~1.5 | [1] |
| Cmax (ng/mL) | 0.759 (single 2.5 mg dose) | 18.9 (single 2.5 mg dose) | |
| AUC0-τ (ng.h/mL) | 2.81 (single 2.5 mg dose) | 90.4 (single 2.5 mg dose) | |
| Elimination Half-life (hours) | 5 - 7 | 14 - 17 | [1] |
| Bioavailability (%) | 28 | Not applicable | [1] |
Table 1: Summary of key pharmacokinetic parameters of dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), in healthy adult females.
Metabolism
The metabolism of dydrogesterone is extensive and primarily occurs in the liver. The main metabolic pathway involves the reduction of the 20-keto group, leading to the formation of the pharmacologically active metabolite, 20α-dihydrodydrogesterone (DHD).
Metabolic Pathways
The biotransformation of dydrogesterone is predominantly a reductive process. Unlike progesterone, dydrogesterone's 4,6-diene-3-one structure is metabolically stable. The primary metabolic conversion is the reduction of the C20-ketone to a hydroxyl group, resulting in the formation of DHD. This reaction is primarily catalyzed by cytosolic aldo-keto reductases (AKRs), with a minor contribution from microsomal cytochrome P450 (CYP) enzymes in further metabolism[2][3].
Key Metabolizing Enzymes
-
Aldo-Keto Reductases (AKR): The conversion of dydrogesterone to DHD is mainly carried out by AKR1C1 and, to a lesser extent, AKR1C3 in the liver cytosol[2][3].
-
Cytochrome P450 (CYP) Enzymes: CYP3A4 is the primary CYP isoenzyme involved in the oxidative metabolism of dydrogesterone, with a minor role played by CYP2C19[2][3].
Experimental Protocols
This section details the methodologies employed in pharmacokinetic and metabolism studies of dydrogesterone.
In Vivo Pharmacokinetic Study Protocol
A typical clinical study to determine the pharmacokinetic profile of dydrogesterone involves the following steps:
A bioequivalence study of a generic dydrogesterone formulation provides a practical example of such a protocol. Healthy adult female subjects are administered a single 10 mg oral dose of dydrogesterone under fasting conditions. Serial blood samples are collected at specified time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 48, and 72 hours post-dose)[1]. Plasma is separated by centrifugation and stored at -20°C until analysis[1].
Analytical Method: LC-MS/MS for Plasma Quantification
The quantification of dydrogesterone and DHD in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
| Parameter | Method 1 | Method 2 |
| Chromatography System | Agilent 1100 Series HPLC | Not Specified |
| Mass Spectrometer | Applied Biosystem Sciex API 4000 | Not Specified |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) | Not Specified |
| Mobile Phase | 20:80 (v/v) mixture of 1 mM ammonium acetate and acetonitrile (isocratic) | Not Specified |
| Flow Rate | 1 mL/min | Not Specified |
| Column Temperature | 35°C | Not Specified |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode | Not Specified |
| MRM Transitions (m/z) | Dydrogesterone: 313 > 295 | Dydrogesterone: 313.1 > 105.5 |
| Internal Standard | Not Specified | Dexamethasone (m/z 393 > 147) |
| Sample Preparation | Protein precipitation with methanol | Solid-Phase Extraction (SPE) |
| Calibration Range | 5 - 150 ng/mL | 10 - 60 ng/mL |
| Reference | [4] | [5][6] |
Table 2: Example parameters for validated LC-MS/MS methods for the determination of dydrogesterone in human plasma.
In Vitro Metabolism Study Protocol
The investigation of dydrogesterone's metabolism in the liver typically involves the use of human liver subcellular fractions.
Objective: To identify the enzymes responsible for the metabolism of dydrogesterone and to characterize the formation of its major metabolite, DHD.
Materials:
-
Human liver cytosol (HLC)
-
Human liver microsomes (HLM)
-
Dydrogesterone
-
NADPH (cofactor)
-
AKR1C subfamily-specific inhibitors (e.g., epalrestat for AKR1A/B, diazepam for AKR1C, finasteride for AKR1D)[2]
-
CYP3A4 inhibitor (e.g., ketoconazole)
-
CYP2C19 inhibitor (e.g., ticlopidine)
-
Recombinant human AKR and CYP enzymes
Procedure:
-
Incubation: Dydrogesterone (e.g., 3 µM) is incubated with HLC or HLM (e.g., 0.5 mg/mL protein concentration) in the presence of NADPH (e.g., 1 mM)[2].
-
Inhibition Studies: To identify the specific enzymes involved, incubations are repeated in the presence of specific inhibitors at appropriate concentrations (e.g., 100 µM for AKR inhibitors)[2].
-
Recombinant Enzyme Studies: To confirm the role of specific enzymes, dydrogesterone is incubated with individual recombinant human AKR and CYP enzymes.
-
Sample Analysis: The reaction mixtures are analyzed by a validated LC-MS/MS method to measure the depletion of dydrogesterone and the formation of DHD and other potential metabolites.
Conclusion
The pharmacokinetics of dydrogesterone are characterized by rapid absorption and extensive metabolism to its primary active metabolite, 20α-dihydrodydrogesterone. The metabolic pathway is well-defined, with cytosolic aldo-keto reductases, particularly AKR1C1, playing a predominant role, and a secondary contribution from microsomal CYP3A4. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to design and conduct further studies on dydrogesterone and related compounds. A thorough understanding of its pharmacokinetic and metabolic profile is essential for the optimization of its therapeutic use and the development of new drug candidates.
References
- 1. msjonline.org [msjonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Analysis of C21H28O2 Steroids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of steroids with the molecular formula C21H28O2. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and steroid analysis. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of this class of compounds.
Introduction to C21H28O2 Steroids
Steroids possessing the molecular formula C21H28O2 represent a diverse group of synthetic and naturally occurring compounds with significant biological activities. These molecules primarily interact with various steroid hormone receptors, including the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors, thereby modulating a wide array of physiological processes. Their therapeutic applications are extensive, ranging from hormonal contraceptives and hormone replacement therapy to the treatment of endocrine disorders. This guide focuses on a selection of prominent C21H28O2 steroids, providing a comparative analysis of their biochemical properties and analytical methodologies.
The steroids covered in this guide include:
-
11-Dehydroprogesterone
-
Demegestone
-
Dydrogesterone
-
Ethisterone
-
Guggulsterone
-
Levonorgestrel
-
Norgestrel
-
Tetrahydrogestrinone (THG)
-
Tibolone
Quantitative Data Presentation
The biological activity of these steroids is largely determined by their affinity for various nuclear receptors. The following tables summarize the available quantitative data on the receptor binding affinities of the selected C21H28O2 steroids.
Table 1: Progesterone Receptor (PR) and Androgen Receptor (AR) Binding Affinities
| Compound | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Notes |
| Dydrogesterone | Low affinity (~16% of progesterone) but high oral potency.[1] | No significant binding.[1][2] | Highly selective for the PR. |
| Levonorgestrel | High affinity (RBA: 323%).[3] | Moderate affinity (RBA: 58%).[3] | Also binds to other steroid receptors. |
| Norgestrel | Active component is levonorgestrel; half as potent by weight. | Weak androgenic activity. | Racemic mixture of dextronorgestrel (inactive) and levonorgestrel (active). |
| Guggulsterone | Antagonist (Ki = 201 nM).[4] | Antagonist (Ki = 240 nM).[4] | Broad-spectrum steroid receptor ligand. |
| Demegestone | High potency (50x progesterone in Clauberg test).[5] | No androgenic activity; some antiandrogenic activity.[5] | Highly potent progestogen. |
| Ethisterone | Weak progestogen (~44% affinity of progesterone).[6] | Some androgenic and anabolic activity.[6] | The first orally active progestin. |
| Tetrahydrogestrinone | Potent agonist. | High affinity, similar to dihydrotestosterone (DHT).[1][7] | A potent anabolic and progestogenic steroid. |
| Tibolone | The Δ4-isomer metabolite is a PR agonist.[8] | The Δ4-isomer metabolite is an AR agonist.[8] | Prodrug with tissue-selective effects. |
| 11-Dehydroprogesterone | 2-3 times as potent as progesterone in animal bioassays. | Data not available. | Limited quantitative data available. |
RBA: Relative Binding Affinity. Ki: Inhibition Constant.
Table 2: Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR) Binding Affinities
| Compound | Estrogen Receptor (ER) Affinity | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity | Notes |
| Dydrogesterone | No significant binding.[1][2] | No significant binding.[1][2] | No significant binding. | Highly selective progestogen. |
| Levonorgestrel | Low affinity (RBA: <0.02%).[3] | Low affinity (RBA: 7.5%).[3] | Low affinity (RBA: 17%).[3] | Broad receptor binding profile. |
| Guggulsterone | Agonist (Ki > 5 µM).[4] | Antagonist (Ki = 224 nM).[4] | Antagonist (Ki = 39 nM).[4] | Also a Farnesoid X receptor antagonist.[4][9][10][11] |
| Demegestone | No significant binding. | Low affinity; antiglucocorticoid activity in some assays.[5] | Data not available. | Selective progestin. |
| Ethisterone | No significant binding. | No significant binding. | No significant binding. | Primarily progestogenic and androgenic. |
| Tetrahydrogestrinone | No estrogenic activity.[8][11][12] | High affinity binding.[1] | High affinity binding. | Unselective, high-potency steroid. |
| Tibolone | 3α-OH and 3β-OH metabolites are ER agonists.[8] | No clinically significant activity. | No clinically significant activity. | Metabolites determine receptor activity. |
| 11-Dehydroprogesterone | Data not available. | Data not available. | Data not available. | Limited data available. |
RBA: Relative Binding Affinity. Ki: Inhibition Constant.
Signaling Pathways and Mechanisms of Action
The biological effects of C21H28O2 steroids are mediated through their interaction with specific intracellular steroid receptors. Upon ligand binding, these receptors typically undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes. Some steroids also elicit rapid, non-genomic effects through membrane-associated receptors.
Progesterone Receptor Signaling
Progestogenic C21H28O2 steroids, such as dydrogesterone, levonorgestrel, and demegestone, primarily act as agonists of the progesterone receptor. The canonical PR signaling pathway involves the binding of the steroid to the PR in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA to modulate gene transcription.
Androgen Receptor Signaling
Androgenic steroids like tetrahydrogestrinone (THG) are potent agonists of the androgen receptor. The AR signaling pathway is similar to that of other steroid receptors, involving ligand binding, receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) to regulate gene expression, leading to anabolic and androgenic effects.
Multi-Receptor Interactions of Tetrahydrogestrinone (THG)
Tetrahydrogestrinone is a notable example of a C21H28O2 steroid with a broad receptor binding profile, acting as a potent agonist at the androgen and progesterone receptors, and also binding with high affinity to the glucocorticoid and mineralocorticoid receptors.[1][8][13][14] This lack of selectivity can lead to a complex pharmacological profile with a range of potential physiological effects.
Experimental Protocols
Accurate analysis of C21H28O2 steroids is crucial for research and clinical applications. The following sections provide detailed methodologies for receptor binding assays and chromatographic analysis.
Steroid Receptor Competitive Binding Assay Protocol
This protocol describes a general method for determining the relative binding affinity of a test compound for a steroid receptor (e.g., AR, ER, PR) using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Recombinant human steroid receptor protein (e.g., AR, ERα, PR)
-
Radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-R5020 for PR)
-
Unlabeled test compound and reference steroid
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the reference steroid in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration appropriate for the receptor's Kd.
-
Assay Setup: In a 96-well plate, add the assay buffer, the recombinant receptor protein, and the radiolabeled ligand to each well.
-
Competition: Add the serially diluted unlabeled test compound or reference steroid to the wells. Include wells for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + a high concentration of unlabeled reference steroid).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Add scintillation cocktail to the wells containing the bound ligand and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC50 of reference steroid / IC50 of test compound) x 100.
LC-MS/MS Analysis of C21H28O2 Steroids in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of steroids in complex biological matrices such as plasma or serum.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI)
Sample Preparation (Liquid-Liquid Extraction):
-
Internal Standard Spiking: To a known volume of plasma or serum (e.g., 500 µL), add an internal standard (a stable isotope-labeled analog of the analyte).
-
Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the sample. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
LC-MS/MS Conditions (Example for Progestins):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: ESI or APCI, typically in positive ion mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, specific precursor-to-product ion transitions are monitored for quantification and confirmation.
Data Analysis:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Quantify the concentration of the C21H28O2 steroid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. Tetrahydrogestrinone - Wikipedia [en.wikipedia.org]
- 2. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of anabolic steroids using GC/MS with selected ion monitoring. | Semantic Scholar [semanticscholar.org]
- 4. ias.ac.in [ias.ac.in]
- 5. 11-Dehydroprogesterone [en.wikipedia-on-ipfs.org]
- 6. graphviz.org [graphviz.org]
- 7. agilent.com [agilent.com]
- 8. ergogenics.org [ergogenics.org]
- 9. agilent.com [agilent.com]
- 10. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydrogestrinone is a potent androgen and progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Tetrahydrogestrinone is a potent but unselective binding steroid and affects glucocorticoid signalling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
6-Dehydro-retro-progesterone (Dydrogesterone): A Comprehensive Technical Guide on its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-dehydro-retro-progesterone, commonly known as dydrogesterone, is a synthetic, orally active progestogen with a molecular structure closely related to natural progesterone. This retro-progesterone derivative exhibits a high selectivity for the progesterone receptor (PR), acting as a potent agonist to mediate a range of physiological effects crucial for menstruation, pregnancy, and fertility. Unlike natural progesterone, dydrogesterone possesses enhanced bioavailability and a distinct metabolic profile, primarily converting to the active metabolite 20α-dihydrodydrogesterone (DHD). This technical guide provides an in-depth analysis of the biological functions of dydrogesterone, detailing its mechanism of action, quantitative receptor binding and activation data, and its significant immunomodulatory effects. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Dydrogesterone is a well-established therapeutic agent for a variety of conditions associated with progesterone deficiency. Its unique retro-steroid structure, achieved through a photochemical process, results in a bent molecular conformation that confers high selectivity for the progesterone receptor. This selectivity, coupled with its favorable pharmacokinetic profile, distinguishes it from other synthetic progestins and makes it a valuable tool in reproductive medicine. This document will explore the core biological functions of dydrogesterone, focusing on its molecular interactions, cellular effects, and clinical implications.
Mechanism of Action: Progesterone Receptor Agonism
The primary mechanism of action of dydrogesterone is its agonistic activity at the progesterone receptor (PR). The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are ligand-activated transcription factors. Upon binding, dydrogesterone induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes. This initiates a transcriptional cascade that modulates various cellular processes.
Receptor Binding and Transactivation
Dydrogesterone demonstrates a high affinity and selectivity for the progesterone receptor. While it also interacts with other steroid receptors, its primary activity is progestogenic.
Table 1: Receptor Binding and Transactivation Data for Dydrogesterone
| Parameter | Receptor | Value |
| EC50 (Agonist) | Progesterone Receptor | 12.3 nM |
| IC50 (Antagonist) | Androgen Receptor | 28.6 nM |
| IC50 (Antagonist) | Mineralocorticoid Receptor | 82.7 nM |
| IC50 (Antagonist) | Glucocorticoid Receptor | 363 nM |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
The data clearly indicates that dydrogesterone is a potent agonist of the progesterone receptor, with significantly lower antagonistic activity at other steroid hormone receptors.
Immunomodulatory Effects
A significant aspect of dydrogesterone's biological function is its ability to modulate the maternal immune response, a critical factor for a successful pregnancy. Dydrogesterone promotes a shift from a pro-inflammatory T-helper 1 (Th1) cytokine profile to an anti-inflammatory T-helper 2 (Th2) profile.[1][2][3] This shift is crucial for preventing the rejection of the semi-allogeneic fetus.
Cytokine Profile Modulation
-
Downregulation of Th1 Cytokines: Dydrogesterone has been shown to decrease the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).
-
Upregulation of Th2 Cytokines: Conversely, it enhances the production of anti-inflammatory cytokines like interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10).[1]
-
Induction of Progesterone-Induced Blocking Factor (PIBF): Dydrogesterone stimulates lymphocytes to produce PIBF, a key mediator of the pro-gestational immunological effects of progesterone.[1] PIBF, in turn, promotes the Th2 cytokine shift.
Table 2: Effect of Dydrogesterone on Cytokine Production
| Cytokine | Type | Effect of Dydrogesterone |
| IFN-γ | Th1 | ↓ |
| TNF-α | Th1 | ↓ |
| IL-4 | Th2 | ↑ |
| IL-6 | Th2 | ↑ |
| IL-10 | Th2 | ↑ |
↓: Downregulation; ↑: Upregulation
Endometrial Effects: Decidualization
Dydrogesterone plays a pivotal role in preparing the endometrium for embryo implantation through a process called decidualization. This involves the transformation of endometrial stromal cells into specialized secretory decidual cells, which is essential for the establishment and maintenance of pregnancy. Dydrogesterone, by activating the progesterone receptor, drives the expression of genes critical for this transformation.
Myometrial Effects: Uterine Quiescence
Maintaining uterine quiescence during pregnancy is vital to prevent preterm labor. Some evidence suggests that dydrogesterone can inhibit myometrial contractility. Interestingly, this effect may be independent of the classical progesterone receptor pathway, suggesting a non-genomic mechanism of action possibly involving voltage-dependent calcium channels.
Metabolism
Dydrogesterone is rapidly metabolized in the liver to its main active metabolite, 20α-dihydrodydrogesterone (DHD). DHD also possesses progestogenic activity and contributes significantly to the overall therapeutic effect of dydrogesterone.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of dydrogesterone and its metabolites for the progesterone receptor.
Materials:
-
Purified recombinant human progesterone receptor (PR)
-
Radiolabeled progesterone (e.g., [³H]-Progesterone)
-
Unlabeled progesterone (for standard curve)
-
Dydrogesterone and its metabolites
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor (dydrogesterone, its metabolites, or unlabeled progesterone) in the assay buffer.
-
In a multi-well plate, combine the purified PR, the radiolabeled progesterone at a fixed concentration, and the varying concentrations of the competitor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Decidualization of Human Endometrial Stromal Cells
Objective: To assess the effect of dydrogesterone on the differentiation of endometrial stromal cells.
Materials:
-
Primary human endometrial stromal cells (hESCs)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with serum
-
Estradiol (E2)
-
Dydrogesterone
-
Markers of decidualization (e.g., prolactin (PRL), insulin-like growth factor-binding protein 1 (IGFBP1))
-
RNA extraction kit and reagents for qRT-PCR
-
ELISA kits for PRL and IGFBP1
Procedure:
-
Culture hESCs in appropriate cell culture medium until they reach confluence.
-
Prime the cells with estradiol (E2) for a specified period (e.g., 48 hours) to mimic the proliferative phase of the menstrual cycle.
-
Induce decidualization by treating the cells with a combination of E2 and dydrogesterone at various concentrations. A positive control with progesterone should be included.
-
Continue the treatment for several days (e.g., 8-10 days), changing the medium every 2-3 days.
-
Monitor the cells for morphological changes characteristic of decidualization (from fibroblastic to polygonal).
-
At the end of the treatment period, collect the cell culture supernatant and the cell lysate.
-
Quantify the secretion of decidualization markers (PRL and IGFBP1) in the supernatant using ELISA.
-
Extract total RNA from the cell lysate and perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of decidualization markers.
-
Analyze the data to determine the dose-dependent effect of dydrogesterone on decidualization.
Conclusion
6-dehydro-retro-progesterone (dydrogesterone) is a potent and selective progesterone receptor agonist with a well-defined biological function. Its ability to mimic the actions of natural progesterone, coupled with its favorable pharmacokinetic and safety profile, makes it a cornerstone in the management of progesterone-deficient conditions. The immunomodulatory effects of dydrogesterone, particularly its role in promoting a Th2-dominant cytokine environment, are of significant interest for its application in maintaining pregnancy. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced mechanisms of dydrogesterone and the development of novel therapeutic strategies.
References
- 1. irispublishers.com [irispublishers.com]
- 2. Modulation of Cytokine Production by the Dydrogesterone Metabolite Dihydrodydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomerism of Dydrogesterone
Abstract
Dydrogesterone is a potent, orally active synthetic progestogen widely utilized in various clinical applications related to progesterone deficiency. Its efficacy and safety profile are intrinsically linked to its unique stereochemistry. As a retro-stereoisomer of progesterone, dydrogesterone possesses a distinct three-dimensional conformation that results in high bioavailability and remarkable selectivity for the progesterone receptor. This technical guide provides an in-depth examination of the stereoisomerism of dydrogesterone, detailing its structural characteristics, stereoselective synthesis, pharmacological mechanisms, and the analytical methodologies used for its characterization. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this crucial therapeutic agent.
Introduction
Progestogens are a class of steroid hormones essential for regulating the menstrual cycle, maintaining pregnancy, and influencing various physiological processes. While natural progesterone is a cornerstone of this class, its low oral bioavailability has driven the development of synthetic analogs, or progestins. Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a prominent example, distinguished from other progestins by its unique structural relationship to endogenous progesterone.[1][2][3][4][5] It is not a derivative of testosterone and thus lacks many of the androgenic side effects associated with other synthetic progestins.[1][6] This guide elucidates the stereochemical foundations that confer upon dydrogesterone its favorable pharmacological profile, including its synthesis, mechanism of action, and analytical validation.
The Stereochemistry of Dydrogesterone
The therapeutic properties of dydrogesterone are a direct consequence of its unique molecular geometry, which differentiates it from natural progesterone and other progestins.
The "Retro" Steroid Configuration
Dydrogesterone is a stereoisomer of progesterone, meaning it shares the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation.[7] The key distinction lies in the stereochemistry at the B-C ring junction:
-
Progesterone: Possesses a 9α-hydrogen and a 10β-methyl group. This is the natural, or "cis," configuration.
-
Dydrogesterone: Features a 9β-hydrogen and a 10α-methyl group. This inverted, or "trans," configuration is the reverse of the natural structure, earning it the classification of a "retro-progesterone" or "retrosteroid".[5][8]
The C6-C7 Double Bond
In addition to the retro-configuration, dydrogesterone contains an extra double bond between the 6th and 7th carbon atoms (Δ⁶).[1][5][8][9] This feature, combined with the Δ⁴ double bond common to progestins, creates a conjugated diene system in the B-ring.
Resultant Molecular Conformation
The combination of the retro-steroid backbone and the C6-C7 unsaturation forces the molecule into a rigid, non-planar, "bent" conformation.[5][8] This contrasts sharply with the relatively flat structure of progesterone. This specific three-dimensional shape is crucial for its interaction with the progesterone receptor, enhancing its binding selectivity and contributing to its high progestogenic activity.[5][10]
Caption: Logical flow from stereochemical features to the pharmacological profile of dydrogesterone.
Stereoselective Synthesis
The synthesis of dydrogesterone requires precise control over its stereochemistry, a challenge typically addressed through photochemical methods.
Photochemical Isomerization
The unique 9β,10α configuration of dydrogesterone is achieved by exposing a suitable progesterone precursor to ultraviolet (UV) light.[1][5] This photochemical reaction provides the energy required to break and reform the C9-C10 bond, leading to the inversion of the stereocenters and the formation of the retro-steroid structure.
Exemplary Synthetic Pathway
A documented method for synthesizing dydrogesterone starts from pregnenolone, a readily available steroid raw material. The process involves several key transformations to introduce the necessary structural features.
Caption: Experimental workflow for the synthesis of dydrogesterone from pregnenolone.
Experimental Protocol: Synthesis from Pregnenolone Acetate
The following protocol is adapted from patent literature and outlines a representative synthesis.[11]
-
Allylic Bromination and Elimination: 35.8 g of pregnenolone acetate, 28.4 g of dibromohydantoin, and 3.28 g of azobisisobutyronitrile are added to 1 L of petroleum ether. The mixture is heated under reflux for 0.5-1 hour. After cooling, the solution is filtered. The filtrate is concentrated, and 200 mL of 2,4,6-collidine is added to the residue. The mixture is heated at 140°C for 15 minutes under a nitrogen atmosphere to effect elimination, yielding a Pregna-5,7-dien-3-ol-20-one intermediate.
-
Photochemical Isomerization: The intermediate from the previous step is subjected to UV irradiation to induce the stereochemical inversion at C9 and C10, forming the key 9β,10α-Pregna-5,7-dien-3-ol-20-one intermediate.
-
Oppenauer Oxidation: The alcohol at C3 of the key intermediate is oxidized to a ketone. This step also facilitates the migration of the double bond from C5-C7 to the C4-C5 and C6-C7 conjugated system.
-
Purification: The final product, crude dydrogesterone, is purified via recrystallization from a suitable solvent system (e.g., methanol/acetone) to achieve high purity (>99.5%).[11]
Pharmacological Profile
The distinct stereochemistry of dydrogesterone directly translates to a unique and favorable pharmacological profile.
Receptor Selectivity and Mechanism of Action
Dydrogesterone is a potent and highly selective agonist for the progesterone receptor (PR).[6][12][13][14] Its bent structure allows for a precise fit into the ligand-binding domain of the PR, leading to strong progestogenic effects. Crucially, it exhibits very low affinity for androgen, glucocorticoid, and mineralocorticoid receptors, which minimizes the risk of undesirable hormonal side effects such as virilization or metabolic disturbances.[1][5][14]
The primary mechanism of action is genomic. After binding to the PR in the cytoplasm, the dydrogesterone-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes to produce its therapeutic effects, such as promoting a secretory endometrium.[12][13] Some evidence also points to a rapid, non-genomic mechanism for inhibiting myometrial contraction, which may be independent of the PR and involve voltage-dependent calcium channels.[15]
Caption: Genomic signaling pathway of dydrogesterone via the progesterone receptor.
Metabolism and Pharmacokinetics
Upon oral administration, dydrogesterone is rapidly absorbed.[6] It undergoes extensive metabolism in the liver, primarily to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[6][13] DHD retains significant progestogenic activity and contributes substantially to the overall therapeutic effect.[13]
Quantitative Pharmacological Data
The structural advantages of dydrogesterone are reflected in its pharmacokinetic and clinical efficacy data.
| Parameter | Value | Source |
| Oral Bioavailability | 28% | [6] |
| Half-life (Dydrogesterone) | 5 - 7 hours | [6] |
| Half-life (Metabolite DHD) | 14 - 17 hours | [6] |
| Ongoing Pregnancy Rate (ART) | 38.1% (vs. 34.1% for MVP) | [8] |
| Live Birth Rate (ART) | Significantly higher vs. MVP (OR 1.28) | [5] |
Table 1: Summary of key quantitative data for dydrogesterone. ART: Assisted Reproductive Technology; MVP: Micronized Vaginal Progesterone; OR: Odds Ratio.
Stereoselective Analysis and Quality Control
Ensuring the stereochemical purity and identity of dydrogesterone is critical. Various analytical techniques are employed for its characterization and quality control.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise three-dimensional structure of dydrogesterone, confirming the 9β,10α configuration and the overall molecular conformation.[10]
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: The conjugated diene system in dydrogesterone gives it a characteristic UV absorbance maximum at approximately 286 nm in methanol, which is used for identification and quantitative assays as per official monographs.[16]
-
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS): This highly sensitive and specific method is used for the accurate quantification of dydrogesterone and its metabolite DHD in biological matrices, particularly in pharmacokinetic studies.[17]
Specificity in Progesterone Immunoassays
A critical analytical consideration is whether dydrogesterone or its metabolite DHD interferes with commercially available immunoassays used to measure endogenous progesterone. Systematic investigations have been conducted to address this.
Caption: Experimental workflow for an immunoassay interference (spike and recovery) study.
Experimental Protocol: Immunoassay Interference Study
The following protocol is based on multi-laboratory spike and recovery studies.[9][17]
-
Sample Preparation: Anonymized human plasma samples are pooled to create three distinct concentration levels of endogenous progesterone (P4): low, medium, and high.
-
Spiking: Each of the three P4 pools is divided into three sub-pools. One is left unspiked (control), one is spiked with a medium concentration of dydrogesterone (DYD) and its metabolite (DHD), and the third is spiked with a high concentration of DYD/DHD. This creates a total of nine unique sample pools.
-
Blinding and Distribution: The nine pools are aliquoted into blinded vials and distributed to multiple laboratories for analysis.
-
Analysis: Each laboratory analyzes the progesterone concentration in the blinded samples using their routine, commercially available immunoassay platform or an LC-MS method.
-
Data Evaluation: The results are unblinded. For each P4 level, the progesterone concentration measured in the spiked samples is compared to the concentration in the corresponding unspiked control sample. The percent recovery is calculated.
Conclusion
The stereoisomerism of dydrogesterone is the cornerstone of its clinical success. Its unique 9β,10α retro-configuration, combined with a C6-C7 double bond, creates a rigid, bent molecular structure fundamentally different from that of natural progesterone. This specific conformation is directly responsible for its high selectivity for the progesterone receptor, excellent oral bioavailability, and potent progestogenic activity, all while minimizing off-target hormonal effects. The stereoselective synthesis and rigorous analytical characterization of dydrogesterone ensure a pure and effective therapeutic agent for the management of conditions arising from progesterone deficiency.
References
- 1. Dydrogesterone | 152-62-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. quora.com [quora.com]
- 8. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method for synthesizing dydrogesterone - Eureka | Patsnap [eureka.patsnap.com]
- 12. Dydrogesterone | Estrogen/progestogen Receptor agonist | Mechanism | Concentration [selleckchem.com]
- 13. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 14. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. academic.oup.com [academic.oup.com]
Dydrogesterone: A Technical Review of its Non-Androgenic and Non-Estrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone is a synthetic, orally active progestogen that is structurally related to natural progesterone.[1][2] It is classified as a retroprogesterone, possessing a stereochemistry at the C9 and C10 positions that differs from progesterone, resulting in a unique bent molecular conformation.[3] This structural distinction is believed to contribute to its high selectivity for the progesterone receptor (PR).[3] Dydrogesterone is widely used in various gynecological and obstetric conditions, including menstrual disorders, endometriosis, and for luteal phase support in assisted reproduction.[4] A key aspect of its clinical profile is its purported lack of androgenic and estrogenic activities, which distinguishes it from many other synthetic progestins.[1][4] This technical guide provides an in-depth review of the non-androgenic and non-estrogenic properties of dydrogesterone, presenting available data on its receptor binding profile, functional activity, and the experimental methodologies used for these assessments.
Non-Androgenic Properties
Dydrogesterone is characterized by a notable absence of androgenic or anti-androgenic effects.[4] This is a significant advantage in clinical applications where androgen-related side effects, such as acne or hirsutism, are undesirable.
Androgen Receptor Binding
In a comparative study, the relative binding affinities (RBAs) of several progestins to the rat prostatic androgen receptor were evaluated.[6] While specific data for dydrogesterone was not presented in this particular study, it highlights the methodologies used to determine such properties. The lack of reported binding affinity for dydrogesterone in such comparative studies further supports its negligible interaction with the androgen receptor.
Functional Androgenic and Anti-Androgenic Activity
Beyond receptor binding, functional assays are crucial to determine the biological effect of a compound. In vitro studies have shown that dydrogesterone does not exhibit androgenic effects.[4] Furthermore, unlike progesterone, dydrogesterone does not exert anti-androgenic effects at the pre-receptor level by inhibiting the enzyme 5α-reductase type 2, which is responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[4] The anti-androgenic potential of dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone, has been reported to be less pronounced compared to progesterone.[4]
| Property | Dydrogesterone | Progesterone | Reference Compound (e.g., DHT) |
| Androgen Receptor (AR) Binding Affinity | No significant binding reported | Low | High |
| 5α-reductase type 2 inhibition | No | Yes | N/A |
| In vitro Androgenic Activity | None | Weak | Potent Agonist |
| In vitro Anti-Androgenic Activity | Less pronounced than progesterone | Present | N/A (Agonist) |
| Note: This table provides a qualitative and comparative summary based on available literature. Specific quantitative binding affinities (Ki, IC50) for dydrogesterone are not widely reported. |
Non-Estrogenic Properties
Similar to its non-androgenic profile, dydrogesterone is devoid of estrogenic or anti-estrogenic activity.[1][2] Its action on estrogen-dependent tissues, such as the endometrium, is a manifestation of its progestogenic activity, which functionally opposes the proliferative effects of estrogen.
Estrogen Receptor Binding
Dydrogesterone does not bind importantly to the estrogen receptors (ERα and ERβ).[1] As with the androgen receptor, specific quantitative binding affinity data for dydrogesterone with the estrogen receptors are not extensively documented in the literature, which in itself is indicative of its lack of significant interaction. The focus of research has been on its high selectivity for the progesterone receptor.
Functional Estrogenic and Anti-Estrogenic Activity
Functionally, dydrogesterone does not elicit an estrogenic response. Its primary role in estrogen-primed tissues is to induce secretory changes, which is a classic progestogenic effect. For instance, in the endometrium, dydrogesterone counters the proliferative effects of estrogen, leading to differentiation and preventing endometrial hyperplasia. This anti-estrogenic effect at the tissue level is a consequence of its potent progestogenic activity, not a direct interaction with the estrogen receptor.
| Property | Dydrogesterone | Progesterone | Reference Compound (e.g., Estradiol) |
| Estrogen Receptor (ER) Binding Affinity | No significant binding reported | No significant binding | High |
| In vitro Estrogenic Activity | None | None | Potent Agonist |
| In vivo Effect on Endometrium | Anti-proliferative (Progestogenic effect) | Anti-proliferative (Progestogenic effect) | Proliferative |
| Note: This table provides a qualitative and comparative summary based on available literature. Specific quantitative binding affinities (Ki, IC50) for dydrogesterone are not widely reported. |
Signaling Pathways
To understand the lack of androgenic and estrogenic effects of dydrogesterone, it is essential to visualize the classical signaling pathways of androgens and estrogens that dydrogesterone does not activate.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Classical Estrogen Receptor Signaling Pathway.
Dydrogesterone's lack of binding to AR and ER means that it does not initiate these cascades of cellular events, thus avoiding androgenic and estrogenic responses.
Experimental Protocols
The assessment of androgenic and estrogenic properties of compounds like dydrogesterone relies on standardized in vitro assays. The following are detailed representative protocols for competitive binding assays for the androgen and estrogen receptors.
Androgen Receptor Competitive Binding Assay Protocol
This protocol is a representative method for determining the binding affinity of a test compound to the androgen receptor.
Caption: Workflow for Androgen Receptor Binding Assay.
Detailed Steps:
-
Preparation of Androgen Receptor:
-
Source: Cytosol from the ventral prostate of castrated male rats or recombinant human androgen receptor.
-
Homogenize tissue in a suitable buffer (e.g., Tris-EDTA-dithiothreitol buffer) at 4°C.
-
Centrifuge to obtain the cytosolic fraction containing the AR.
-
-
Ligand and Compound Preparation:
-
Radioligand: A solution of [³H]-dihydrotestosterone ([³H]-DHT) at a fixed concentration (e.g., 1-5 nM).
-
Test Compound: Serial dilutions of dydrogesterone in a suitable solvent (e.g., ethanol or DMSO).
-
Reference Compound: Serial dilutions of a known AR ligand (e.g., unlabeled DHT or R1881) for the standard curve.
-
-
Binding Assay:
-
In assay tubes, combine the AR preparation, a fixed amount of [³H]-DHT, and varying concentrations of the test compound or reference compound.
-
Include tubes for total binding (AR + [³H]-DHT) and non-specific binding (AR + [³H]-DHT + a large excess of unlabeled DHT).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a separation agent such as dextran-coated charcoal or hydroxylapatite slurry to each tube.
-
Incubate for a short period and then centrifuge to pellet the agent with the bound receptor-ligand complex.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the supernatant (containing the bound ligand) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (dydrogesterone or reference compound).
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Estrogen Receptor Competitive Binding Assay Protocol
This protocol is a representative method for determining the binding affinity of a test compound to the estrogen receptor.
Detailed Steps:
-
Preparation of Estrogen Receptor:
-
Source: Uterine cytosol from ovariectomized female rats or recombinant human estrogen receptor (ERα or ERβ).
-
The preparation method is similar to that for the androgen receptor, involving homogenization and centrifugation to obtain the cytosolic fraction.
-
-
Ligand and Compound Preparation:
-
Radioligand: A solution of [³H]-17β-estradiol ([³H]-E2) at a fixed concentration (e.g., 0.5-2 nM).
-
Test Compound: Serial dilutions of dydrogesterone.
-
Reference Compound: Serial dilutions of unlabeled 17β-estradiol or diethylstilbestrol (DES).
-
-
Binding Assay:
-
The incubation procedure is analogous to the AR binding assay, combining the ER preparation, [³H]-E2, and the test or reference compound.
-
Incubation is typically carried out at 4°C overnight.
-
-
Separation and Quantification:
-
Separation and quantification methods are similar to the AR binding assay.
-
-
Data Analysis:
-
The IC50 value is determined from the competition curve, representing the affinity of dydrogesterone for the estrogen receptor relative to the reference compound.
-
Conclusion
The available scientific evidence strongly supports the classification of dydrogesterone as a highly selective progestogen with no clinically relevant androgenic or estrogenic properties. This selectivity is attributed to its unique molecular structure, which confers a high affinity for the progesterone receptor while having a negligible interaction with androgen and estrogen receptors. The absence of these off-target hormonal effects is a key differentiator from many other synthetic progestins and contributes to its favorable safety and tolerability profile in a wide range of clinical applications. Further research providing specific quantitative binding affinity data would be beneficial to further solidify the understanding of its high selectivity at the molecular level.
References
- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 6-Dehydroprogesterone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Dehydroprogesterone, a synthetic steroid with progestogenic activity. The methods described herein are essential for pharmacokinetic studies, quality control in pharmaceutical manufacturing, and research applications.
Introduction
This compound (Pregna-4,6-diene-3,20-dione) is a synthetic progestin, structurally related to progesterone. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for its development and clinical use. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay (ELISA).
Analytical Methods Overview
A summary of the key quantitative parameters for the analytical methods is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Optimization is recommended for each specific application.
Table 1: Summary of Quantitative Data for this compound Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.1 nmol/L | 40-50 pg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 0.5 nmol/L | 100-150 pg/mL |
| Linearity Range | 0.25 - 100 µg/mL | 0.5 - 500 nmol/L | 150 - 3200 pg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 10% | < 15% |
Note: The data presented are compiled from validated methods for progesterone and its analogs and are intended to serve as a guideline for this compound analysis.[1][2][3][4]
Experimental Protocols
Quantification of this compound by Reverse-Phase HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
a. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[1]
b. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
c. Chromatographic Conditions: [1][3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase may also contain a buffer, such as a phosphate buffer, to maintain a constant pH.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C)
-
Detection Wavelength: 240-254 nm (based on the UV absorbance maximum of similar progestins)[3]
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (for pharmaceutical formulations):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
e. Method Validation:
-
The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Quantification of this compound in Biological Samples by LC-MS/MS
This highly sensitive and selective method is ideal for quantifying this compound in biological matrices such as plasma or serum.
a. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium fluoride (for mobile phase modification)[7]
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
b. Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8]
-
Data acquisition and processing software
c. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE): [9]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma/serum sample (pre-treated with internal standard).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
d. LC-MS/MS Conditions:
-
LC Column: A C18 or similar reverse-phase column suitable for LC-MS.
-
Mobile Phase: A gradient elution using water and acetonitrile/methanol, both containing a modifier like formic acid (e.g., 0.1%) to improve ionization.[7]
-
Flow Rate: 0.2 - 0.5 mL/min
-
Mass Spectrometry:
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
-
e. Data Analysis and Validation:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
The method must be fully validated for its intended use, including assessments of selectivity, matrix effects, linearity, accuracy, precision, and stability.[5][6]
Quantification of this compound by Immunoassay (ELISA)
This method is suitable for the high-throughput screening of this compound in biological fluids. The protocol provided is a general guideline for a competitive ELISA.
a. Principle: This is a competitive binding immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.
b. Materials and Reagents:
-
Microplate pre-coated with an antibody specific to this compound
-
This compound standard solutions
-
This compound-enzyme (e.g., HRP) conjugate
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
c. Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate.
-
Add the this compound-enzyme conjugate to each well.
-
Incubate for a specified time at a controlled temperature to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
d. Calculation of Results:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: General experimental workflow for the quantification of steroids in biological samples.
Caption: Simplified progesterone receptor signaling pathway, applicable to this compound.[10][11][12][13][14]
References
- 1. longdom.org [longdom.org]
- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progesterone receptor - Wikipedia [en.wikipedia.org]
Application Note: HPLC-UV Method for the Analysis of 6-Dehydroprogesterone
INTRODUCTION: 6-Dehydroprogesterone is a known impurity and metabolite of progesterone.[1] Its identification and quantification are crucial for the quality control of progesterone-based pharmaceutical products and in metabolic studies. This application note presents a reliable and accurate HPLC-UV method for the determination of this compound. The method is based on reversed-phase chromatography, which is a widely used technique for the analysis of steroids.[2][3][4]
ANALYTE STRUCTURE:
-
Compound: this compound
-
IUPAC Name: (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[5]
-
CAS Number: 1162-56-7[5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is employed.[2] The chromatographic separation is achieved on a C18 column.[2][4][8]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[4] |
| Flow Rate | 1.0 mL/min[2][4] |
| Injection Volume | 10 µL[4][8] |
| Column Temperature | 30°C[4] |
| UV Detection Wavelength | 245 nm[9] |
| Run Time | 10 minutes |
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range. For formulations, an extraction step may be necessary.
3. Method Validation Parameters:
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[10][11][12]
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 1 - 20 µg/mL[11] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Precision (% RSD) | < 2%[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | The method should be able to resolve this compound from progesterone and other potential impurities. |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Signaling Pathway (Not Applicable)
The analysis of this compound by HPLC-UV is a chemical separation and detection technique and does not involve a biological signaling pathway.
Conclusion
The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The validation parameters demonstrate the robustness and suitability of the method for its intended purpose.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 1162-56-7 | LGC Standards [lgcstandards.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. longdom.org [longdom.org]
- 9. 2018 Progesterone Method Validation Paper Raw Data - Mendeley Data [data.mendeley.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the Detection of Dydrogesterone using Mass Spectrometry
Introduction
Dydrogesterone is a synthetic progestogen that is structurally and pharmacologically similar to natural progesterone.[1][2] It is widely used in various gynecological conditions, including menstrual disorders, endometriosis, and as luteal support in assisted reproductive technology.[1][3] Accurate and sensitive quantification of dydrogesterone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4][5] This document provides a detailed protocol for the detection and quantification of dydrogesterone in human plasma and endometrial tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]
Signaling Pathway of Dydrogesterone
Dydrogesterone is a selective agonist for the progesterone receptor (PR).[1][3] Upon binding to the PR, it mimics the effects of natural progesterone, which are essential for regulating the menstrual cycle and maintaining pregnancy.[1][2] The primary mechanism of action is genomic, involving the regulation of gene expression. However, rapid, non-genomic effects have also been observed, such as the inhibition of myometrial contraction, which may be mediated through voltage-dependent calcium channels.[8]
Caption: Dydrogesterone signaling pathway.
Experimental Workflow
The overall workflow for the analysis of dydrogesterone involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for dydrogesterone analysis.
Detailed Experimental Protocols
Sample Preparation
1.1. Plasma Sample Preparation (Protein Precipitation Method) [4]
-
Pipette 0.2 mL of human plasma into a microcentrifuge tube.
-
Add 0.6 mL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Endometrial Tissue Sample Preparation [9]
-
Accurately weigh the endometrial tissue sample.
-
Homogenize the tissue in acetone.
-
Centrifuge the homogenate and collect the supernatant.
-
Filter the supernatant.
-
Evaporate the acetone to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
1.3. Plasma Sample Preparation (Solid-Phase Extraction - SPE) [5]
-
Condition an Oasis® Max C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute dydrogesterone with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)[4] | Kinetex C18 (150 x 3 mm, 2.6 µm) |
| Mobile Phase A | 1 mM Ammonium Acetate in Water[4] | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[4] | Methanol[7] |
| Gradient/Isocratic | Isocratic (20:80, A:B)[4] | Gradient |
| Flow Rate | 1.0 mL/min[4] | 0.4 mL/min |
| Column Temperature | 35°C[4] | 40°C |
| Injection Volume | 20 µL | 10 µL |
Mass Spectrometry Conditions
| Parameter | Method 1 | Method 2 |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[4] | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transition | m/z 313 > 295[4] | m/z 313.1 > 105.5[5][6] |
| Internal Standard | Dexamethasone (m/z 393 > 147)[6] | Progesterone-d9 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 200 ms | 200 ms |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS methods for dydrogesterone analysis.
Table 1: Calibration and Linearity
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Protein Precipitation[4] | Human Plasma | 5 - 150 | > 0.997 |
| SPE[6] | Human Plasma | 10 - 60 | ~0.99 |
| Tissue Homogenization[9] | Endometrial Tissue | 1 - 50 | ≥ 0.998 |
Table 2: Sensitivity, Precision, and Accuracy
| Method | Matrix | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%DEV) |
| Protein Precipitation[4][10] | Human Plasma | 5 | < 12.5 | < 12.5 | < 7.5 |
| SPE[5][6] | Human Plasma | 10 | < 22.0 | < 22.0 | -20.2 to +13.3 |
| Tissue Homogenization[9] | Endometrial Tissue | 1 | < 13.5 | Not Reported | Not Reported |
Table 3: Recovery
| Method | Matrix | Mean Recovery (%) |
| Protein Precipitation[4] | Human Plasma | 99.8 |
| SPE[5] | Human Plasma | 100.7 - 112 |
| Tissue Homogenization[9] | Endometrial Tissue | 95.5 - 98.0 |
Conclusion
The presented LC-MS/MS methods provide sensitive, specific, and reliable protocols for the quantification of dydrogesterone in human plasma and endometrial tissue. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required level of sample cleanup and sensitivity. These application notes and protocols can be readily adapted by researchers, scientists, and drug development professionals for various applications requiring the accurate measurement of dydrogesterone.
References
- 1. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 2. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 4. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 8. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue [imrpress.com]
- 10. researchgate.net [researchgate.net]
6-Dehydroprogesterone in Endometriosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility.[1] 6-Dehydroprogesterone, a retro-progesterone commonly known as dydrogesterone, is an orally active progestogen that has been utilized in the treatment of endometriosis.[1][2] It acts as a selective progesterone receptor agonist, offering a favorable therapeutic profile by inducing atrophy of ectopic endometrial tissue, reducing inflammation, and inhibiting the growth of lesions.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in endometriosis research.
Mechanism of Action
This compound exerts its therapeutic effects in endometriosis through a multi-faceted approach. It selectively binds to progesterone receptors, leading to the decidualization and subsequent atrophy of the ectopic endometrial tissue.[1] Furthermore, it has been shown to inhibit the proliferation of endometrial stromal cells and reduce the expression of key factors involved in tissue invasion and angiogenesis.[2] A recent review highlights that dydrogesterone can induce atrophy of the ectopic endometrium through a pro-apoptotic pathway and by inhibiting angiogenesis and extracellular matrix degradation.[2]
Application Notes
In Vitro Studies: Elucidating Cellular Mechanisms
This compound is a valuable tool for in vitro studies aimed at understanding the molecular mechanisms underlying endometriosis. Primary cultures of endometrial stromal cells or immortalized endometriotic cell lines can be treated with this compound to investigate its effects on cell proliferation, apoptosis, and invasion.
Key Applications:
-
Inhibition of Cell Proliferation: Studies have shown that dydrogesterone significantly reduces the proliferation of endometrial stromal cells.[3]
-
Induction of Apoptosis: Dydrogesterone is known to promote apoptosis in ectopic endometrial tissue.[2]
-
Modulation of Extracellular Matrix: Research indicates that dydrogesterone can reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, which are crucial for tissue invasion.[3]
-
Inhibition of Angiogenesis: Dydrogesterone has been found to suppress the transcription of angiogenic factors like Vascular Endothelial Growth Factor A (VEGFA) and Cysteine-rich angiogenic inducer 61 (CYR61).[3]
In Vivo Studies: Animal Models of Endometriosis
Animal models, particularly rodent models, are instrumental in evaluating the efficacy of this compound in a physiological context. Endometriosis can be surgically induced in rats or mice, followed by treatment with this compound to assess its impact on lesion size, weight, and histological characteristics.
Key Applications:
-
Reduction of Lesion Size: Studies in rat models of endometriosis have demonstrated a significant reduction in the size of endometriotic lesions following treatment.
-
Induction of Apoptosis in Lesions: Increased numbers of TUNEL-positive apoptotic cells have been observed in the endometriotic lesions of rats treated with dydrogesterone.
-
Modulation of Signaling Pathways: Animal models can be used to investigate the effect of dydrogesterone on key signaling pathways implicated in endometriosis, such as the MAPK pathway.
Quantitative Data Summary
| Parameter | Model System | Treatment | Key Findings | Reference |
| Cell Proliferation | Mouse model with human endometrial tissue xenografts | Dydrogesterone | Significant decrease in stromal cell proliferation after 28 days. | [3] |
| Apoptosis | Rat model of endometriosis | Dydrogesterone | Significant increase in TUNEL-positive apoptotic cells in lesions. | |
| Gene Expression (MMPs) | Mouse model with human endometrial tissue xenografts | Dydrogesterone | Significant reduction in MMP-2 and MMP-3 expression. | [3] |
| Gene Expression (Angiogenic Factors) | Mouse model with human endometrial tissue xenografts | Dydrogesterone | Significant reduction in VEGFA and CYR61 transcription. | [3] |
| Pain Relief | Clinical trials in women with endometriosis | Dydrogesterone (10-60 mg/day) | Statistically significant reductions in pelvic pain, dysmenorrhea, and dyspareunia. | [1] |
| Lesion Improvement | Clinical trials in women with endometriosis | Dydrogesterone (10-20 mg/day) | Improvement of endometriosis observed in 71% of patients, with a cure in 21%. | [1] |
Experimental Protocols
Protocol 1: In Vitro Endometrial Stromal Cell Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of primary human endometrial stromal cells.
Materials:
-
Primary human endometrial stromal cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (Dydrogesterone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary endometrial stromal cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100 µM).
-
Replace the medium with the prepared dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Rat Model of Endometriosis
Objective: To evaluate the efficacy of this compound in reducing the size of endometriotic lesions in a surgically induced rat model.
Materials:
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Surgical instruments
-
This compound (Dydrogesterone)
-
Vehicle for drug administration (e.g., corn oil)
-
Calipers
Procedure:
-
Surgically induce endometriosis by auto-transplanting a fragment of uterine tissue onto the inner abdominal wall.
-
Allow the rats to recover for one week to allow for the establishment of endometriotic lesions.
-
Divide the rats into a control group (vehicle administration) and a treatment group (this compound administration).
-
Administer this compound (e.g., 1-10 mg/kg/day, orally or via injection) or vehicle to the respective groups for a period of 4 weeks.
-
Measure the dimensions of the endometriotic lesions with calipers at the end of the treatment period.
-
Sacrifice the rats and excise the lesions for histological analysis and weight measurement.
-
Compare the lesion size and weight between the control and treatment groups to assess the efficacy of this compound.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of pro- and anti-apoptotic proteins in endometriotic cells.
Materials:
-
Endometriotic cells (primary culture or cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat endometriotic cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of the target proteins.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound in endometriosis.
Conclusion
This compound is a promising therapeutic agent for endometriosis, with demonstrated efficacy in reducing lesion size, alleviating pain, and modulating key cellular processes involved in disease progression. The application notes and protocols provided herein offer a framework for researchers to further investigate the mechanisms of action of this compound and to explore its full therapeutic potential in the context of endometriosis. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound in endometriotic cells and to identify predictive biomarkers for treatment response.
References
- 1. researchgate.net [researchgate.net]
- 2. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Dehydroprogesterone (Dydrogesterone) in Hormone Therapy Studies
Introduction
6-Dehydro-retroprogesterone, commonly known as Dydrogesterone, is a synthetic, orally active progestogen.[1][2] Structurally, it is a retro-isomer of progesterone, a modification that enhances its oral bioavailability and metabolic stability.[1] Dydrogesterone is a highly selective agonist for the progesterone receptor (PR) and is notable for its lack of estrogenic, androgenic, and corticoid activities.[3][4][5] Unlike many other progestins, it does not typically inhibit ovulation at therapeutic doses.[4][6] These properties make it a valuable agent in various hormone therapy applications, including the treatment of menstrual disorders, endometriosis, infertility due to luteal insufficiency, and as a progestogenic component of menopausal hormone therapy to protect the endometrium from the effects of unopposed estrogen.[1][2][3]
Mechanism of Action
Dydrogesterone exerts its effects by mimicking the action of natural progesterone.[7] It binds to and activates progesterone receptors within the cell.[4] Following oral administration, dydrogesterone is rapidly metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD), which also exhibits high affinity for the progesterone receptor.[3][8] The activated receptor-ligand complex translocates to the nucleus, where it binds to Progesterone Response Elements (PREs) on target genes, modulating their transcription. In the uterus, this action leads to the transformation of a proliferative endometrium (driven by estrogen) into a secretory endometrium, regulating the healthy growth and shedding of the uterine lining.[4] This process is crucial for treating menstrual irregularities and reducing the estrogen-induced risk of endometrial hyperplasia in non-hysterectomized women undergoing hormone therapy.[7][8]
Data Presentation
Table 1: Pharmacokinetic Properties of Dydrogesterone
This table summarizes the key pharmacokinetic parameters for dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD).
| Parameter | Dydrogesterone (Parent Drug) | 20α-dihydrodydrogesterone (DHD) | Reference(s) |
| Bioavailability | 28% | - | [3][5][8] |
| Time to Peak (Tmax) | 0.5 - 2.5 hours | ~1.5 hours | [3][5][8] |
| Plasma Protein Binding | >90% | >90% | [5][8] |
| Metabolism | Rapidly metabolized via AKR1C1 and AKR1C3 | - | [3] |
| Elimination Half-life | 5 - 7 hours | 14 - 17 hours | [3][5][8] |
| Excretion | Primarily via urine as metabolites | - | [3][5] |
Table 2: Receptor Binding Affinity and Potency
Quantitative data on the binding affinity of dydrogesterone is limited in the provided results. It is characterized as a selective progestogen.
| Parameter | Value | Notes | Reference(s) |
| Progesterone Receptor (PR) Affinity | ~16% of progesterone | Binds almost exclusively to the PR with low affinity compared to progesterone. | [3] |
| Oral Potency | 10-20x lower equivalent dose than progesterone | Despite lower binding affinity, its in vivo oral potency for endometrial proliferation is significantly higher than oral progesterone. | [3] |
| Other Hormonal Activity | None | Lacks significant androgenic, estrogenic, or corticoid activity. | [4][6] |
Table 3: Dosing in Clinical Studies and Applications
Dosages of dydrogesterone vary depending on the therapeutic indication.
| Indication | Typical Daily Dosage | Dosing Schedule | Reference(s) |
| Dysmenorrhea | 10 - 20 mg | Day 5-25 of the menstrual cycle | [5] |
| Endometriosis | 10 - 30 mg | Day 5-25 of the cycle, or continuously | [1][5] |
| Dysfunctional Uterine Bleeding (Prevention) | 10 - 20 mg | Day 11-25 of the cycle | [5] |
| Luteal Phase Support (IVF) | 20 - 40 mg | Varies per protocol | [9] |
| Menopausal Hormone Therapy | 10 mg | Sequentially or continuously with estrogen | [10] |
Experimental Protocols
Protocol 1: Competitive Progesterone Receptor Binding Assay
This protocol outlines a method to determine the relative binding affinity (RBA) of 6-dehydroprogesterone for the progesterone receptor. The principle is based on the competition between unlabeled this compound and a radiolabeled progestin for binding to the receptor.
Materials:
-
Test Compound: this compound (Dydrogesterone)
-
Radioligand: [3H]ORG-2058 or other high-affinity labeled progestin
-
Receptor Source: Cytosol extract from progesterone receptor-rich tissue (e.g., rabbit uterus) or cells (e.g., T47D human breast cancer cells).[11][12]
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and vials
-
Microcentrifuge and scintillation counter
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction from the homogenized tissue or cells by ultracentrifugation. Determine the total protein concentration of the cytosol.
-
Competitive Binding:
-
In microcentrifuge tubes, add a fixed amount of receptor preparation.
-
Add a fixed, saturating concentration of the radioligand (e.g., [3H]ORG-2058).
-
Add increasing concentrations of unlabeled this compound (or a reference compound like progesterone) to create a competition curve.
-
Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled progesterone).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound/Unbound Ligand: Add cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound radioligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the receptor-bound radioligand.
-
Quantification: Transfer the supernatant to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100.[11]
-
Protocol 2: Progesterone Receptor Transactivation Assay
This protocol measures the functional agonist activity of this compound by quantifying its ability to induce gene expression mediated by the progesterone receptor.
Materials:
-
Cell Line: Human cell line expressing progesterone receptor (e.g., T47Dco cells).[11]
-
Reporter Plasmid: A plasmid containing a progesterone response element (PRE) driving a reporter gene, such as luciferase (e.g., PRE2-tk-LUC).[11]
-
Transfection Reagent (e.g., FuGENE 6).[11]
-
Cell culture medium and supplements.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., ethanol).
-
Luciferase Assay System and a luminometer.
Methodology:
-
Cell Culture: Culture T47Dco cells in appropriate medium until they reach a suitable confluency for transfection (e.g., 50-70%).
-
Transfection:
-
Plate the cells into multi-well plates (e.g., 6-well plates).[11]
-
Transfect the cells with the PRE2-tk-LUC reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
It is advisable to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
-
Hormone Treatment:
-
After allowing the cells to recover post-transfection (e.g., 24 hours), replace the medium with a medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Include a vehicle control (no compound) and a positive control (e.g., progesterone).
-
-
Incubation: Incubate the cells with the test compound for a defined period (e.g., 20-24 hours) to allow for receptor activation and reporter gene expression.[11]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry:
-
Measure the firefly luciferase activity (from the reporter plasmid) in the cell lysate using a luminometer.
-
If a control plasmid was used, measure its activity (e.g., Renilla luciferase) as well.
-
-
Data Analysis:
-
Normalize the reporter luciferase activity to the control luciferase activity for each sample.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) to quantify the compound's potency as an agonist.
-
References
- 1. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dydrogesterone indications beyond menopausal hormone therapy: an evidence review and woman's journey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mims.com [mims.com]
- 6. Retro-6-dehydroprogesterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dehydroprogesterone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 9. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dydrogesterone and norethisterone, in combination with oestradiol, on lipoproteins and inflammatory markers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biotransformation of 6-Dehydroprogesterone with Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the biotransformation of 6-dehydroprogesterone using the filamentous fungus Aspergillus niger. This process leverages the enzymatic machinery of the microorganism to introduce chemical modifications to the steroid scaffold, potentially leading to the synthesis of novel derivatives with enhanced or modified biological activities. Such derivatives are of significant interest in drug discovery and development.
Introduction
The microbial transformation of steroids is a powerful tool in pharmaceutical research, enabling the synthesis of complex steroid derivatives that are often difficult to achieve through conventional chemical methods. Aspergillus niger, a versatile and widely used microorganism in biotechnology, possesses a range of enzymes, such as hydroxylases, that can modify the structure of steroids with high regio- and stereoselectivity. The biotransformation of this compound (pregna-4,6-diene-3,20-dione) by Aspergillus niger has been shown to yield a variety of hydroxylated and epoxidized metabolites.[1] This protocol outlines the key steps for the cultivation of Aspergillus niger, the biotransformation of this compound, and the subsequent extraction and analysis of the resulting products.
Materials and Methods
Microorganism and Culture Conditions
-
Microorganism: Aspergillus niger (a suitable strain should be obtained from a reputable culture collection).
-
Culture Medium: A suitable medium for fungal growth and steroid transformation should be prepared. A typical medium composition is provided in Table 1.
-
Inoculum Preparation:
-
Prepare a slant culture of Aspergillus niger on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Incubate at 28-30°C for 70-74 hours to allow for sporulation.
-
Harvest the spores by adding sterile saline solution (0.9% NaCl) with a surfactant (e.g., Tween 80, 0.01%) to the slant and gently scraping the surface.
-
Adjust the spore suspension concentration to a desired level (e.g., 10^7 spores/mL) using a hemocytometer.
-
-
Fungal Cultivation:
-
Inoculate the liquid culture medium with the spore suspension.
-
Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 150 rpm) for a period sufficient to achieve substantial biomass, typically 48-72 hours.
-
Biotransformation Protocol
-
Substrate Preparation: Dissolve this compound in a suitable water-miscible organic solvent, such as dimethylformamide (DMF) or ethanol, to create a stock solution.
-
Substrate Addition: Once the Aspergillus niger culture has reached the desired growth phase, add the this compound stock solution to the culture flask to a final concentration typically in the range of 0.1-0.5 mg/mL.
-
Incubation: Continue the incubation under the same conditions for a specified period, which can range from 24 hours to several days. The progress of the biotransformation should be monitored periodically.
-
Sampling and Monitoring: At regular intervals, withdraw a small aliquot of the culture broth. Extract the steroids from the aliquot using a solvent like ethyl acetate and analyze the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the substrate and the appearance of new products.
Extraction and Purification of Metabolites
-
Harvesting: After the desired incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extraction:
-
Broth Extraction: Extract the culture filtrate multiple times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Mycelial Extraction: The fungal biomass can also be extracted with a polar solvent like methanol or acetone to recover any intracellularly accumulated products.
-
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract can be subjected to further purification using chromatographic techniques such as column chromatography on silica gel or preparative HPLC to isolate the individual metabolites.
Analytical Methods for Product Identification
The identification and characterization of the biotransformation products are crucial. A combination of spectroscopic techniques is typically employed:
-
Thin Layer Chromatography (TLC): For rapid qualitative analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification of the products.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the detailed structural elucidation of the purified compounds.
Data Presentation
The biotransformation of this compound by Aspergillus niger has been reported to yield several metabolites. The primary transformations include hydroxylation and epoxidation.
Table 1: Example of Culture Medium for Aspergillus niger
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Peptone | 5.0 |
| Yeast Extract | 3.0 |
| KH₂PO₄ | 5.0 |
| MgSO₄·7H₂O | 0.5 |
| pH | 5.5 - 6.0 |
Table 2: Reported Metabolites from the Biotransformation of this compound with Aspergillus niger [1]
| Metabolite ID | Chemical Name | Type of Transformation |
| 1 | 6β-Chloro-7α,11α-dihydroxypregna-4-ene-3,20-dione | Hydroxylation, Halogenation |
| 2 | 7α-Chloro-6β,11α-dihydroxypregna-4-ene-3,20-dione | Hydroxylation, Halogenation |
| 3 | 6α,7α-Epoxy-11α-hydroxypregna-4-ene-3,20-dione | Epoxidation, Hydroxylation |
| 4 | 6α,7α-Epoxypregna-4-ene-3,20-dione | Epoxidation |
| 5 | 11α-Hydroxypregna-4,6-diene-3,20-dione | Hydroxylation |
Note: The formation of chlorinated metabolites (1 and 2) suggests the presence of chloride ions in the medium and the activity of a halogenating enzyme.
Visualizations
Experimental Workflow
The overall experimental workflow for the biotransformation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the biotransformation of this compound.
Logical Relationship of Key Steps
The logical flow from the initial microbial culture to the final product analysis is illustrated below.
Caption: Logical flow of the key experimental stages.
References
Application Notes and Protocols for Cell-Based Assays to Determine 6-Dehydroprogesterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydroprogesterone, also known as dydrogesterone, is a synthetic retro-progesterone that acts as a potent and selective agonist of the progesterone receptor (PR). Unlike natural progesterone, dydrogesterone exhibits high oral bioavailability and a distinct pharmacological profile, making it a compound of significant interest in various therapeutic areas. Accurate and reliable methods for quantifying its activity are crucial for research and drug development. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on the progesterone receptor.
Target Audience
These protocols and notes are designed for researchers, scientists, and drug development professionals familiar with cell culture and basic molecular biology techniques.
Key Concepts
-
Progesterone Receptor (PR): A nuclear receptor that, upon binding to its ligand (like progesterone or this compound), translocates to the nucleus and acts as a transcription factor to regulate gene expression.
-
Genomic Signaling: The classical pathway where the ligand-activated PR binds to progesterone response elements (PREs) on DNA to modulate gene transcription.
-
Non-Genomic Signaling: Rapid signaling events initiated at the cell membrane, often involving membrane-associated PRs, that activate intracellular kinase cascades.
-
Reporter Gene Assay: A common method to measure the transcriptional activity of a receptor. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PREs. Activation of the PR leads to the expression of the reporter gene, which can be quantified.
-
Competitive Binding Assay: An assay to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.
Recommended Cell Lines
The choice of cell line is critical for studying PR activity. The following human breast cancer cell lines are commonly used and well-characterized:
-
T47D: These cells express high levels of both PR-A and PR-B isoforms, making them highly responsive to progestins and an ideal model for studying progesterone-specific effects.[1][2]
-
MCF-7: This cell line also expresses PR, but at significantly lower levels than T47D cells.[3] Their response to progestins can be less robust and may require co-transfection of a PR expression vector to enhance the signal in reporter assays.[3]
Quantitative Comparison of Progesterone Receptor Levels:
| Cell Line | Progesterone Receptor (PR) Expression Level | Reference |
| T47D | High (reported as over eightfold higher than MCF-7) | [3] |
| MCF-7 | Low to moderate | [3][4] |
Signaling Pathways of the Progesterone Receptor
Activation of the progesterone receptor by an agonist like this compound initiates both genomic and non-genomic signaling cascades.
Genomic Progesterone Receptor Signaling Pathway
The classical genomic pathway involves the binding of the agonist to the progesterone receptor in the cytoplasm, leading to its dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on the DNA. This recruitment of co-activators and the transcriptional machinery results in the expression of target genes.
Non-Genomic Progesterone Receptor Signaling Pathway
This compound can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors (mPRs). This leads to the activation of intracellular kinases, such as the MAPK/ERK pathway, which can in turn modulate the activity of transcription factors and other cellular proteins.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (Dydrogesterone) and Progesterone activity on the Progesterone Receptor. Note that direct side-by-side comparisons in the same study are limited.
| Compound | Assay Type | Cell Line/System | Value | Reference |
| Progesterone | Competitive Binding (Kd) | T47D cells | ~1 nM | [5] |
| Progesterone | Luciferase Reporter (EC50) | MDA-MB-231 + PR-B | ~0.3 nM | |
| This compound | Competitive Binding (Ki) | Not Specified | Potent and selective for PR | |
| This compound | Luciferase Reporter (EC50) | Not Specified | More potent than progesterone |
Experimental Protocols
Protocol 1: Progesterone Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol describes a method to quantify the agonist activity of this compound on the progesterone receptor using a luciferase reporter assay in T47D cells.
Workflow Diagram:
Materials:
-
T47D cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phenol red-free DMEM/F-12 with 5% charcoal-stripped FBS (assay medium)
-
PR-responsive luciferase reporter plasmid (e.g., pGL4.35[luc2P/9XPRE/Hygro])
-
PR expression plasmid (e.g., pcDNA3.1-hPR-B) (optional, for cells with low endogenous PR)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Progesterone (as a positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture T47D cells in DMEM/F-12 with 10% FBS.
-
Trypsinize and resuspend cells in assay medium.
-
Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
-
-
Transfection (if necessary):
-
Prepare transfection complexes according to the manufacturer's protocol. For each well, transfect with the PR-responsive luciferase reporter plasmid. For MCF-7 cells, co-transfection with a PR expression plasmid is recommended.[3]
-
Incubate for 4-6 hours, then replace the transfection medium with fresh assay medium. Incubate for a further 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and progesterone in assay medium. A typical concentration range would be from 1 pM to 1 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control to determine the fold induction.
-
Plot the dose-response curves and calculate the EC50 values for this compound and progesterone using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Progesterone Receptor Competitive Binding Assay
This protocol describes a whole-cell competitive binding assay to determine the binding affinity (Ki) of this compound for the progesterone receptor.
Workflow Diagram:
Materials:
-
T47D cells
-
DMEM/F-12 medium with 10% FBS
-
Assay buffer (e.g., serum-free medium or PBS with 0.1% BSA)
-
[3H]-Progesterone (radiolabeled ligand)
-
Unlabeled this compound
-
Unlabeled Progesterone (for determining non-specific binding)
-
24-well cell culture plates
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Culture:
-
Seed T47D cells in 24-well plates and grow to confluency.
-
-
Binding Reaction:
-
Wash the cells twice with assay buffer.
-
Prepare the following in assay buffer:
-
Total binding: [3H]-Progesterone at a concentration close to its Kd (e.g., 1-5 nM).
-
Non-specific binding: [3H]-Progesterone + a high concentration of unlabeled progesterone (e.g., 1-10 µM).
-
Competition: [3H]-Progesterone + serial dilutions of unlabeled this compound (e.g., from 0.1 nM to 10 µM).
-
-
Add 500 µL of the respective solutions to each well.
-
Incubate at 4°C for 2-4 hours with gentle agitation.
-
-
Washing:
-
Aspirate the binding solution and wash the cells three times with ice-cold assay buffer to remove unbound ligand.
-
-
Cell Lysis:
-
Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding of [3H]-Progesterone as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Progesterone).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low luciferase signal | Low transfection efficiency. | Optimize transfection protocol; use a positive control for transfection. |
| Low PR expression in the cell line. | Use a cell line with higher PR expression (e.g., T47D) or co-transfect a PR expression vector. | |
| Inactive compound. | Check the purity and storage of this compound. | |
| High background in binding assay | Insufficient washing. | Increase the number and duration of wash steps. |
| High non-specific binding of radioligand. | Use a lower concentration of radioligand or add a blocking agent (e.g., BSA) to the assay buffer. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Pipetting errors. | Use calibrated pipettes and be precise with all additions. |
Conclusion
The provided protocols offer robust methods for characterizing the activity of this compound as a progesterone receptor agonist. The luciferase reporter assay provides a functional readout of the transcriptional activity, while the competitive binding assay determines the binding affinity of the compound for the receptor. By utilizing appropriate cell lines and controls, these assays can generate reliable and reproducible data for research and drug development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Levels of Progesterone Receptor B in MCF-7 Cells Enable Radical Anti-Tumoral and Anti-Estrogenic Effect of Progestin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dydrogesterone in Luteal Phase Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone, a retro-progesterone, is an orally active progestogen that has demonstrated efficacy in providing luteal phase support in assisted reproductive technology (ART) cycles. Its molecular structure, closely resembling that of natural progesterone, allows for high selectivity to progesterone receptors, thereby effectively preparing the endometrium for embryo implantation and supporting early pregnancy.[1][2] These application notes provide a comprehensive overview of the use of dydrogesterone in luteal phase support, including a summary of clinical trial data, detailed experimental protocols, and an exploration of its mechanism of action.
Dydrogesterone's oral route of administration offers a more patient-friendly alternative to vaginal or intramuscular progesterone preparations, which may improve compliance.[3] Clinical studies have shown that oral dydrogesterone is as effective as micronized vaginal progesterone in terms of pregnancy and live birth rates.[4][5]
Mechanism of Action
Dydrogesterone exerts its effects by selectively binding to progesterone receptors (PRs) in target tissues, most notably the endometrium.[6] This binding initiates a signaling cascade that leads to the decidualization of the endometrium, a critical transformation that renders it receptive to embryo implantation.
Upon binding to its receptor, the dydrogesterone-PR complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes essential for endometrial receptivity. This includes the regulation of various growth factors, cytokines, and adhesion molecules.[7] Key signaling pathways implicated in progesterone action on the endometrium include the Indian Hedgehog (IHH)-COUP-TFII pathway, which plays a role in mediating progesterone's effects on uterine cell proliferation and differentiation.[8] The activation of progesterone receptors also influences the expression of transcription factors such as FOSL2 and JUN, which are involved in the decidualization process.[7][9]
Dydrogesterone Signaling Pathway in Endometrial Cells.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials comparing oral dydrogesterone with vaginal micronized progesterone for luteal phase support in fresh and frozen-thawed embryo transfer cycles.
Table 1: Comparison of Oral Dydrogesterone and Micronized Vaginal Progesterone (MVP) in Fresh Embryo Transfer Cycles
| Study (Year) | Treatment Group | N | Pregnancy Rate (%) | Live Birth Rate (%) | Miscarriage Rate (%) |
| Lotus I (2017) [3] | Oral Dydrogesterone (30 mg/day) | 497 | 37.6 (12 weeks gestation) | 34.6 | - |
| MVP Capsules (600 mg/day) | 477 | 33.1 (12 weeks gestation) | 29.8 | - | |
| Lotus II (2018) [10] | Oral Dydrogesterone (30 mg/day) | 494 | 38.7 (12 weeks gestation) | 34.4 | - |
| MVP Gel (90 mg/day) | 489 | 35.0 (12 weeks gestation) | 32.5 | - | |
| Chakravarty et al. (2005) [11] | Oral Dydrogesterone (20 mg/day) | 79 | Similar to MVP | - | Similar to MVP |
| MVP Capsules (600 mg/day) | 351 | Similar to Dydrogesterone | - | Similar to Dydrogesterone |
Table 2: Comparison of Oral Dydrogesterone and Vaginal Progesterone in Frozen-Thawed Embryo Transfer (FET) Cycles
| Study (Year) | Treatment Group | N | Ongoing Pregnancy Rate (%) | Clinical Pregnancy Rate (%) | Live Birth Rate (%) | Miscarriage Rate (%) |
| Meta-analysis (2025) [12] | Oral Dydrogesterone | 318 | OR: 0.90 (95% CI: 0.59-1.35) | OR: 0.94 (95% CI: 0.62-1.42) | OR: 1.08 (95% CI: 0.67-1.75) | OR: 1.41 (95% CI: 0.63-3.13) |
| Vaginal Progesterone | 318 |
OR: Odds Ratio; CI: Confidence Interval. An OR of 1 indicates no difference between the two groups.
Experimental Protocols
The following are generalized protocols based on methodologies from key clinical trials. Researchers should adapt these protocols to their specific study designs.
Protocol 1: Luteal Phase Support in Fresh IVF/ICSI Cycles (Based on Lotus I & II)
Experimental Workflow for Luteal Phase Support in Fresh IVF Cycles.
1. Patient Population:
-
Premenopausal women (e.g., 18-42 years of age) undergoing their first or subsequent IVF/ICSI cycle.
-
Inclusion criteria may include a regular menstrual cycle, a BMI within a specified range, and normal uterine anatomy.
-
Exclusion criteria often include contraindications to hormonal therapy, recurrent pregnancy loss, and certain medical conditions.
2. Ovarian Stimulation and Oocyte Retrieval:
-
Utilize a standard controlled ovarian stimulation protocol (e.g., GnRH agonist or antagonist protocol).
-
Administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation when lead follicles reach a specified size.
-
Perform oocyte retrieval 34-36 hours post-hCG trigger.
3. Randomization and Luteal Phase Support:
-
On the day of oocyte retrieval, randomize participants to one of the following treatment arms:
-
Initiate luteal phase support on the day of oocyte retrieval.
4. Embryo Transfer:
-
Perform fresh embryo transfer on day 3 or day 5 post-oocyte retrieval.
5. Follow-up and Outcome Assessment:
-
Conduct a serum pregnancy test approximately 14 days after embryo transfer.
-
If the pregnancy test is positive, continue luteal phase support until a specified gestational age (e.g., 12 weeks).[11]
-
Confirm clinical pregnancy with ultrasound at 5-6 weeks of gestation.
-
Primary endpoints often include ongoing pregnancy rate at 12 weeks of gestation and/or live birth rate.
Protocol 2: Luteal Phase Support in Frozen-Thawed Embryo Transfer (FET) Cycles
1. Patient Population:
-
Similar to fresh cycle protocols, with the inclusion of women undergoing FET.
2. Endometrial Preparation:
-
Employ a standard endometrial preparation protocol, which can be a natural cycle, a modified natural cycle, or a programmed cycle with exogenous estrogen.
-
Monitor endometrial thickness and morphology via ultrasound.
3. Initiation of Luteal Phase Support:
-
In a programmed cycle, initiate progesterone supplementation once the endometrium has reached an adequate thickness (e.g., >7-8 mm).
-
In a natural or modified natural cycle, initiate progesterone supplementation after ovulation is confirmed.
-
Randomize participants to receive either oral dydrogesterone or vaginal progesterone at the start of the luteal phase.
4. Embryo Transfer:
-
Schedule the frozen-thawed embryo transfer according to the developmental stage of the embryo and the day of progesterone initiation.
5. Follow-up and Outcome Assessment:
-
Follow the same follow-up and outcome assessment procedures as outlined in the fresh cycle protocol.
Safety and Tolerability
Dydrogesterone is generally well-tolerated.[13] The oral administration route avoids the vaginal irritation and discharge sometimes associated with vaginal progesterone preparations.[11] Studies have not shown an increased risk of fetal anomalies with the use of dydrogesterone for luteal phase support.[11][14] Common side effects are typically mild and may include headache, nausea, and breast tenderness.
Conclusion
Oral dydrogesterone presents a safe and effective option for luteal phase support in women undergoing ART. Its efficacy is comparable to that of micronized vaginal progesterone, with the added benefit of a more convenient and patient-friendly oral administration route. The data and protocols presented in these application notes provide a foundation for researchers and clinicians to design and conduct further studies on the optimal use of dydrogesterone in this setting.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen–Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. Live birth rates and safety profile using dydrogesterone for luteal phase support in assisted reproductive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen-Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Live birth rates and safety profile using dydrogesterone for luteal phase support in assisted reproductive techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microbial Dehydrogenase Using 6-Dehydroprogesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial dehydrogenases are a diverse group of enzymes that play a crucial role in the biotransformation of steroids, a process of significant interest in the pharmaceutical industry for the synthesis of novel drug candidates and the modification of existing ones. 6-Dehydroprogesterone, a synthetic steroid, serves as an excellent substrate for investigating the activity and substrate specificity of these microbial enzymes. Its unique structure allows for the study of various dehydrogenase reactions, including hydroxylations and reductions, leading to the formation of novel metabolites with potential therapeutic applications.
These application notes provide a comprehensive guide for utilizing this compound as a substrate to characterize microbial dehydrogenases. The protocols outlined below detail methods for whole-cell biotransformation assays, extraction of metabolites, and analysis using High-Performance Liquid Chromatography (HPLC). Furthermore, this document presents quantitative data from studies on the microbial transformation of this compound and related steroids to facilitate experimental design and data interpretation.
Data Presentation
Table 1: Microbial Transformation of this compound by Aspergillus niger and Gibberella fujikuroi[1]
| Metabolite | Yield (%) with A. niger | Yield (%) with G. fujikuroi |
| 6β-chloro-7α,11α-dihydroxypregna-4-ene-3,20-dione | - | Not Reported |
| 7α-chloro-6β,11α-dihydroxypregna-4-ene-3,20-dione | - | Not Reported |
| 6α,7α-epoxy-11α-hydroxypregna-4-ene-3,20-dione | - | Not Reported |
| 6α,7α-epoxypregna-4-ene-3,20-dione | - | Not Reported |
| 11α-hydroxypregna-4,6-diene-3,20-dione | - | Not Reported |
| 11α,17β-dihydroxyandrosta-4,6-dien-3-one | Not Reported | - |
Table 2: Kinetic Parameters of a Novel 3-Ketosteroid-Δ¹-Dehydrogenase (PrKstD) with Various Steroid Substrates[2]
This table provides comparative kinetic data for a microbial dehydrogenase with different steroid substrates. While this compound is not listed, these values for structurally similar steroids can inform expected enzyme activity.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (106 M-1s-1) |
| Androst-4-ene-3,17-dione (AD) | 5.9 | 147.1 | 24.9 |
| 9α-Hydroxy-AD (9α-OH-AD) | 21.5 | 147.6 | 6.9 |
| 5α-Androstan-3-one (5α-T) | 36.6 | 61.1 | 1.7 |
| Progesterone | 11.2 | 123.5 | 11.0 |
| Hydrocortisone | 35.7 | 102.3 | 2.9 |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of this compound
This protocol is adapted from methodologies used for the microbial transformation of progesterone and other steroids.[1]
1. Microorganism and Culture Conditions:
- Select a microbial strain known for or suspected of steroid dehydrogenase activity (e.g., Aspergillus, Bacillus, Rhodococcus species).
- Prepare a seed culture by inoculating a suitable liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) with the selected microorganism.
- Incubate the seed culture under optimal growth conditions (e.g., 25-37°C, 150-200 rpm) for 24-48 hours.
2. Biotransformation Assay:
- Inoculate the production medium with the seed culture (typically 5-10% v/v).
- Incubate the production culture under the same conditions as the seed culture until it reaches the desired growth phase (e.g., mid-logarithmic phase).
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 10-50 mg/mL).
- Add the this compound stock solution to the microbial culture to a final concentration of 0.1-1.0 mg/mL. The final solvent concentration should be kept low (typically <1%) to avoid toxicity to the cells.
- Continue the incubation for a set period (e.g., 24, 48, 72 hours), collecting samples at regular intervals to monitor the transformation.
- Include a negative control culture without the substrate and a substrate control in the sterile medium without microorganisms.
3. Extraction of Steroids:
- Centrifuge the collected samples to separate the microbial cells from the culture broth.
- Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) three times.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude extract containing the untransformed substrate and its metabolites.
Protocol 2: Analysis of this compound and its Metabolites by HPLC
This protocol is based on standard methods for the analysis of steroids.[2][3][4][5]
1. Sample Preparation:
- Dissolve the crude extract from Protocol 1 in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
- Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 240-254 nm, as 3-ketosteroids typically have a strong absorbance in this range.
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Identify the peaks corresponding to this compound and its metabolites by comparing their retention times with those of available standards.
- Quantify the amount of substrate consumed and product formed by integrating the peak areas and using a standard curve for this compound. The concentration of metabolites can be estimated relative to the substrate if standards are unavailable.
Visualizations
References
- 1. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for Δ6-Progesterone Derivatives in Cancer Cell Line Research
Disclaimer: Direct research on the specific applications of Δ6-Progesterone in cancer cell lines is limited in publicly available literature. Therefore, these application notes focus on closely related synthetic progesterone derivatives, namely Megestrol Acetate and 6-Methylene Progesterone , which share structural similarities and are sometimes broadly categorized with Δ6-progesterone derivatives. The information provided is based on existing research for these compounds and should be adapted with caution for any future studies involving Δ6-Progesterone.
Introduction
Progesterone and its synthetic analogs, known as progestins, play a significant role in regulating cell differentiation, proliferation, and apoptosis in hormone-responsive tissues.[1][2] Their effects are primarily mediated through progesterone receptors (PR), which are transcription factors that modulate gene expression.[2][3] Altered PR signaling is implicated in the pathogenesis of several cancers, including breast, endometrial, and ovarian cancers.[2][4]
This document provides an overview of the research applications of two synthetic progesterone derivatives, Megestrol Acetate and 6-Methylene Progesterone, in cancer cell lines, summarizing their cytotoxic effects and outlining relevant experimental protocols and signaling pathways.
Data Summary
The following tables summarize the quantitative data on the effects of 6-Methylene Progesterone on various cancer cell lines.
Table 1: Cytotoxicity of 6-Methylene Progesterone (6MP) in Prostatic Cancer Cell Lines [5]
| Cell Line | Androgen Sensitivity | Mean LD50 (µg/mL) ± SD |
| LNCaP | Sensitive | 2.632 ± 0.103 |
| 1-LN | Resistant | 1.023 ± 0.082 (group average) |
| DU 145 | Resistant | 1.023 ± 0.082 (group average) |
| PC3 | Resistant | 1.023 ± 0.082 (group average) |
Table 2: Cytotoxicity of 6-Methylene Progesterone (6MP) in Non-Prostatic Cancer Cell Lines [5]
| Cancer Type | Cell Line | Mean LD50 (µg/mL) ± SD |
| Adenocarcinoma | (Not specified) | 0.7772 ± 0.110 (group average) |
| Transitional Cell Carcinoma | J82 | 1.041 ± 0.260 |
| Epidermoid Cervical Cancer | ME180 | 0.5356 ± 0.010 |
| Melanoma | Du Mel 6 | 0.7428 ± 0.023 |
Signaling Pathways
Progestins exert their effects through various signaling pathways that can lead to either cell proliferation or apoptosis, depending on the cellular context and the specific compound.
Progesterone Receptor-Mediated Signaling
The classical pathway involves the binding of the progestin to the progesterone receptor (PR) in the cytoplasm, leading to its dimerization and translocation to the nucleus where it regulates the transcription of target genes.
Caption: Classical Progesterone Receptor Signaling Pathway.
PI3K/AKT Signaling Pathway
Progesterone has been shown to inhibit the PI3K/AKT pathway in the presence of the progesterone receptor, leading to the suppression of cell proliferation.[1]
Caption: Inhibition of PI3K/AKT Pathway by Progesterone.
Experimental Protocols
The following are generalized protocols based on methodologies commonly used to assess the effects of progestins on cancer cell lines.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., LNCaP, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Δ6-Progesterone derivative (e.g., 6-Methylene Progesterone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the Δ6-Progesterone derivative. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LD50/IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: General Experimental Workflow for Studying Δ6-Progesterone Derivatives.
Conclusion
The available data on Megestrol Acetate and 6-Methylene Progesterone suggest that synthetic derivatives of progesterone can exhibit cytotoxic effects against a range of cancer cell lines.[5][6] The mechanisms of action are complex and may involve the modulation of key signaling pathways like PI3K/AKT and the induction of apoptosis and cell cycle arrest.[1][7] Further research is warranted to elucidate the specific effects and mechanisms of Δ6-Progesterone in various cancer models to assess its potential as a therapeutic agent.
References
- 1. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone action in breast, uterine, and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 4. Progesterone action in breast, uterine, and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methylene progesterone is cytotoxic to human cancer cell lines independent of its 5-alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for 6-Dehydroprogesterone in Progesterone Deficiency Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Dehydroprogesterone, also known as dydrogesterone, is a synthetic retro-progesterone that is structurally related to natural progesterone. It is a potent, orally active progestogen with high selectivity for the progesterone receptor. Unlike natural progesterone, it has high bioavailability and a favorable safety profile, making it a compound of significant interest for conditions associated with progesterone deficiency.[1][2][3] These application notes provide detailed protocols for the use of this compound in established animal models of progesterone deficiency, offering a framework for investigating its therapeutic potential in reproductive and endocrine research.
Mechanism of Action
This compound is a selective progesterone receptor (PR) agonist.[4][5] It binds to the progesterone receptor, initiating a signaling cascade that mimics the effects of natural progesterone. This includes promoting the establishment and maintenance of pregnancy, regulating the menstrual cycle, and modulating the immune response at the feto-maternal interface.[4][6] A key feature of this compound is its ability to induce a Th2-biased immune response, which is crucial for pregnancy maintenance and may play a role in its therapeutic effects in preventing abortion.[4][6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Progesterone Deficiency Models and this compound Application
This section outlines protocols for inducing progesterone deficiency in common laboratory animal models and the subsequent administration of this compound to study its effects.
Model 1: Prostaglandin F2α (PGF2α)-Induced Luteolysis in Rodents (Mice/Rats)
This model is used to induce a rapid decline in progesterone levels by causing the regression of the corpus luteum.
Experimental Workflow:
References
- 1. escholarship.org [escholarship.org]
- 2. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Progesterone - Wikipedia [en.wikipedia.org]
- 6. Progesterone reduces depressive behavior of young ovariectomized, aged progestin receptor knockout, and aged wild type mice in the tail suspension test - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Dydrogesterone in Infertility Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone, a synthetic retro-progesterone, is a selective progestogen that mimics the action of natural progesterone.[1][2] It is widely used in the management of various conditions associated with progesterone deficiency, including infertility.[3][4] This document provides detailed application notes and protocols for designing preclinical and in vitro experiments to investigate the efficacy and mechanism of action of dydrogesterone in relevant models of infertility, such as endometriosis, Polycystic Ovary Syndrome (PCOS), and implantation failure.
In Vivo Experimental Models
Endometriosis-Induced Infertility Model (Mouse)
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, often leading to pain and infertility.[5] This model aims to mimic this condition in mice to study the therapeutic effects of dydrogesterone.
Experimental Protocol:
-
Animal Model: Female BALB/c mice (8-10 weeks old).
-
Induction of Endometriosis:
-
Ovariectomize donor mice and administer estradiol valerate (1 µ g/mouse ) for 7 days to stimulate uterine growth.
-
On day 8, sacrifice donor mice, excise uteri, and mince into small fragments (approximately 1-2 mm³).
-
Anesthetize recipient mice and inject minced uterine tissue intraperitoneally (approximately 50 mg of tissue per mouse).
-
Allow 3-4 weeks for the ectopic endometrial implants to establish and grow.
-
-
Dydrogesterone Treatment:
-
Following confirmation of endometriosis (e.g., via laparotomy or imaging), divide mice into a control group (vehicle) and a dydrogesterone-treated group.
-
Administer dydrogesterone orally (e.g., 10-20 mg/kg body weight daily) for a period of 4-6 weeks.[5] The vehicle control group should receive the same volume of the vehicle (e.g., sesame oil).
-
-
Fertility Assessment:
-
After the treatment period, cohabitate female mice with fertile males (2:1 ratio).
-
Monitor for the presence of vaginal plugs to confirm mating.
-
At day 18-20 of gestation, sacrifice the female mice and record the number of implantation sites and viable fetuses.
-
-
Endpoint Analysis:
-
Excise and measure the size and weight of endometriotic lesions.
-
Collect blood samples for hormone analysis (e.g., progesterone, estradiol).
-
Process uterine and lesion tissues for histological examination to assess tissue morphology and inflammation.
-
Experimental Workflow for Endometriosis Model:
Caption: Workflow for studying dydrogesterone in a mouse model of endometriosis-induced infertility.
Polycystic Ovary Syndrome (PCOS) Model (Rat)
PCOS is a common endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[6] This rat model is used to investigate the effects of dydrogesterone on the hormonal and reproductive abnormalities associated with PCOS.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats (21 days old).
-
Induction of PCOS:
-
Dydrogesterone Treatment:
-
Following PCOS induction, divide rats into a control group (vehicle) and a dydrogesterone-treated group.
-
Administer dydrogesterone orally (e.g., 10 mg/kg body weight daily) for a specified period (e.g., 30 days).[9] The control group receives the vehicle.
-
-
Reproductive and Metabolic Assessment:
-
Monitor estrous cyclicity throughout the treatment period.
-
At the end of the treatment, collect blood samples for analysis of serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, estradiol, and progesterone.
-
Perform an oral glucose tolerance test (OGTT) to assess insulin resistance.
-
-
Endpoint Analysis:
-
Sacrifice the rats and collect ovaries and uteri for weight and histological examination.
-
Count the number of corpora lutea, cystic follicles, and atretic follicles in the ovaries.
-
Experimental Workflow for PCOS Model:
Caption: Workflow for investigating dydrogesterone's effects in a DHEA-induced rat model of PCOS.
Implantation Failure Model (Rabbit)
Implantation failure is a significant cause of infertility.[10] While a specific dydrogesterone protocol for a rabbit implantation failure model is not well-established, this protocol, adapted from an endometriosis-induced implantation failure model, provides a framework for investigation.[11]
Experimental Protocol:
-
Animal Model: Female New Zealand white rabbits.
-
Induction of Implantation Failure:
-
Surgically induce endometriosis by suturing fragments of uterine tissue to the peritoneum.
-
Allow 11 weeks for the ectopic tissue to establish and potentially create an inflammatory environment detrimental to implantation.
-
-
Dydrogesterone Treatment:
-
Following the establishment period, divide rabbits into a control group (vehicle) and a dydrogesterone-treated group.
-
Administer dydrogesterone orally at a clinically relevant dose (e.g., 5-10 mg/day) for a full reproductive cycle.[12]
-
-
Mating and Pregnancy Assessment:
-
Artificially inseminate the rabbits and induce ovulation with human chorionic gonadotropin (hCG).
-
At day 8 and 14 post-insemination, sacrifice the rabbits.
-
-
Endpoint Analysis:
-
Count the number of corpora lutea and implantation sites.
-
Assess the number of normal and resorbed fetuses.
-
Collect peritoneal fluid to analyze for inflammatory cytokines.
-
In Vitro Experimental Models
Endometrial Receptivity Model
This in vitro model uses human endometrial stromal cells (HESCs) to study the direct effects of dydrogesterone on decidualization, a key process for endometrial receptivity.[13]
Experimental Protocol:
-
Cell Culture:
-
Isolate HESCs from endometrial biopsies obtained from healthy, fertile women in the proliferative phase of their menstrual cycle.
-
Culture the cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
-
In Vitro Decidualization:
-
Once confluent, induce decidualization by treating the HESCs with a combination of 0.5 mM 8-bromo-cAMP and 1 µM medroxyprogesterone acetate (MPA) for up to 8 days.
-
-
Dydrogesterone Treatment:
-
In parallel, treat HESC cultures with 8-bromo-cAMP and varying concentrations of dydrogesterone (e.g., 10⁻⁸ to 10⁻⁶ M) to assess its ability to induce decidualization.
-
Include a vehicle control group.
-
-
Endpoint Analysis:
-
Assess cell morphology for the characteristic polygonal shape of decidualized cells.
-
Measure the expression of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), by qPCR and ELISA.
-
Analyze the expression of key signaling molecules involved in uterine receptivity (e.g., FOXO1, STAT3) by Western blotting.[4][14]
-
Granulosa Cell Steroidogenesis Model
This model investigates the influence of dydrogesterone on the steroidogenic capacity of human granulosa-lutein cells, which is crucial for ovarian function and fertility.[15]
Experimental Protocol:
-
Cell Isolation and Culture:
-
Obtain granulosa-lutein cells from follicular aspirates of women undergoing in vitro fertilization (IVF) procedures.
-
Culture the cells in a suitable medium, such as McCoy's 5A, supplemented with serum and antibiotics.
-
-
Dydrogesterone Treatment:
-
After allowing the cells to attach and stabilize, treat them with varying concentrations of dydrogesterone (e.g., 10⁻⁹ to 10⁻⁷ M) for 24-48 hours.
-
Include a vehicle control and a positive control (e.g., hCG or FSH).
-
-
Steroidogenesis Assay:
-
Collect the culture medium at the end of the treatment period.
-
Measure the concentrations of progesterone and estradiol in the medium using specific immunoassays (e.g., ELISA or RIA).
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
-
Quantitative Data Summary
Table 1: Effect of Dydrogesterone on Pregnancy Outcomes in a Murine Model of Stress-Induced Abortion
| Treatment Group | Abortion Rate (%) | Plasma Progesterone Levels (ng/mL) | Plasma PIBF Levels (ng/mL) |
| Control (No Stress) | 15.2 ± 3.4 | 45.6 ± 5.1 | 8.2 ± 1.3 |
| Stress + Vehicle | 48.9 ± 6.7 | 28.3 ± 4.2 | 3.5 ± 0.8* |
| Stress + Dydrogesterone (0.37mg) | 18.5 ± 4.1# | 30.1 ± 3.9 | 7.9 ± 1.1# |
| Stress + Dydrogesterone (0.74mg) | 16.8 ± 3.9# | 29.5 ± 4.5 | 8.5 ± 1.2# |
*p < 0.05 vs. Control; #p < 0.05 vs. Stress + Vehicle. Data adapted from a study on stress-triggered abortion in mice.[1] PIBF: Progesterone-Induced Blocking Factor.
Table 2: Clinical Pregnancy Rates with Dydrogesterone Treatment in Endometriosis-Associated Infertility
| Treatment Group | Number of Patients | Pregnancy Rate (%) |
| Dydrogesterone (10 mg twice daily) | 19 | 52.6 |
| No Treatment (Historical Control) | N/A | ~30-40 |
Data adapted from a clinical study on dydrogesterone in endometriosis.[16]
Signaling Pathways
Dydrogesterone, by acting on the progesterone receptor (PR), influences several key signaling pathways crucial for establishing and maintaining pregnancy.
Progesterone Receptor Signaling in Endometrial Receptivity
Progesterone, and by extension dydrogesterone, binding to its receptor initiates a cascade of events leading to endometrial receptivity. This involves the regulation of transcription factors such as FOXO1 and the modulation of pathways like PI3K/Akt and STAT3, which are critical for decidualization and implantation.[14][17][18]
Caption: Dydrogesterone-mediated signaling pathways in endometrial receptivity.
Experimental Workflow for Signaling Pathway Analysis
A logical workflow is essential for dissecting the molecular mechanisms of dydrogesterone.
Caption: Experimental workflow for analyzing dydrogesterone's impact on signaling pathways.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for investigating the therapeutic potential of dydrogesterone in various infertility models. By utilizing these well-defined in vivo and in vitro systems, researchers can effectively assess the efficacy of dydrogesterone, elucidate its mechanisms of action at the molecular level, and generate robust data to support its clinical applications in reproductive medicine. Careful consideration of appropriate controls, dose-response relationships, and relevant endpoints will be critical for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FOXO1 expression and regulation in endometrial tissue during the menstrual cycle and in early pregnancy decidua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Dehydroepiandrosterone Induced PCOS Rat Model: Interplay of Age, High Fat Diet, and Treatment Regimen on Reproductive and Metabolic Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Implantation failure: molecular mechanisms and clinical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental evidence for failure to implant as a mechanism of infertility associated with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal transducer and activator of transcription-3 (Stat3) plays a critical role in implantation via progesterone receptor in uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dydrogesterone and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of FOXO1 in the decidual transformation of the endometrium and early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of AKT on Progesterone Action in Endometrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Dydrogesterone and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), in human plasma. The primary focus of these protocols is on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used and validated method. Information on the metabolic pathway of dydrogesterone is also provided.
Metabolic Pathway of Dydrogesterone
Dydrogesterone is a synthetic progestogen that undergoes extensive metabolism in the liver. The primary metabolic pathway involves the reduction of the 20-keto group to form the major active metabolite, 20α-dihydrodydrogesterone (DHD). This conversion is primarily mediated by cytosolic enzymes, particularly aldo-keto reductase 1C (AKR1C).[1][2] Additionally, cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C19, contribute to the metabolism of dydrogesterone.[1][2]
Caption: Metabolic pathway of dydrogesterone.
Quantitative Analysis by LC-MS/MS
LC-MS/MS is the gold standard for the quantification of dydrogesterone and its metabolites in plasma due to its high sensitivity, specificity, and accuracy.[3][4] Various methods have been developed and validated for this purpose.
Summary of LC-MS/MS Method Parameters
The following tables summarize the key quantitative parameters from different validated LC-MS/MS methods for the analysis of dydrogesterone and its metabolites in human plasma.
Table 1: Quantitative Parameters for Dydrogesterone Analysis
| Parameter | Method 1[3][5] | Method 2[6][7] | Method 3[8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL | 50.6 pg/mL |
| Calibration Curve Range | 5 - 150 ng/mL | 10 - 60 ng/mL | 50.6 - 8016.2 pg/mL |
| Coefficient of Determination (r²) | > 0.997 | ~0.99 | Not specified |
| Intra-day Precision (%RSD) | < 12.5% | < 22.0% | Not specified |
| Inter-day Precision (%RSD) | < 12.5% | < 22.0% | Not specified |
| Intra-day Accuracy (%DEV) | < 7.5% | -20.2 to +13.3% | Not specified |
| Inter-day Accuracy (%DEV) | < 7.5% | -20.2 to +13.3% | Not specified |
| Mean Recovery | 99.8% | 100.7 - 112% | Not specified |
Table 2: Quantitative Parameters for Dydrogesterone and DHD Analysis
| Parameter | Method 4[9] |
| 25th Percentile of Dydrogesterone Levels | 0.71 ng/mL |
| 25th Percentile of DHD Levels | 20.675 ng/mL |
| Correlation between DYD and DHD levels | 0.936 (Day 2/3), 0.892 (Day 5) |
Detailed Experimental Protocol: LC-MS/MS Analysis of Dydrogesterone
This protocol is a representative example based on published methods.[3][5][6][7]
Materials and Reagents
-
Dydrogesterone and 20α-dihydrodydrogesterone analytical standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® Max C18)[6][7] or protein precipitation reagents.
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction.
Method A: Protein Precipitation [3][5]
-
To 0.2 mL of human plasma in a microcentrifuge tube, add 0.6 mL of methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE) [6][7]
-
Condition an SPE cartridge (e.g., Oasis® Max C18) with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Column: A reversed-phase column, such as a Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm).[3][5]
-
Mobile Phase: A mixture of ammonium acetate (1 mM) and acetonitrile (20:80, v/v).[3][5]
-
Ionization Mode: Positive ion mode (APCI+ or ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity
-
Linearity and range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of dydrogesterone and its metabolites in plasma.
Caption: Experimental workflow for plasma analysis.
Other Analytical Techniques
While LC-MS/MS is the predominant method, other techniques have been considered.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for steroid analysis, but it often requires derivatization to improve the volatility and thermal stability of the analytes.[10] There is limited specific literature on validated GC-MS methods for dydrogesterone and its metabolites in plasma.
-
Immunoassays: Immunoassays are commonly used for hormone analysis. However, a study investigating the interference of dydrogesterone and DHD in seven commercially available progesterone immunoassays found no significant cross-reactivity.[11][12][13] This suggests that while these immunoassays are suitable for measuring progesterone in patients taking dydrogesterone, they cannot be used to quantify dydrogesterone or its metabolites. The development of specific immunoassays for dydrogesterone and DHD would be required for their measurement by this technique.
References
- 1. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dydrogesterone and 20α-dihydrodydrogesterone plasma levels on day of embryo transfer and clinical outcome in an anovulatory programmed frozen-thawed embryo transfer cycle: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
- 8. msjonline.org [msjonline.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Dehydroprogesterone
Welcome to the technical support center for the synthesis of 6-Dehydroprogesterone, also known as dydrogesterone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?
A1: Low overall yield can stem from inefficiencies in several stages of the synthesis. Key areas to investigate include:
-
Starting Material Quality: Ensure the purity of your starting material, whether it is progesterone, pregnenolone, or another precursor. Impurities can lead to significant side reactions.
-
Reaction Conditions: Strictly control reaction parameters such as temperature, time, and atmosphere (e.g., nitrogen protection). Deviations can drastically affect yield and purity.[1][2]
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Reagent Purity and Stoichiometry: Use high-purity reagents and accurately measure their quantities. For instance, in bromination steps, the amount of brominating agent is critical.[1]
-
Purification Methods: Inefficient purification at each step can lead to the loss of the desired product. Re-evaluate your crystallization or chromatography techniques.
Q2: I am observing a high level of impurities in my final product. How can I identify and minimize them?
A2: Impurity formation is a common challenge. Here are some strategies to address it:
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Identify the Impurities: Utilize analytical techniques like HPLC, GC-MS, and NMR to identify the structure of the main by-products. Understanding the side reactions is crucial for their prevention.[3]
-
Control Reaction Selectivity:
-
Optimize Purification: Develop a robust purification protocol. This may involve multi-step recrystallization with different solvent systems or advanced chromatographic techniques.
Q3: The photoisomerization step is not proceeding efficiently. What factors should I check?
A3: The photochemical conversion is a pivotal and often tricky step. Consider the following:
-
UV Lamp and Wavelength: Ensure your UV lamp has the correct wavelength and intensity for the specific reaction. For example, a 365 nm LED lamp has been shown to be effective in related syntheses.[3]
-
Reaction Time: The duration of irradiation is crucial. Insufficient time will result in incomplete conversion, while excessive exposure can lead to degradation or by-product formation. Monitor the reaction progress using TLC or HPLC.[1][3]
-
Solvent: The choice of solvent can influence the reaction's efficiency. Ensure it is of appropriate purity and transparent at the irradiation wavelength.
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Ketal Protection: The stability of the ketal protecting groups is essential for a successful photoisomerization. Incomplete protection or deprotection during this step can lead to a mixture of products.[1]
Q4: I am having difficulty with the elimination reaction to introduce the double bond. What are the common pitfalls?
A4: The elimination step to form the diene system requires careful control.
-
Choice of Base: The type and strength of the base are critical. Common bases include collidine or other non-nucleophilic amines.[5] The reaction temperature should be optimized for the chosen base to favor elimination over substitution.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Leaving Group: Ensure the preceding halogenation step has been successful in introducing a good leaving group (e.g., bromine).
Comparative Data on Synthetic Routes
The synthesis of this compound can be approached through various pathways, each with its own advantages and disadvantages in terms of yield, cost, and scalability. The following table summarizes some of the reported methods.
| Starting Material | Key Steps | Reported Overall Yield | Key Advantages | Key Disadvantages |
| Pregnenolone | Oxidation, ketal protection, bromination, elimination, photoisomerization, rearrangement | Up to 60%[1] | High potential yield | Lengthy reaction route, challenging to control[1] |
| Progesterone | Ketal protection, allylic bromination, debromination, photoisomerization, hydrolytic rearrangement | Not explicitly stated, but is a main industrial route[1] | Readily available starting material, fewer steps, scalable[1] | Requires careful optimization of bromination and photoisomerization[1][3] |
| Ergosterol | Photoisomerization, biofermentation, rearrangement, oxidation, enamine formation, oxidation | Relatively low[1] | Mild reaction conditions due to biofermentation | Low molar yield, difficult for industrial scale-up[1] |
| A-ring Degradation Product | Addition, dehydroxylation, bromination, elimination, Grignard, Mitsunobu, Robinson annulation, hydration rearrangement | ~25.2% - 29.6%[2] | Cheap starting material, high chiral selectivity, less isomer impurities[2] | Multi-step synthesis with complex reactions |
| Pregnenolone Acetate | Allylic halogenation, elimination, illumination isomerization, Oppenauer oxidation, olefin shift isomerization | ~16.4%[5] | Economical four-step conversion, high purity product (>99.5%)[5] | Moderate overall yield |
Detailed Experimental Protocols
This section provides an example of a detailed methodology for a key synthetic route starting from progesterone.
Synthesis of this compound from Progesterone
This protocol is a generalized representation based on common synthetic strategies. Researchers should optimize specific conditions based on their laboratory setup and analytical monitoring.
Step 1: Ketal Protection of Progesterone
-
Objective: To protect the ketone groups at C3 and C20 to prevent side reactions in subsequent steps.
-
Procedure:
-
Dissolve progesterone in a suitable solvent (e.g., toluene).
-
Add an excess of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize the acid, and extract the product.
-
Purify the resulting bis-ketal by recrystallization.
-
Step 2: Allylic Bromination
-
Objective: To introduce a bromine atom at the allylic C7 position.
-
Procedure:
-
Dissolve the protected progesterone in a non-polar solvent (e.g., petroleum ether).
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Add a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin.[5]
-
Initiate the reaction using either a radical initiator (e.g., AIBN) with heating or a UV lamp (e.g., 365 nm LED) for photoinitiation.[1][3]
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Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the filtrate to remove succinimide.
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Concentrate the solution to obtain the crude brominated intermediate.
-
Step 3: Dehydrobromination (Elimination)
-
Objective: To eliminate HBr to form the C6-C7 double bond, creating the diene system.
-
Procedure:
-
Dissolve the crude brominated intermediate in a suitable high-boiling solvent (e.g., 2,4,6-collidine or DMF).[5]
-
Heat the mixture under a nitrogen atmosphere to induce elimination.
-
Monitor the formation of the diene by TLC or HPLC.
-
After cooling, dilute the reaction mixture with a suitable solvent and wash with an acidic solution (e.g., 2N sulfuric acid) to remove the base.[5]
-
Extract the product and purify by recrystallization.
-
Step 4: Photoisomerization
-
Objective: To convert the 9α,10β-pregna-5,7-diene intermediate to the 9β,10α (retro) configuration.
-
Procedure:
-
Dissolve the purified diene intermediate in a suitable solvent.
-
Irradiate the solution with a UV lamp of the appropriate wavelength.
-
Monitor the isomerization process closely by HPLC to maximize the yield of the desired isomer and minimize by-products.
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Once the optimal conversion is reached, stop the irradiation.
-
Step 5: Hydrolysis (Deprotection)
-
Objective: To remove the ketal protecting groups and regenerate the ketones at C3 and C20.
-
Procedure:
-
Dissolve the product from the photoisomerization step in a solvent mixture containing water and an acid catalyst (e.g., hydrochloric acid or sulfuric acid).[6]
-
Stir the reaction at a controlled temperature until the deprotection is complete (monitored by TLC).
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Neutralize the acid and extract the crude this compound.
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Purify the final product by recrystallization to obtain high-purity crystals.
-
Visualized Workflows and Pathways
General Synthesis Workflow from Progesterone
Caption: A generalized workflow for the synthesis of this compound starting from progesterone.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
References
- 1. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]
- 3. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing dydrogesterone - Eureka | Patsnap [eureka.patsnap.com]
- 6. Factory Sells Buy High Quality 6-dehydrogesterone 1162-56-7 Safe Shipping [zjgoldpharm.com]
Troubleshooting 6-Dehydroprogesterone stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 6-dehydroprogesterone in solution.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound solutions.
Problem 1: Inconsistent or lower-than-expected concentrations in solution.
| Possible Cause | Recommended Action |
| Degradation due to improper storage | Store stock solutions at -20°C or -80°C. For short-term storage, use amber vials and refrigerate at 2-8°C. |
| Precipitation of the compound | Ensure the solvent has adequate solubilizing capacity. Consider using a co-solvent system if necessary. Visually inspect for precipitates before use. |
| Adsorption to container surfaces | Use low-adsorption polypropylene or silanized glass containers. |
| Inaccurate initial weighing | Calibrate the balance before weighing. Use an appropriate balance for the desired mass. |
| Pipetting errors | Calibrate pipettes regularly. Use appropriate pipette volumes for the desired concentration. |
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Recommended Action |
| Chemical degradation | Review solution preparation and storage conditions (pH, temperature, light exposure). Perform forced degradation studies to identify potential degradation products.[1] |
| Solvent impurities | Use high-purity, HPLC-grade solvents. Run a solvent blank to check for interfering peaks. |
| Contamination from labware | Thoroughly clean all glassware and equipment. |
| Interaction with excipients (in formulations) | Investigate potential incompatibilities between this compound and other components in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
For long-term stability, it is recommended to store stock solutions of this compound in a non-polar organic solvent (e.g., DMSO, ethanol, or acetonitrile) at -20°C or -80°C in tightly sealed, amber vials to protect from light. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as methanol, acetonitrile, acetone, and chloroform.[2] For biological experiments, dimethyl sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions that can then be diluted in aqueous buffers.
Q3: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, studies on progesterone show significant hydrolytic degradation under acidic and basic conditions.[1] It is advisable to maintain the pH of aqueous solutions near neutral (pH 6-8) to minimize hydrolysis.
Q4: Is this compound sensitive to light?
Progesterone has shown some sensitivity to UV light, leading to degradation.[1] Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by covering containers with aluminum foil.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred approach.[1][3] An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products. UV detection at a wavelength of around 245 nm is often used for progesterone and its analogs.[1]
Data Presentation: Stability of Progesterone Analogs
The following table summarizes stability data for progesterone under various stress conditions, which can serve as a reference for designing stability studies for this compound. Researchers should generate their own data for this compound.
| Condition | Progesterone Remaining (%) | Duration | Reference |
| 60°C, 75% RH (in tablets) | >90% | 6 months | [3] |
| 25°C (in topical cream) | >95% | 60 days | [4] |
| 4°C (in topical cream) | >95% | 60 days | [4] |
| Hydrolytic Stress (Acidic) | Significant Degradation | Not specified | [1] |
| Hydrolytic Stress (Basic) | Significant Degradation | Not specified | [1] |
| Oxidative Stress | Significant Degradation | Not specified | [1] |
| Thermal Stress | Significant Degradation | Not specified | [1] |
| UV Light Exposure | Significant Degradation | Not specified | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC system with UV detector
-
pH meter
-
Calibrated balance and pipettes
-
Amber vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
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Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
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Analysis: Analyze all samples by a validated HPLC method. The mobile phase could consist of methanol and water (e.g., 75:25 v/v) with a C18 column.[1] Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. Development and Validation of a Stability-indicating High-performance Liquid Chromatographic Method for Quantification of Progesterone in Compounded Glycerinated Gelatin Troches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
Identification of by-products in 6-Dehydroprogesterone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with by-product formation during the synthesis of 6-dehydroprogesterone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound that may lead to by-product formation?
A1: this compound is often synthesized from progesterone. A common route involves a three-step process of ketal protection, allylic bromination, and subsequent elimination.[1][2] Each of these steps can generate specific by-products that can complicate purification and reduce overall yield. Another method involves the microbial dehydrogenation of progesterone.[3]
Q2: What are the most common by-products observed during the synthesis of this compound from progesterone?
A2: During the synthesis of a key intermediate for dydrogesterone (a retro-isomer of this compound) from progesterone, which shares similar initial steps, two main by-products have been identified and characterized.[1][2] These are:
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Enol ether of Progesterone Ketal: Formed during the ketal protection step.
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Dibrominated Progesterone Ketal: An over-bromination product from the allylic bromination step.
Additionally, isomers of this compound, such as pregna-4,9(11)-diene-3,20-dione (9-dehydroprogesterone), can also be potential process-related impurities.[4]
Q3: How can I detect and identify these by-products in my reaction mixture?
A3: The most effective analytical techniques for detecting and identifying by-products in this compound synthesis are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods allow for the separation of the main product from its impurities and provide information about their molecular weights and structures. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: While specific forced degradation studies on this compound are not extensively reported in the readily available literature, studies on progesterone and other related steroids indicate that potential degradation pathways could include oxidation, hydrolysis under acidic or basic conditions, and photodegradation.[8][9] Microbial transformation of this compound has been shown to yield hydroxylated and epoxidized derivatives.
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram after the ketal protection of progesterone.
Possible Cause: Formation of an enol ether by-product. This can occur when using dehydrating agents like triethyl orthoformate (TEOF) during the ketal protection step.[2]
Troubleshooting Steps:
-
Confirmation of By-product Identity:
-
Analyze the reaction mixture using LC-MS to determine the molecular weight of the impurity. The enol ether by-product will have a specific mass corresponding to the addition of an ethoxy group and loss of water from the progesterone ketal.
-
If possible, isolate the impurity using preparative HPLC and characterize its structure using NMR spectroscopy.
-
-
Optimization of Reaction Conditions:
-
Control the amount of dehydrating agent: Use the minimum effective amount of TEOF to drive the reaction to completion without promoting enol ether formation.
-
Monitor reaction time and temperature: Prolonged reaction times or elevated temperatures can favor the formation of the enol ether. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Issue 2: Multiple peaks with similar retention times to the desired brominated intermediate are observed after allylic bromination.
Possible Cause: Formation of a dibrominated by-product due to over-bromination. The use of N-bromosuccinimide (NBS) as a brominating agent can sometimes lead to the introduction of a second bromine atom.[10]
Troubleshooting Steps:
-
By-product Identification:
-
Utilize LC-MS to analyze the crude reaction mixture. The dibrominated species will have a distinct isotopic pattern for bromine and a higher molecular weight than the desired mono-brominated product.
-
-
Reaction Condition Optimization:
-
Stoichiometry of NBS: Carefully control the molar equivalents of NBS used. Start with a stoichiometric amount and gradually increase if the conversion is low, while monitoring for the formation of the dibromide.
-
Initiator: The choice and amount of radical initiator can influence the reaction selectivity.
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Light Source: For photo-initiated bromination, the wavelength and intensity of the light source can be critical. A 365 nm LED lamp has been reported to reduce by-product formation compared to thermal initiation.[2]
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Temperature: Maintain a consistent and optimal reaction temperature, as fluctuations can affect the reaction's selectivity.
-
Issue 3: A new impurity appears in the final this compound product upon storage or in the final steps of the synthesis.
Possible Cause: Isomerization or degradation of the final product. Double bond migration is a common issue in steroid chemistry, potentially leading to the formation of isomers like 9-dehydroprogesterone. Oxidation can also introduce new impurities.
Troubleshooting Steps:
-
Impurity Characterization:
-
Employ a high-resolution HPLC method capable of separating isomers.
-
Use LC-MS/MS to obtain fragmentation data of the impurity, which can help in identifying the position of the double bond or the nature of the degradation.
-
Compare the retention time and mass spectrum with a known standard of potential isomers if available.
-
-
Process and Storage Control:
-
pH Control: Avoid strongly acidic or basic conditions in the final purification and formulation steps to minimize the risk of isomerization.
-
Inert Atmosphere: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Light Protection: Store the product in light-resistant containers, as steroids can be susceptible to photodegradation.
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Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of this compound to proactively identify potential degradation products and develop analytical methods to monitor them.
-
Data Presentation
Table 1: Common By-products in this compound Synthesis from Progesterone
| By-product | Formation Step | Chemical Structure/Description | Method of Identification |
| Enol ether of Progesterone Ketal | Ketal Protection | Progesterone with a ketal at C-3 and an enol ether at C-20 | LC-MS, NMR[2] |
| Dibrominated Progesterone Ketal | Allylic Bromination | Progesterone ketal with two bromine atoms | LC-MS[10] |
| 9-Dehydroprogesterone | Isomerization | Pregna-4,9(11)-diene-3,20-dione | HPLC, LC-MS[4] |
Experimental Protocols
1. General HPLC-UV Method for By-product Profiling
This protocol provides a general starting point for the analysis of by-products in this compound synthesis. Optimization may be required based on the specific by-products and matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with a suitable ratio of A and B (e.g., 50:50).
-
Linearly increase the percentage of B over 20-30 minutes to elute compounds with varying polarities.
-
Include a column wash with a high percentage of B and a re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.
2. LC-MS/MS for By-product Identification
-
Liquid Chromatography: Utilize an HPLC or UHPLC system with a C18 column and a gradient elution program similar to the one described above.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for steroids.[12]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements to determine the elemental composition of the by-products.
-
MS/MS: Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns of the parent ions, which can provide structural information for identification.
-
Mandatory Visualization
References
- 1. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9-Dehydro-progesterone | C21H28O2 | CID 11966183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone - Wikipedia [en.wikipedia.org]
- 9. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Dydrogesterone Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor aqueous solubility of dydrogesterone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of dydrogesterone?
A1: Dydrogesterone is classified as a poorly water-soluble drug. Its aqueous solubility is reported to be extremely low, in the range of 0.00486 mg/mL.[1] It is practically insoluble in water but is soluble in organic solvents such as acetone and chloroform.[1][2]
Q2: Why is dydrogesterone poorly soluble in aqueous buffers?
A2: Dydrogesterone is a lipophilic (fat-soluble) steroid hormone. Its molecular structure lacks significant ionizable groups that can interact favorably with polar water molecules. This leads to a high crystalline lattice energy and unfavorable energetics for dissolution in aqueous media.
Q3: What are the common and effective methods to enhance the solubility of dydrogesterone for in vitro and in vivo studies?
A3: Several techniques can be employed to improve the aqueous solubility of dydrogesterone. The most common and effective methods for laboratory-scale preparations include:
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Co-solvency: Utilizing a mixture of a water-miscible organic solvent (co-solvent) and an aqueous buffer can significantly increase solubility.
-
Cyclodextrin Complexation: Encapsulating the dydrogesterone molecule within a cyclodextrin host molecule can dramatically enhance its aqueous solubility.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility.
Q4: Which co-solvents are recommended for dissolving dydrogesterone?
A4: Common co-solvents for poorly soluble drugs like dydrogesterone include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (e.g., PEG300). Often, a combination of these co-solvents with a surfactant (e.g., Tween-80) in an aqueous buffer is used to achieve the desired concentration and stability.
Q5: How do cyclodextrins improve the solubility of dydrogesterone?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar dydrogesterone molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often preferred due to their higher aqueous solubility and enhanced ability to form stable complexes.
Q6: Does the pH of the aqueous buffer affect the solubility of dydrogesterone?
A6: Dydrogesterone is a neutral molecule and does not have ionizable functional groups that would be significantly affected by pH changes within the typical physiological range (pH 4-8). Therefore, altering the pH of the buffer is not an effective primary strategy for enhancing its solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing dydrogesterone solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Dydrogesterone precipitates out of solution upon addition to aqueous buffer. | The concentration of dydrogesterone exceeds its solubility limit in the final buffer composition. The organic solvent concentration may be too low in the final solution. | 1. Reduce the final concentration of dydrogesterone. 2. Increase the proportion of the organic co-solvent in the final solution. Caution: Ensure the final solvent concentration is compatible with your experimental system (e.g., cell culture, animal model).3. Utilize a more effective solubilization technique, such as cyclodextrin complexation. |
| The prepared dydrogesterone solution is cloudy or hazy. | Incomplete dissolution or formation of fine precipitates. | 1. Increase sonication time or vortexing intensity during preparation.2. Gently warm the solution (if dydrogesterone stability at higher temperatures is confirmed).3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note: This will result in a lower actual concentration if the drug has not fully dissolved. |
| Inconsistent or non-reproducible results in biological assays. | Precipitation of dydrogesterone in the assay medium over time. Instability of the prepared stock solution. | 1. Visually inspect the solution for any precipitation before each use.2. Prepare fresh working solutions from a concentrated stock immediately before each experiment.3. Evaluate the stability of your stock solution under your storage conditions (e.g., room temperature, 4°C, -20°C).4. Consider using a formulation with higher stability, such as a cyclodextrin inclusion complex. |
| Difficulty in preparing a concentrated stock solution in a pure organic solvent. | Dydrogesterone may have limited solubility even in some organic solvents at very high concentrations. | 1. Try a different organic solvent. DMSO is often a good choice for preparing high-concentration stock solutions.[3] 2. Use a combination of co-solvents. 3. Apply gentle heating and sonication to aid dissolution. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of dydrogesterone and the structurally similar progesterone using various solubilization techniques.
Table 1: Solubility of Dydrogesterone in Various Solvents
| Solvent | Solubility |
| Water | ~0.00486 mg/mL[1] |
| DMSO | ~62 mg/mL[3] |
| Ethanol | ~62 mg/mL[3] |
| Acetone | Soluble |
| Chloroform | Freely Soluble |
Table 2: Solubility Enhancement of Dydrogesterone using Co-solvents
| Formulation | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[4] |
Table 3: Progesterone Solubility Enhancement with Sulfobutylether-β-cyclodextrin (SBE-β-CD) *
| SBE-β-CD Concentration (mM) | Progesterone Solubility (µg/mL) | Fold Increase |
| 0 (Intrinsic Solubility) | ~0.01 | 1 |
| 100 | ~1750 | ~175,000 |
| 200 | ~3500 | ~350,000 |
| 300 | ~5250 | ~525,000 |
| 400 | ~7000 | ~700,000 |
*Data for progesterone, a structurally similar compound, is presented to illustrate the potential for solubility enhancement of dydrogesterone with cyclodextrins.
Experimental Protocols
Protocol 1: Preparation of Dydrogesterone Solution using a Co-solvent System
This protocol is adapted for preparing a dydrogesterone solution for in vivo studies.
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Prepare a stock solution of dydrogesterone in DMSO. Weigh the required amount of dydrogesterone and dissolve it in pure DMSO to achieve a high concentration (e.g., 25 mg/mL). Use sonication or gentle warming to aid dissolution.
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Prepare the vehicle solution. In a separate tube, mix the other components of the vehicle in the desired ratio. For the example formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would first mix the PEG300 and Tween-80.
-
Prepare the final formulation. Slowly add the dydrogesterone stock solution in DMSO to the PEG300 and Tween-80 mixture while vortexing.
-
Add the aqueous component. Add the saline to the organic mixture dropwise while continuously vortexing to prevent precipitation.
-
Final check. The final solution should be clear and free of any visible precipitates. If precipitation occurs, you may need to adjust the formulation ratios or the final concentration.
Protocol 2: Preparation and Characterization of Dydrogesterone-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying
This protocol provides a general method for preparing a solid inclusion complex, which can then be dissolved in an aqueous buffer.
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Determine the molar ratio. A 1:1 molar ratio of dydrogesterone to HP-β-CD is a common starting point.
-
Dissolve HP-β-CD in water. Weigh the required amount of HP-β-CD and dissolve it in a suitable volume of purified water with stirring.
-
Dissolve dydrogesterone in an organic solvent. In a separate container, dissolve the dydrogesterone in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Mix the solutions. Slowly add the dydrogesterone solution to the aqueous HP-β-CD solution while stirring continuously.
-
Remove the organic solvent. Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent. A rotary evaporator can also be used for more efficient solvent removal.
-
Freeze-drying (Lyophilization). Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it for 24-48 hours to obtain a dry powder of the dydrogesterone-HP-β-CD inclusion complex.
-
Characterization (Optional but Recommended). The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reconstitution. The lyophilized powder can be readily dissolved in the desired aqueous buffer to the target concentration.
Visualizations
Caption: Experimental workflow for preparing and evaluating dydrogesterone solutions.
Caption: Troubleshooting flowchart for dydrogesterone solubility issues.
References
Technical Support Center: Photoinitiated Allylic Bromination for Dydrogesterone Synthesis
Welcome to the technical support center for the optimization of dydrogesterone synthesis via photoinitiated allylic bromination. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide clear guidance for this critical synthesis step.
Frequently Asked Questions (FAQs)
Q1: What is the role of allylic bromination in dydrogesterone synthesis?
Allylic bromination is a crucial step in the multi-step synthesis of dydrogesterone from progesterone. The process typically begins with the ketal protection of progesterone. The resulting intermediate then undergoes allylic bromination, commonly using N-bromosuccinimide (NBS), to introduce a bromine atom at an allylic position. This is followed by an elimination reaction (debromination) to form a key diene intermediate, which is then converted to dydrogesterone through steps including photoisomerization.[1][2][3]
Q2: What is photoinitiated allylic bromination, and how does it differ from traditional methods?
Photoinitiated allylic bromination is a method that uses light energy to initiate the free radical bromination reaction.[1] This contrasts with traditional thermal initiation, which requires heat and a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4] The primary advantage of photoinitiation is a significantly faster reaction time and the elimination of the need for a chemical initiator.[1][5]
Q3: What are the main advantages of using a photoinitiated process?
The photoinitiated process offers several key advantages:
-
Reduced Reaction Time: The reaction can be completed in as little as 20 minutes, compared to 1.5 hours required for thermal initiation.[1][5]
-
Elimination of Chemical Initiators: It avoids the need to add and subsequently remove radical initiators like AIBN.[1][2]
-
Energy Efficiency: The process is characterized by lower energy consumption.[5]
-
Fewer By-products: Optimized photoinitiated reactions can lead to a cleaner reaction profile with fewer by-products.[1][5]
Q4: What is the recommended light source for this reaction?
A 365 nm LED lamp has been successfully employed to initiate the allylic bromination, providing a stable and efficient energy source for the reaction.[1][2]
Q5: What is the typical brominating agent used in this reaction?
N-bromosuccinimide (NBS) is the most commonly used reagent for this allylic bromination, as it provides a stable and continuous low concentration of bromine radicals required for the reaction.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Bromination Yield (<60%) | 1. Insufficient light exposure or incorrect wavelength. 2. Degradation of NBS reagent. 3. Incorrect reaction temperature. 4. Extended reaction time leading to side reactions. | 1. Ensure the 365 nm LED lamp is functioning correctly and positioned for optimal irradiation of the reaction mixture. 2. Use a fresh, high-purity lot of NBS. 3. Maintain the reaction temperature at the optimal 60°C.[1] 4. Limit the reaction time to 15-20 minutes, as longer times can decrease the yield of the desired product.[1] |
| Slow or Incomplete Reaction | 1. Inefficient light initiation. 2. Low reaction temperature. | 1. Verify the output of the 365 nm LED light source. 2. While photoinitiation is less temperature-dependent than thermal methods, ensure the reaction is maintained at 60°C for optimal kinetics.[1] |
| Formation of 4,6-diene Impurity | 1. This by-product can form during the subsequent elimination step. 2. Prolonged reaction time during the elimination step can lead to a reversible conversion of the desired product to this impurity.[1] | 1. Carefully control the conditions of the elimination step that follows the bromination. 2. Optimize the elimination reaction time; a duration of 1.5 hours has been identified as optimal to minimize the formation of this by-product.[1] |
| Reaction Fails to Initiate | 1. Complete absence of light. 2. Starting material (ketal-protected progesterone) is impure. | 1. Check that the LED lamp is powered on and emitting light. 2. Ensure the purity of the starting material through appropriate analytical methods before starting the bromination. |
Data Presentation
The following tables summarize the quantitative data comparing thermal and photoinitiated allylic bromination of the dydrogesterone precursor.
Table 1: Comparison of Initiation Methods on Reaction Time and Yield [1]
| Entry | Initiation Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Thermal (No Initiator) | 60 | 90 | <5% |
| 2 | Photoinitiated (365 nm LED) | 60 | 15-20 | 63.5% |
| 3 | Photoinitiated (365 nm LED) | 60 | 90 | Decreased Yield |
Data synthesized from the findings reported in the RSC Advances article on process optimizations for dydrogesterone synthesis.[1]
Table 2: Optimized Reaction Conditions for Key Synthesis Steps [1]
| Step | Reagents | Temperature (°C) | Time | Key Outcome |
| Ketal Protection | Progesterone, Ethylene Glycol, TsOH·H₂O, TEOF | 40 | 15 h | Formation of protected intermediate (Compound 3) |
| Allylic Bromination | Compound 3, NBS (1.3 equiv.) | 60 | 20 min | Photoinitiated formation of brominated intermediate |
| Elimination | Brominated Intermediate, 2,4,6-trimethylpyridine (2.4 equiv.) | 110 | 1.5 h | Formation of desired diene product (Compound 1) with minimal by-products |
Experimental Protocols & Visualizations
Experimental Workflow for Dydrogesterone Intermediate Synthesis
The synthesis of the key dydrogesterone intermediate involves a three-step process starting from progesterone.
Caption: Workflow for the synthesis of the key dydrogesterone intermediate.
Detailed Experimental Protocol: Photoinitiated Allylic Bromination
This protocol is adapted from the optimized process described in the literature.[1]
-
Preparation: In a suitable reaction vessel equipped with a stirrer, condenser, and a 365 nm LED light source, charge the ketal-protected progesterone intermediate (1.0 equiv.) and the appropriate solvent.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.3 equiv.) to the vessel.
-
Reaction Initiation: Begin stirring and heat the mixture to 60°C.
-
Photoinitiation: Once the temperature is stable, turn on the 365 nm LED lamp to irradiate the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). The reaction is typically complete within 15-20 minutes. The solution color may change significantly upon completion.[1]
-
Workup: Once the reaction is complete, turn off the light source and cool the mixture. Proceed with standard workup procedures, which may include filtration to remove succinimide, washing with a saturated sodium bicarbonate solution, drying, and solvent evaporation to isolate the crude brominated product.[4]
Troubleshooting Logic for Low Yield
This diagram outlines a logical flow for diagnosing and resolving issues of low yield in the photoinitiated bromination step.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2021093494A1 - Production process capable of industrially synthesizing dydrogesterone - Google Patents [patents.google.com]
- 4. CN110818760B - A kind of production technology of industrialized synthesis of dydrogesterone - Google Patents [patents.google.com]
- 5. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. How To Synthesize Dydrogesterone? - Knowledge [mellonpharm.com]
Technical Support Center: Refining Purification Protocols for Synthetic 6-Dehydroprogesterone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of synthetic 6-Dehydroprogesterone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during the purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent system is not optimal; the compound may be too soluble at low temperatures. | - Experiment with different solvent systems. Mixtures of ethyl acetate/hexane or acetone/diethyl ether have been reported to be effective.[1] - Try a solvent/anti-solvent approach. Dissolve the crude product in a good solvent (e.g., acetone, ethyl acetate) and slowly add an anti-solvent (e.g., hexane, water) until turbidity is observed, then allow it to crystallize. - Ensure slow cooling to promote the formation of larger, purer crystals. Rapid cooling can trap impurities and reduce yield. |
| Product "Oils Out" During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present. | - Switch to a lower-boiling point solvent system. - Attempt to "seed" the supersaturated solution with a small crystal of pure this compound to induce crystallization. - Perform a preliminary purification step, such as column chromatography, to remove impurities that may be inhibiting crystallization. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity or stationary phase selection. | - Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. Start with a low polarity to elute non-polar impurities first. - Ensure the stationary phase (e.g., silica gel) is appropriate. For closely related steroid impurities, a high-performance liquid chromatography (HPLC) column with a different stationary phase (e.g., C18) may be necessary. |
| Presence of Starting Materials or Intermediates in Final Product | Incomplete reaction or inefficient purification. | - Monitor the reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC before starting the purification. - If using column chromatography, carefully select fractions for combination based on purity analysis (e.g., TLC or HPLC) of each fraction. - A second purification step (e.g., recrystallization after column chromatography) may be necessary to achieve the desired purity. |
| Final Product is Colored | Presence of colored impurities, often from degradation or residual reagents. | - Treat the crude product solution with activated charcoal before the final crystallization step to adsorb colored impurities.[2] - Ensure all reagents are of high purity and that the reaction and purification are carried out under an inert atmosphere if the compound is sensitive to oxidation. |
| Inconsistent Purity Results from HPLC Analysis | Issues with the HPLC method, such as improper column, mobile phase, or detection wavelength. | - Develop and validate a robust HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water or a buffer is commonly used for steroid analysis. - The detection wavelength should be set at the maximum absorbance of this compound. - Ensure proper sample preparation and filtration to avoid column clogging and baseline noise. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: this compound is itself a known impurity in the synthesis of dydrogesterone and progesterone.[3][4] Common impurities in its own synthesis can include unreacted starting materials, isomers, and byproducts from side reactions. Depending on the synthetic route, these may include other steroid derivatives. For instance, if progesterone is used as a starting material, residual progesterone could be an impurity.
Q2: What is a typical purity and yield I can expect from recrystallization?
A2: With an optimized recrystallization protocol, it is possible to achieve a purity of over 99.5%.[1] Yields can vary significantly based on the purity of the crude material and the chosen solvent system. A patent for a synthesis method reported a yield of 89% from the final crystallization step.[2]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[5] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation.
Q4: Can this compound degrade during purification?
Q5: What is a good starting point for developing a column chromatography method?
A5: A good starting point for column chromatography on silica gel is to use a solvent system of ethyl acetate in hexane. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation with TLC.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific crude product.
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., acetone, ethyl acetate, or a mixture with an anti-solvent like hexane or diethyl ether). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.
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Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
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Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution. A gradient of ethyl acetate in hexane is a common choice.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Solvent/Mobile Phase | Reported Yield | Reported Purity | Reference |
| Recrystallization | Acetone/Diethyl ether mixture | Not specified | >99.5% | [1] |
| Recrystallization | Acetone | 89% (of the final step) | Not specified | [2] |
| Column Chromatography | Ethyl acetate/Hexane mixture | Not specified | Not specified | [1] |
Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of this compound.
Progesterone Receptor Signaling Pathway
References
Technical Support Center: Enhancing the Oral Bioavailability of Progestogen Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for overcoming the challenges associated with the oral delivery of progestogen compounds. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for various bioavailability enhancement strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working to improve the oral bioavailability of progestogens.
| Question | Answer |
| Why is the oral bioavailability of progestogens typically low? | Progestogens, such as progesterone, are highly lipophilic and have low aqueous solubility, which limits their dissolution in gastrointestinal fluids. Additionally, they often undergo extensive first-pass metabolism in the liver, significantly reducing the amount of active drug that reaches systemic circulation.[1] |
| What are the main strategies to enhance the oral bioavailability of progestogens? | Key strategies focus on improving solubility and dissolution rate, and/or protecting the drug from first-pass metabolism. These include formulation approaches like bilosomes, cocrystals, nanonization (nanoparticles), solid dispersions, and self-emulsifying drug delivery systems (SEDDS). |
| How do bilosomes improve the oral bioavailability of progestogens? | Bilosomes are lipid vesicles containing bile salts that can protect the encapsulated progestogen from the harsh environment of the gastrointestinal tract, including enzymatic degradation. They can also enhance absorption across the intestinal epithelium.[1][2][3][4][5] |
| What is the advantage of forming cocrystals of progestogens? | Cocrystallization involves combining the progestogen with a coformer to create a new crystalline solid with different physicochemical properties. This can lead to improved solubility and dissolution rates compared to the pure drug, thereby enhancing oral absorption.[6][7] |
| How does nanonization, such as creating nanoparticles, help with oral delivery? | Reducing the particle size of the progestogen to the nanometer range significantly increases the surface area-to-volume ratio. This leads to a faster dissolution rate in the gastrointestinal fluids, which can improve bioavailability.[8][9][10][11] |
| What are solid dispersions and how do they work? | Solid dispersions involve dispersing the progestogen in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate of the drug by presenting it in a more readily soluble form.[12][13][14][15] |
| What are Self-Emulsifying Drug Delivery Systems (SEDDS) and what is their mechanism? | SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The progestogen is dissolved in this lipidic formulation, and the resulting small droplet size provides a large surface area for absorption.[16][17][18][19] |
Section 2: Troubleshooting Guides
This section provides practical advice for addressing common issues encountered during the formulation of progestogen compounds.
Bilosome Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency (%EE) | - Inappropriate lipid-to-drug ratio.- Suboptimal concentration of bile salt.- Leakage of the drug during the hydration step. | - Optimize the lipid-to-drug ratio; an excess of lipids can improve encapsulation.- Vary the concentration of the bile salt (e.g., sodium deoxycholate); too high a concentration can lead to the formation of mixed micelles instead of vesicles.[2]- Ensure the hydration temperature is above the phase transition temperature of the lipids used.- Optimize the hydration time and stirring speed. |
| Large and Polydisperse Vesicle Size | - Inefficient homogenization or sonication.- Aggregation of vesicles. | - Increase the homogenization speed or sonication time.- Use a membrane extrusion technique for more uniform vesicle size.- Optimize the zeta potential by adjusting the formulation components to increase electrostatic repulsion between vesicles. |
| Instability (Aggregation/Fusion of Vesicles) | - Low zeta potential.- Inappropriate storage conditions. | - Incorporate charged lipids or increase the concentration of bile salts to increase the magnitude of the zeta potential.- Store bilosome dispersions at 4°C. Avoid freezing. |
Cocrystal Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Failure to Form Cocrystals | - Incompatible coformer.- Unsuitable solvent system.- Incorrect stoichiometric ratio. | - Screen a variety of coformers with complementary functional groups for hydrogen bonding with the progestogen.- Experiment with different solvents or solvent mixtures to find a system where both the progestogen and coformer have moderate and similar solubility.[6]- Vary the stoichiometric ratio of the progestogen to the coformer. |
| Formation of a Physical Mixture Instead of Cocrystals | - Insufficient interaction between the drug and coformer. | - Try a different cocrystallization technique (e.g., liquid-assisted grinding, slow evaporation from a different solvent).- Increase the grinding time or energy in mechanochemical methods. |
| Polymorphism of Cocrystals | - Different crystallization conditions (temperature, solvent, evaporation rate). | - Carefully control crystallization parameters. Characterize the resulting solid form using techniques like PXRD and DSC to identify the polymorphic form.[20] |
Nanoparticle Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | - Poor affinity of the drug for the polymer matrix.- Drug leakage into the external phase during formulation. | - Select a polymer with higher affinity for the progestogen.- Optimize the drug-to-polymer ratio.[21]- For emulsion-based methods, use a solvent system where the drug has high solubility in the dispersed phase and low solubility in the continuous phase. |
| Particle Aggregation | - Insufficient stabilizer concentration.- Ineffective homogenization. | - Increase the concentration of the stabilizer (e.g., surfactant).- Optimize the homogenization pressure and number of cycles in high-pressure homogenization. |
| Broad Particle Size Distribution | - Inconsistent processing parameters. | - Ensure precise control over parameters like stirring speed, temperature, and addition rates.- Utilize microfluidic-based methods for more controlled and reproducible nanoparticle synthesis. |
| Challenges in Scaling Up | - Difficulty in maintaining consistent mixing and heat transfer at larger scales. | - For emulsion-based methods, consider using static mixers or high-shear in-line homogenizers for continuous production.- For nanoprecipitation, tangential flow filtration can be used for solvent removal and concentration at a larger scale.[22][23] |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Phase Separation or Drug Precipitation Upon Storage | - The formulation is thermodynamically unstable.- The drug concentration exceeds its solubility in the formulation over time. | - Screen different combinations of oils, surfactants, and cosurfactants to find a more stable system.- Construct ternary phase diagrams to identify the optimal self-emulsifying region.- Ensure the drug is fully dissolved in the formulation during preparation.[16][17][18] |
| Poor Self-Emulsification Performance | - Inappropriate ratio of oil, surfactant, and cosurfactant. | - Optimize the formulation by systematically varying the ratios of the components. The surfactant concentration is a critical factor.[18]- Select surfactants with an appropriate HLB (Hydrophilic-Lipophilic Balance) value, typically in the range of 12-18 for o/w emulsions. |
| Inconsistent Droplet Size Upon Emulsification | - The formulation is on the border of the self-emulsifying region. | - Re-evaluate the ternary phase diagram and select a formulation composition deeper within the stable microemulsion region. |
Section 3: Data Presentation - Comparative Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data from various studies on different oral progestogen formulations. Note: These values are for comparative purposes and can vary based on the specific study design, animal model, and analytical methods used.
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for Progesterone
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (Compared to pure drug/marketed formulation) | Reference |
| Bilosomes | Ovariectomized Wistar rats | Cmax: ~1500 ng/mL, Tmax: 2 h, AUC0-t: ~12000 ng.h/mL | 9.75-fold (vs. API), 4.287-fold (vs. marketed capsules) | [1] |
| Solid Dispersion (with PEG 6000) | Menopausal women | Cmax: ~15 ng/mL, Tmax: 2 h | Significant increase in dissolution rate and absorption compared to micronized progesterone | [24] |
| Nanoparticles (PLGA) | - | Sustained release over several days (in vitro) | - | [11] |
Table 2: Pharmacokinetic Parameters of Different Oral Progesterone Formulations
| Formulation | Subject/Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | Reference |
| Micronized Progesterone | Healthy premenopausal women | 200 mg | 8.5 - 70.6 | < 4 | Not significantly different from vaginal pessary | [17] |
| Progesterone-PEG 6000 Solid Dispersion | Menopausal women | - | ~15 | 2 | - | [24] |
| Bilosome Formulation | Ovariectomized Wistar rats | - | ~1500 | 2 | ~12000 | [1] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in this technical support center.
Protocol for Bilosome Formulation using Thin-Film Hydration
Objective: To prepare progesterone-loaded bilosomes to enhance oral bioavailability.
Materials:
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Progesterone
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Phosphatidylcholine (e.g., Soya PC)
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Cholesterol
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Bile salt (e.g., Sodium deoxycholate)
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Chloroform and Methanol (as organic solvents)
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Phosphate buffer (pH 7.4)
Procedure:
-
Lipid Film Formation:
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Accurately weigh progesterone, phosphatidylcholine, and cholesterol in the desired molar ratio.
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Dissolve the mixture in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.
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Attach the flask to a rotary evaporator.
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Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C).
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Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.
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Flush the flask with nitrogen gas and store it in a desiccator for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
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Prepare a hydration medium of phosphate buffer (pH 7.4) containing the desired concentration of sodium deoxycholate.
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Add the hydration medium to the round-bottom flask containing the lipid film.
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Rotate the flask at a controlled speed (e.g., 60 rpm) at a temperature above the lipid phase transition for a specified time (e.g., 1-2 hours) until the lipid film is completely hydrated, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform vesicles (small unilamellar vesicles - SUVs), subject the MLV suspension to sonication (using a probe or bath sonicator) or high-pressure homogenization.
-
For sonication, place the suspension in an ice bath to prevent overheating and sonicate for a defined period (e.g., 10-15 minutes).
-
-
Characterization:
-
Determine the vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the entrapment efficiency (%EE) by separating the unentrapped drug from the bilosomes (e.g., by centrifugation) and quantifying the drug in the supernatant and/or the vesicles.
-
Protocol for Progesterone Cocrystal Synthesis via Liquid-Assisted Grinding
Objective: To prepare progesterone cocrystals with an improved dissolution profile.
Materials:
-
Progesterone
-
Coformer (e.g., a carboxylic acid)
-
Grinding solvent (e.g., ethanol, ethyl acetate)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Preparation:
-
Accurately weigh progesterone and the coformer in the desired stoichiometric ratio (e.g., 1:1 or 2:1 molar ratio).
-
-
Grinding:
-
Place the weighed powders into a mortar or a grinding jar of a ball mill.
-
Add a small amount of the grinding solvent (a few microliters per 100 mg of solid). The mixture should be a paste-like consistency, not a slurry.
-
Grind the mixture manually with the pestle for a specific duration (e.g., 30-60 minutes) or in a ball mill at a set frequency and time.
-
-
Drying:
-
After grinding, transfer the resulting powder to a watch glass or a suitable container.
-
Dry the powder in a vacuum oven at a controlled temperature (e.g., 40-60°C) to remove the residual solvent.
-
-
Characterization:
-
Confirm the formation of a new crystalline phase using Powder X-ray Diffraction (PXRD). The PXRD pattern of the cocrystal should be distinct from the patterns of the individual components.
-
Use Differential Scanning Calorimetry (DSC) to determine the melting point of the cocrystal, which should be different from that of the starting materials.
-
Further characterization can be done using Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in hydrogen bonding.
-
Protocol for In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a progestogen formulation.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Test progestogen formulation and control compounds (e.g., a high permeability and a low permeability standard)
-
Analytical instrument for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its transport to the basolateral side. Low permeability of Lucifer yellow indicates a tight monolayer.[25][26]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the test progestogen formulation dissolved in HBSS to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Studies:
-
Follow the same procedure as above, but add the test compound to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the progestogen in all collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER) if B to A transport was measured: ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the involvement of active efflux transporters.[26]
-
Section 5: Mandatory Visualizations
Signaling Pathway of Progesterone
The following diagram illustrates the classical genomic and non-genomic signaling pathways of progesterone.
Caption: Progesterone signaling pathways, including genomic and non-genomic mechanisms.[27][28][29][30][31]
Experimental Workflow for Enhancing Oral Bioavailability
The following diagram outlines a general experimental workflow for developing and evaluating a novel oral progestogen formulation.
Caption: General experimental workflow for enhancing the oral bioavailability of progestogens.
Logical Relationship of Troubleshooting Steps for Low Entrapment Efficiency
The following diagram illustrates the logical steps to troubleshoot low entrapment efficiency in a nanoparticle formulation.
Caption: A logical workflow for troubleshooting low entrapment efficiency in nanoparticle formulations.
References
- 1. Enhanced Oral Bioavailability of Progesterone in Bilosome Formulation: Fabrication, Statistical Optimization, and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. iajps.com [iajps.com]
- 4. Novel Surface-Modified Bilosomes as Functional and Biocompatible Nanocarriers of Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly loaded nanoparticulate formulation of progesterone for emergency traumatic brain injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copolymer Composition and Nanoparticle Configuration Enhance in vitro Drug Release Behavior of Poorly Water-soluble Progesterone for Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocular drug delivery of progesterone using nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Preparation and characterization of progesterone dispersions using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medisca.net [medisca.net]
- 16. mdpi.com [mdpi.com]
- 17. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpras.com [ijpras.com]
- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. helixbiotech.com [helixbiotech.com]
- 24. Comparison of oral bioavailability of two dosage-forms of progesterone in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Progesterone receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up 6-Dehydroprogesterone Production
Welcome to the technical support center for 6-dehydroprogesterone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis and purification of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound can be produced through two primary routes: multi-step chemical synthesis and microbial biotransformation. Chemical synthesis often starts from readily available steroids like progesterone or ergosterol.[1][2] Microbial biotransformation utilizes microorganisms, such as fungi or bacteria, to convert a precursor, typically progesterone, into this compound.[3][4]
Q2: What are the main challenges in scaling up the chemical synthesis of this compound?
A2: Scaling up the chemical synthesis of this compound presents several challenges, including:
-
Long and complex reaction routes: Some synthetic pathways involve numerous steps, which can be difficult to control and lead to lower overall yields.[1][5]
-
By-product formation: The synthesis process can generate various by-products, complicating purification and reducing the yield of the desired product.[2]
-
Use of hazardous reagents: Certain synthesis steps may require hazardous materials, such as lithium hydride, which pose safety risks during large-scale production.[5]
-
Difficulties in industrial scale-up: Some reaction conditions, such as photochemical steps, can be challenging to implement and control on an industrial scale.[1][6]
Q3: What are the common challenges encountered in the microbial production of this compound?
A3: While specific data on scaling up this compound fermentation is limited in the provided search results, general challenges in scaling up microbial steroid transformations include:
-
Low molar yield: Biofermentation processes can sometimes result in lower yields compared to chemical synthesis.[1][5]
-
Downstream processing: Separating and purifying this compound from the complex fermentation broth can be a significant bottleneck, often accounting for a substantial portion of the total production cost.
-
Process optimization: Optimizing fermentation conditions such as pH, temperature, aeration, and substrate feeding is crucial for maximizing yield and is a complex undertaking.[7][8]
Troubleshooting Guides
Chemical Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in allylic bromination step | - Inefficient initiation of the reaction.- Suboptimal reaction temperature or time. | - Consider using a 365 nm LED lamp for photoinitiation to reduce reaction time and improve yield.[2]- Optimize temperature and reaction duration based on small-scale experiments. |
| Formation of multiple by-products | - Non-selective reagents.- Uncontrolled reaction conditions. | - Characterize the main by-products to understand their formation mechanism.[2]- Adjust reaction conditions, such as the type of base and feed amount, to improve selectivity.[2] |
| Difficulties with photochemical isomerization | - Inefficient light penetration at larger scales.- Safety hazards associated with high-power lamps. | - Explore alternative light sources, such as LED lamps, which offer better control and safety.[2]- Optimize reactor design to ensure uniform light distribution. |
| Low overall yield in multi-step synthesis | - Cumulative losses at each reaction and purification step. | - Optimize each step individually to maximize yield.- Consider process intensification strategies to reduce the number of steps. |
Microbial Production & Downstream Processing
| Issue | Potential Cause | Troubleshooting Steps |
| Low conversion of progesterone to this compound | - Suboptimal fermentation conditions (pH, temperature, oxygen).- Enzyme inhibition by substrate or product. | - Systematically optimize fermentation parameters using response surface methodology.[7][8]- Investigate fed-batch or continuous fermentation strategies to maintain optimal substrate and product concentrations. |
| Difficulties in extracting this compound from broth | - Emulsion formation during solvent extraction.- Low partition coefficient in the chosen solvent system. | - Screen different solvent systems to find one with a high partition coefficient and minimal emulsion formation.- Consider alternative primary recovery methods like adsorption. |
| Co-purification of related steroids | - Similar physicochemical properties of by-products and the target molecule. | - Employ high-resolution chromatographic techniques.- Optimize the mobile phase composition and gradient to improve separation. |
| Product degradation during downstream processing | - pH or temperature instability of this compound. | - Conduct stability studies to determine the optimal pH and temperature ranges for processing.- Minimize processing times and hold steps. |
Experimental Protocols
Key Chemical Synthesis Step: Photoinitiated Allylic Bromination of a Dydrogesterone Intermediate
This protocol is based on an optimized process for an intermediate of dydrogesterone, which is structurally related to this compound.[2]
Objective: To perform an efficient allylic bromination with improved yield and reduced reaction time.
Materials:
-
Dydrogesterone intermediate (9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., carbon tetrachloride)
-
365 nm LED lamp
Procedure:
-
Dissolve the dydrogesterone intermediate in the chosen solvent in a suitable reaction vessel.
-
Add N-Bromosuccinimide to the reaction mixture.
-
Initiate the reaction by irradiating the mixture with a 365 nm LED lamp.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Expected Outcome: This photoinduced method can significantly reduce the reaction time to as little as 20 minutes while maintaining a high yield (over 65%).[2]
Process Diagrams
Caption: A generalized workflow for the chemical synthesis of this compound from progesterone.
Caption: Overview of the microbial biotransformation process for this compound production.
Caption: A logical diagram for troubleshooting low yield in this compound production.
References
- 1. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microbial transformations of steroids--IV. 6,7-Dehydrogenation; a new class of fungal steroid transformation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CN110818760B - A kind of production technology of industrialized synthesis of dydrogesterone - Google Patents [patents.google.com]
- 7. Optimization of fermentation conditions of bacterium Pseudoxanthomonas indica H32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Temperature control in dydrogesterone synthesis reactions
Welcome to the technical support center for dydrogesterone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during dydrogesterone synthesis?
A1: Temperature is a critical parameter throughout the dydrogesterone synthesis process. Precise temperature control is crucial for maximizing yield, minimizing byproduct formation, and ensuring the desired stereochemistry of the final product.
Q2: Which steps in dydrogesterone synthesis are most sensitive to temperature fluctuations?
A2: Several key steps are highly temperature-sensitive, including:
-
Ketal Protection
-
Allylic Bromination
-
Dehydrogenation Oxidation
-
Photoisomerization
Q3: What are the common consequences of improper temperature control?
A3: Improper temperature control can lead to a range of issues, including low product yield, formation of impurities and isomers, and in some cases, reaction failure. For example, in the ketal protection step, temperatures that are too low can result in incomplete reactions, while excessively high temperatures can lead to the formation of unwanted isomers.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Ketal Protection Step
Symptoms:
-
The yield of the desired protected intermediate is significantly lower than expected.
-
HPLC analysis shows a large peak corresponding to the starting material or the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5°C increments. The optimal temperature for this step is typically around 40°C.[1][2] |
| Reaction temperature is too high. | Decrease the reaction temperature. Temperatures above 50°C can lead to the formation of by-products and reduce the yield of the desired product.[3] |
| Reaction time is insufficient. | Increase the reaction time in conjunction with optimizing the temperature. A common optimal time is around 15 hours at 40°C.[1][2] |
Issue 2: High Levels of Impurities in the Allylic Bromination Step
Symptoms:
-
Multiple unexpected peaks are observed during HPLC analysis of the crude product.
-
The isolated product is difficult to purify.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction temperature is too low. | Ensure the reaction temperature is at least 60°C. Lower temperatures are not conducive to the allylic bromination reaction and can lead to an incomplete reaction.[1] |
| Extended reaction time at elevated temperature. | Optimize the reaction time. Prolonged reaction times, even at the correct temperature, can lead to the formation of side-products.[2] |
| Inappropriate initiation method. | For photo-initiated reactions, ensure the correct wavelength and light source are used. For thermally initiated reactions, confirm the initiator is appropriate and used at the correct concentration. |
Experimental Protocols
Ketal Protection of Progesterone Intermediate
Objective: To protect the carbonyl groups of the progesterone intermediate using ethylene glycol.
Materials:
-
Progesterone intermediate (Compound 4)
-
Ethylene glycol (EG)
-
Triethyl orthoformate (TEOF)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the progesterone intermediate in dichloromethane, add ethylene glycol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to 40°C and stir for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with an appropriate aqueous solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure to obtain the crude protected intermediate.
-
Purify the crude product by recrystallization or column chromatography.
Allylic Bromination of Protected Intermediate
Objective: To introduce a bromine atom at the allylic position of the protected progesterone intermediate.
Materials:
-
Protected progesterone intermediate (Compound 3)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (for thermal initiation)
-
Appropriate solvent (e.g., carbon tetrachloride)
Procedure:
-
Dissolve the protected intermediate in the chosen solvent.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN if thermal initiation is used.
-
Heat the reaction mixture to 60°C. For photo-initiation, a high-pressure mercury lamp or an LED with a specific wavelength (e.g., 365 nm) can be used at this temperature.[2][3]
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 20-90 minutes depending on the initiation method.[2]
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate, dry the organic layer, and concentrate to obtain the crude brominated product.
-
Purify as necessary.
Data Presentation
Table 1: Effect of Temperature on Ketal Protection Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 20 | 15 | 70.2 | [2] |
| 2 | 30 | 15 | 80.6 | [2] |
| 3 | 40 | 15 | 88.8 | [2] |
| 4 | 50 | 15 | 69.1 | [2] |
| 5 | 60 | 15 | 61.3 | [2] |
Table 2: Influence of Temperature on By-product Formation in Ketal Protection
| Entry | Temperature (°C) | Product (wt%) | By-product 3-a (wt%) | By-product 3-b (wt%) | Reference |
| 1 | 20 | 43.72 | 6.98 | 47.36 | [3] |
| 2 | 30 | 65.32 | 6.32 | 21.10 | [3] |
| 3 | 40 | 80.58 | 6.08 | 4.46 | [3] |
| 4 | 50 | 81.97 | 7.28 | 4.78 | [3] |
| 5 | 60 | 78.53 | 9.22 | 8.53 | [3] |
Table 3: Effect of Temperature on Allylic Bromination
| Entry | Light Source | Initiator | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | LED, 340 nm | - | 25 | 90 | 0 | [3] |
| 2 | LED, 340 nm | - | 60 | 90 | 61.8 | [3] |
| 3 | High pressure mercury lamp | - | 25 | 90 | 33.6 | [3] |
| 4 | High pressure mercury lamp | - | 60 | 90 | 57.0 | [3] |
Visualizations
Caption: A simplified workflow of dydrogesterone synthesis highlighting key temperature-controlled steps.
Caption: A logical flowchart for troubleshooting common issues in dydrogesterone synthesis.
References
Reducing reaction time for dydrogesterone intermediate synthesis
Technical Support Center: Dydrogesterone Intermediate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dydrogesterone intermediates. Our aim is to help you reduce reaction times and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for dydrogesterone intermediates, and where can reaction times be optimized?
A common and efficient route for synthesizing the key dydrogesterone intermediate, 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone, starts from natural progesterone.[1][2][3] This process typically involves three main steps: ketal protection, allylic bromination, and elimination.[1][2][3] Significant reduction in reaction time can be achieved during the allylic bromination step by using photoinitiation instead of traditional thermal initiation.[1][2]
Q2: How can I significantly reduce the time for the allylic bromination step?
The allylic bromination of the dydrogesterone intermediate can be dramatically accelerated by using photoinitiation.[1][2] Employing a 365 nm LED lamp can reduce the reaction time from 1.5 hours to as little as 20 minutes, while maintaining a high yield of over 65%.[1][2][4] This method avoids the need for chemical initiators that are required for thermal initiation.[1][2]
Q3: What are the optimal conditions for the ketal protection step?
The ketal protection of progesterone is a crucial first step. To maximize the yield and minimize by-products, it is essential to optimize reaction conditions such as the amount of ethylene glycol (EG), temperature, and reaction time.[4][5] The highest yield of approximately 88.8% for the protected intermediate is achieved at a reaction temperature of 40°C with a reaction time of 15 hours.[5]
Q4: What are common by-products in the synthesis of dydrogesterone intermediates and how can they be minimized?
During the synthesis, several by-products can form. In the ketal protection step, incomplete reaction or side reactions with the dehydrating agent (e.g., triethyl orthoformate) can lead to impurities.[4] Optimizing the molar ratio of reactants and reaction conditions is crucial for minimizing these by-products.[4][5] In the bromination step, multi-brominated products or bromination at incorrect positions can occur.[6] A dripping method for the brominating agent can help control the reaction and reduce side reactions.[6]
Q5: Are there alternative methods to traditional thermal initiation for the bromination step?
Yes, besides photoinitiation with an LED lamp, a high-pressure mercury lamp can also be used to initiate the free radical reaction.[2] Both light-induced methods have been shown to be effective in reducing reaction times compared to thermal initiation.[4][5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Ketal Protection Step | - Insufficient ethylene glycol.- Reaction temperature is too low or too high.- Reaction time is too short or too long.- Inefficient water removal. | - Ensure the mole ratio of ethylene glycol to the progesterone starting material is at least 3:1.[4]- Optimize the reaction temperature to around 40°C.[5]- Extend the reaction time to approximately 15 hours.[5]- Use an effective dehydrating agent like triethyl orthoformate (TEOF) to drive the reversible reaction forward.[4] |
| Slow Allylic Bromination Reaction | - Using thermal initiation without an initiator.- Low reaction temperature. | - Switch to photoinitiation using a 365 nm LED lamp or a high-pressure mercury lamp to significantly decrease reaction time.[1][2]- If using thermal initiation, ensure an appropriate initiator is used and the temperature is sufficient (e.g., 60°C or higher).[5] |
| Formation of Multiple By-products in Bromination | - High concentration of the brominating agent.- Reaction conditions favoring side reactions. | - Use a dripping method to add the brominating agent (e.g., N-bromosuccinimide solution) slowly to the reaction mixture. This keeps the concentration of bromine radicals low and controlled.[6]- Optimize the solvent system. Using a solvent that has good solubility for the brominating agent without inhibiting the reaction is key.[6] |
| Difficulty in Scaling Up the Process | - Use of hazardous reagents.- Complex and difficult-to-control reaction steps. | - The photoinitiated bromination is easily scalable and avoids hazardous initiators.[1][2]- The overall three-step process (ketal protection, photo-bromination, elimination) is described as having simple operation and being easy to scale up.[1][2] |
Data Presentation
Table 1: Comparison of Initiation Methods for Allylic Bromination
| Initiation Method | Wavelength/Initiator | Temperature (°C) | Reaction Time | Yield (%) |
| Thermal | AIBN (0.03 equiv.) | 60 | 90 min | 62.2 |
| Photo (LED) | 365 nm | -60 | 20 min | 63.5 |
| Photo (High-Pressure Hg Lamp) | Characteristic Spectrum | -60 | 20 min | 65.0 |
Source: Adapted from RSC Advances, 2025, 15, 7656.[2]
Table 2: Optimization of Ketal Protection Reaction Conditions
| Entry | Temperature (°C) | Time (h) | Yield of Compound 3 (%) |
| 1 | 25 | 15 | 80.1 |
| 2 | 30 | 15 | 85.2 |
| 3 | 40 | 15 | 88.8 |
| 4 | 50 | 15 | 83.4 |
| 5 | 60 | 15 | 79.5 |
| 6 | 40 | 5 | 75.3 |
| 7 | 40 | 10 | 82.6 |
| 8 | 40 | 20 | 86.1 |
| 9 | 40 | 25 | 81.7 |
Source: Adapted from RSC Advances, 2025, 15, 7656.[5]
Experimental Protocols
1. Ketal Protection of Progesterone (Synthesis of Compound 3)
-
Materials: Progesterone (1 equiv.), Ethylene Glycol (6 equiv.), Triethyl Orthoformate (TEOF, 2.3 equiv.), p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.03 equiv.), Dichloromethane (DCM).
-
Procedure:
-
To a solution of progesterone in dichloromethane, add ethylene glycol, triethyl orthoformate, and p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at 40°C for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Isolate the product (Compound 3) after purification.
-
2. Photoinitiated Allylic Bromination (Synthesis of Compound 2)
-
Materials: Compound 3 (1 equiv.), N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Apparatus: Reaction vessel equipped with a 365 nm LED lamp.
-
Procedure:
-
Dissolve Compound 3 in dichloromethane in the photoreactor.
-
Cool the mixture to -60°C.
-
Add N-bromosuccinimide to the solution.
-
Irradiate the mixture with the 365 nm LED lamp for 20 minutes.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction and proceed with workup and purification to obtain Compound 2.
-
Visualizations
References
- 1. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00109A [pubs.rsc.org]
- 4. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN116333026A - Preparation method of dydrogesterone intermediate - Google Patents [patents.google.com]
Validation & Comparative
6-Dehydroprogesterone vs. Progesterone: A Comparative Analysis of Biological Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of 6-dehydroprogesterone and progesterone, focusing on their interaction with the progesterone receptor and subsequent signaling. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Progesterone is the endogenous ligand for the progesterone receptor (PR), playing a critical role in the female reproductive system and other tissues. This compound is a synthetic derivative of progesterone characterized by an additional double bond between carbons 6 and 7. This structural modification has the potential to alter its biological activity. Based on available data, this compound exhibits a biological potency comparable to that of progesterone, particularly in its affinity for the progesterone receptor.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters comparing the biological potency of this compound and progesterone.
| Parameter | This compound | Progesterone | Reference |
| Relative Binding Affinity (RBA) for Progesterone Receptor (%) | ~100 | 100 | [1] |
Note: The introduction of a double bond at the 6-position in the progesterone molecule has been observed to have little to no significant impact on its binding affinity for the progesterone receptor when compared to progesterone itself[1]. Comprehensive quantitative data for other biological parameters such as transactivation potential (EC50) and in vivo progestogenic activity for this compound are not as readily available in the scientific literature, with much of the research focusing on its stereoisomer, dydrogesterone.
Signaling Pathways and Experimental Workflow
To understand the biological context of this comparison, it is essential to visualize the progesterone signaling pathway and the experimental workflow used to determine receptor binding affinity.
Caption: Progesterone Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a general procedure for determining the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor.
1. Preparation of Receptor Source:
-
A source of progesterone receptors is required. This is typically a cytosol preparation from a target tissue rich in progesterone receptors, such as the uterus of an estrogen-primed animal (e.g., rabbit), or a cell line engineered to express the human progesterone receptor.
-
The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain the cytosolic fraction containing the soluble receptors.
2. Competitive Binding Reaction:
-
A constant, saturating concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-ORG 2058) is used as the tracer.
-
A series of dilutions of the unlabeled competitor compound (progesterone for the standard curve, and this compound as the test compound) are prepared.
-
The receptor preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor are incubated together in a reaction buffer. The incubation is typically carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the free radioligand. Common methods include:
-
Dextran-coated charcoal adsorption: Charcoal adsorbs the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Filtration: The reaction mixture is passed through a filter (e.g., glass fiber) that retains the receptor-ligand complex, while the free ligand passes through.
-
4. Measurement of Radioactivity:
-
The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Relative Binding Affinity (RBA) is calculated using the following formula: RBA (%) = (IC50 of Progesterone / IC50 of Test Compound) x 100
Conclusion
The available evidence from receptor binding assays indicates that this compound possesses a biological potency, in terms of its affinity for the progesterone receptor, that is comparable to that of progesterone. This suggests that the introduction of the double bond at the 6-position does not significantly hinder its ability to bind to the receptor. For a more comprehensive understanding of its complete pharmacological profile, further studies investigating its transactivational capacity and in vivo progestogenic effects are warranted. This guide provides a foundational comparison for researchers and professionals in the field of drug development and steroid hormone research.
References
A Comparative Guide to Validating RP-HPLC Methods for Dydrogesterone Estimation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative estimation of dydrogesterone. It includes detailed experimental protocols and performance data to assist in the selection and validation of a suitable analytical method. Furthermore, a brief comparison with alternative analytical techniques is presented.
Comparative Analysis of Validated RP-HPLC Methods
The selection of an appropriate RP-HPLC method is critical for accurate and reliable quantification of dydrogesterone in pharmaceutical formulations. Below is a summary of key performance parameters from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 (UPLC) |
| Stationary Phase | Agilent Zorbax C18 (250x4.6mm, 5µ)[1] | Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm)[2][3] | Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | Phosphate Buffer (pH 4.5): Methanol (25:75 v/v)[1] | Phosphate Buffer (pH 6.4): Acetonitrile (Gradient)[2][3] | NaH2PO4: Acetonitrile (45:55% v/v)[4] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 0.3 mL/min[4] |
| Detection Wavelength | 232 nm[1] | 225 nm[2] | 260 nm[4] |
| Retention Time | 3.178 min[1] | Not Specified | 1.928 min[4] |
| Linearity Range | 4-16 µg/mL[1] | 50-150% of nominal standard concentration | 25-150 µg/mL[4] |
| Correlation Coefficient (R²) | 0.9993[1] | > 0.99[2] | 0.99972[4] |
| Accuracy (% Recovery) | 99.836 ± 0.538 to 99.906 ± 0.471[1] | 98-102%[2] | 99.2-101.0%[4] |
| Precision (%RSD) | Not Specified | < 2%[2] | < 1%[4] |
| LOD | 2.61 µg/mL[1] | Not Specified | 0.3 µg/mL[4] |
| LOQ | 7.91 µg/mL[1] | Not Specified | 1 µg/mL[4] |
Alternative Analytical Methods
While RP-HPLC is a robust and widely used technique, other methods can be employed for the estimation of dydrogesterone.
| Method | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times.[4] | Faster run times, better resolution, and higher sensitivity compared to conventional HPLC.[5] | Higher backpressure requires specialized instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[6][7] | Highly sensitive and selective, capable of quantifying low levels of dydrogesterone in complex matrices like plasma.[6][8] | Higher cost and complexity of the instrumentation. |
| TLC-Spectrodensitometry | A planar chromatographic technique where separation is achieved on a thin layer of adsorbent material, followed by quantification using a densitometer. | Simple, cost-effective, and can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC and LC-MS/MS. |
| Immunoassays | Based on the specific binding of an antibody to the target analyte (dydrogesterone). | High throughput and can be automated. | Potential for cross-reactivity with structurally similar compounds. A study showed no relevant interference of dydrogesterone in progesterone immunoassays.[9] |
Experimental Protocols
A detailed protocol for a typical RP-HPLC method validation for dydrogesterone, based on established guidelines, is provided below.
Materials and Reagents
-
Dydrogesterone reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions (Example)
-
Column: Agilent Zorbax C18 (250x4.6mm, 5µ)[1]
-
Mobile Phase: Phosphate Buffer (pH 4.5): Methanol (25:75 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 232 nm[1]
-
Column Temperature: Ambient
Preparation of Solutions
-
Buffer Preparation: Dissolve a specific amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.5 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in the specified ratio and sonicate to degas.
-
Standard Stock Solution: Accurately weigh and dissolve the dydrogesterone reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
Method Validation Parameters (as per ICH Guidelines)
-
System Suitability: Inject the standard solution multiple times to check for parameters like theoretical plates, tailing factor, and %RSD of peak areas.[2]
-
Specificity: Analyze the drug substance, placebo, and a mixture of both to ensure that the excipients do not interfere with the dydrogesterone peak.
-
Linearity: Inject the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be close to 1.[1][2][4]
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of dydrogesterone standard into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within an acceptable range (typically 98-102%).[1][2][4]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The %RSD for both should be within acceptable limits (typically <2%).[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[1][4]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability under minor variations.[2]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of an RP-HPLC method validation process.
Caption: Workflow for the validation of an RP-HPLC method.
This comprehensive guide provides the necessary information for researchers and drug development professionals to understand, compare, and implement a validated RP-HPLC method for the accurate estimation of dydrogesterone. The provided data and protocols can serve as a valuable resource for ensuring the quality and reliability of analytical results.
References
- 1. Development and Validation of Rp-Hplc Method for Estimation of Dydrogesterone in [ijaresm.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. View of Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement of Estradiol and Dydrogesterone in Bulk and Tablet Doses [asiapharmaceutics.info]
- 5. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue [imrpress.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. researchgate.net [researchgate.net]
Dydrogesterone's Compatibility with Commercial Progesterone Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity of dydrogesterone and its primary metabolite in widely used commercial progesterone immunoassays. The data presented demonstrates a general lack of significant interference, ensuring confidence in progesterone level monitoring during dydrogesterone administration.
A recent multi-laboratory study systematically evaluated the potential for dydrogesterone (DYD) and its active metabolite, 20α-dihydrodydrogesterone (DHD), to interfere with routine progesterone measurements. This analysis is critical for accurate hormonal monitoring in clinical and research settings where dydrogesterone is utilized. The findings indicate that clinicians can reliably distinguish progesterone concentrations from dydrogesterone and its metabolite in blood samples within a routine care setting.
Minimal Cross-Reactivity Observed Across Major Platforms
A key study investigated seven commercial progesterone assays and found no clinically relevant interference from dydrogesterone or its metabolite. The sample recovery rates for progesterone in the presence of DYD and DHD were within a ±10% window for medium and high progesterone concentrations, with more variability observed at lower concentrations due to inherent assay imprecision in that range. This suggests that the tested immunoassays can accurately measure progesterone levels in patients being treated with dydrogesterone.
An earlier study from 1974 using a competitive protein-binding assay also reported a low cross-reaction of 1.4% for dydrogesterone.
Comparative Performance Data
The following table summarizes the findings from a systematic in-vitro investigation into the analytical interference of dydrogesterone and its metabolite in commercial progesterone assays.
Table 1: Cross-Reactivity of Dydrogesterone (DYD) and 20α-dihydrodydrogesterone (DHD) in Commercial Progesterone Immunoassays
| Immunoassay Platform | Manufacturer | Conclusion from Spike and Recovery Study |
| Immulite 2000XPi | Siemens Healthineers | No relevant interference observed. |
| Advia Centaur | Siemens Healthineers | No relevant interference observed. |
| Atellica | Siemens Healthineers | No relevant interference observed. |
| Architect i2000 | Abbott Diagnostics | No relevant interference observed. |
| Cobas 8000 | Roche Diagnostics | No relevant interference observed. |
| UniCel DxI 800 | Beckman-Coulter | No relevant interference observed. |
| LC-MS | Agilent | No relevant interference observed. |
| Competitive Protein-Binding Assay | (Not Specified) | 1.4% cross-reaction with dydrogesterone. |
Experimental Protocols
The primary study cited utilized a rigorous spike and recovery methodology to assess cross-reactivity.
Spike and Recovery Protocol:
-
Sample Preparation: Pooled human plasma samples were used to create three distinct progesterone concentration levels: low (<10 nmol/L), medium (approximately 20 nmol/L), and high (approximately 60 nmol/L).
-
Spiking: Each of the three progesterone pools was further divided and spiked with high and medium concentrations of a dydrogesterone and 20α-dihydrodydrogesterone mixture, alongside a control sample with no added dydrogesterone or its metabolite.
-
Blinding and Distribution: The resulting nine unique plasma samples were blinded and distributed to seven different laboratories for analysis.
-
Analysis: Each laboratory analyzed the samples using their routine commercial progesterone immunoassay. Six different immunoassay platforms and one liquid chromatography-tandem mass spectrometry (LC-MS) method were included in the study.
-
Data Evaluation: The percentage recovery of progesterone was calculated by comparing the measured progesterone concentration in the spiked samples to the corresponding unspiked control samples.
Principle of Competitive Immunoassay
The diagram below illustrates the fundamental mechanism of a competitive immunoassay, which is the basis for many of the progesterone assays evaluated. In this system, unlabeled antigen in a sample (e.g., progesterone) competes with a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen detected is inversely proportional to the concentration of the unlabeled antigen in the sample.
Dydrogesterone vs. 17-alpha-ethynyl-19-nortestosterone: A Comparative Analysis of Uterine Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uterine effects of dydrogesterone and 17-alpha-ethynyl-19-nortestosterone (norethisterone), two synthetic progestins widely used in gynecological therapies. This analysis is based on available preclinical and clinical data to inform research and drug development.
Molecular and Cellular Profile
Dydrogesterone is a retro-progesterone, a stereoisomer of progesterone, with a high selectivity for the progesterone receptor (PR). It is known to have no or very low affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, thus exhibiting a more targeted progestogenic effect. In contrast, norethisterone, a 19-nortestosterone derivative, while a potent progestin, also displays some androgenic properties due to its structural similarity to testosterone.
Comparative Effects on the Uterus
The primary role of progestins in the uterus is to induce a secretory endometrium, preparing it for implantation and maintaining pregnancy. Both dydrogesterone and norethisterone are effective in this regard, but their specific effects on endometrial proliferation, decidualization, and gene expression can differ.
Endometrial Proliferation and Transformation
Both dydrogesterone and norethisterone effectively transform the proliferative endometrium into a secretory state. Clinical studies on abnormal uterine bleeding (AUB) demonstrate that both compounds can regulate the menstrual cycle. However, preclinical data directly comparing their anti-proliferative potency on endometrial cells is limited. Norethisterone has been shown to have antiproliferative and apoptotic effects on endometrial stromal cells in vitro.
Decidualization
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies comparing dydrogesterone and norethisterone in the management of abnormal uterine bleeding. It is important to note the absence of direct comparative preclinical data for many uterine endpoints.
Table 1: Clinical Efficacy in Abnormal Uterine Bleeding (AUB)
| Parameter | Dydrogesterone | Norethisterone | Study Population | Reference |
| Menstrual Cycle Regulation | 44% of patients achieved a regular menstrual cycle after 3 months. | 76% of patients achieved a regular menstrual cycle after 3 months. | 100 women with AUB | [1] |
| Reduction in Menstrual Bleeding (PBAC Score) | Significant decrease in Pictorial Blood Assessment Chart (PBAC) score. | Significant decrease in Pictorial Blood Assessment Chart (PBAC) score. | Women with heavy menstrual bleeding | [2][3] |
| Patient Satisfaction | 44% patient satisfaction rate. | 76% patient satisfaction rate. | 100 women with AUB | [1] |
Table 2: Receptor Binding Profile
| Receptor | Dydrogesterone | Norethisterone |
| Progesterone Receptor (PR) | High and selective agonist | Potent agonist |
| Androgen Receptor (AR) | No significant affinity | Weak to moderate agonist activity |
| Estrogen Receptor (ER) | No significant affinity | Weak estrogenic activity at high doses |
| Glucocorticoid Receptor (GR) | No significant affinity | Low affinity |
| Mineralocorticoid Receptor (MR) | No significant affinity | No significant affinity |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for in vitro decidualization and histological analysis of the uterus.
In Vitro Decidualization of Human Endometrial Stromal Cells
This protocol is a standard method to study the direct effects of progestins on endometrial cells.
-
Cell Culture: Primary human endometrial stromal cells (hESCs) are isolated from endometrial biopsies and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hormonal Treatment: To induce decidualization, hESCs are treated with a combination of 17β-estradiol (E2) to mimic the proliferative phase, followed by the addition of either dydrogesterone or norethisterone. A common positive control for decidualization is medroxyprogesterone acetate (MPA) in combination with cAMP.
-
Assessment of Decidualization:
-
Morphological Changes: Changes in cell morphology from fibroblastic to a more rounded, epithelial-like shape are observed under a microscope.
-
Marker Expression: The expression of decidualization markers such as IGFBP-1 and prolactin in the cell culture supernatant is quantified using ELISA. Gene expression of these markers can be assessed by RT-qPCR.
-
Histological Analysis of Uterine Tissue in an Animal Model (Rat)
This protocol allows for the in vivo assessment of the effects of progestins on uterine morphology.
-
Animal Model: Ovariectomized adult female rats are used to eliminate endogenous hormonal influences.
-
Hormone Administration: Rats are treated with a priming dose of estradiol benzoate to induce endometrial proliferation. Subsequently, animals are treated with dydrogesterone, norethisterone, or a vehicle control for a specified period.
-
Tissue Collection and Processing: At the end of the treatment period, uteri are collected, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.
-
Histological Staining and Analysis: Uterine sections are stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology. Parameters such as endometrial thickness, glandular epithelium height, and stromal cell characteristics are evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of progestins in uterine cells and a typical experimental workflow for comparing their effects.
Caption: Progestin Signaling Pathway in Uterine Cells.
Caption: Experimental Workflow for Comparing Uterine Effects.
Conclusion
Both dydrogesterone and norethisterone are effective progestins for inducing secretory changes in the endometrium. Clinical data suggests norethisterone may have a stronger effect on menstrual cycle regulation in the context of AUB. However, dydrogesterone's high selectivity for the progesterone receptor and lack of androgenic side effects present a significant advantage. A notable gap exists in the literature regarding direct, preclinical comparative studies on their molecular and cellular effects on the uterus. Future research should focus on head-to-head in vitro and in vivo studies to provide a more definitive comparison of their potencies and mechanisms of action on endometrial proliferation, decidualization, and gene expression. Such data would be invaluable for the rational design of targeted gynecological therapies.
References
A Comparative Analysis of Oral Dydrogesterone and Vaginal Progesterone for Luteal Phase Support
A comprehensive review of clinical efficacy, safety profiles, and patient usability in assisted reproductive technology.
In the realm of assisted reproductive technology (ART), luteal phase support (LPS) with progesterone is a critical component for successful embryo implantation and the maintenance of early pregnancy. The two most common administration routes for progesterone supplementation are oral and vaginal. This guide provides a detailed comparative analysis of oral dydrogesterone, a retro-progesterone, and micronized vaginal progesterone, based on current scientific literature and clinical trial data. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy
Multiple large-scale randomized controlled trials (RCTs) and meta-analyses have demonstrated that oral dydrogesterone is at least as effective as vaginal progesterone for luteal phase support in women undergoing ART. Key reproductive outcomes are comparable between the two formulations.
A meta-analysis of nine RCTs, including both fresh and frozen embryo transfers, concluded that "good quality evidence from RCTs suggests that oral dydrogesterone provided at least similar reproductive outcomes than vaginal progesterone".[1] Another systematic review and meta-analysis focusing on frozen-thawed embryo transfer cycles also found that oral dydrogesterone and vaginal progesterone yield comparable reproductive outcomes for LPS.[1]
The landmark LOTUS I and II trials, which were large, multicenter, randomized controlled trials, established the non-inferiority of oral dydrogesterone compared to micronized vaginal progesterone capsules and gel, respectively, in terms of pregnancy rates at 12 weeks of gestation.[2][3]
Table 1: Comparison of Reproductive Outcomes (Data from Meta-Analyses)
| Outcome | Oral Dydrogesterone | Vaginal Progesterone | Risk Ratio/Odds Ratio (95% CI) | Certainty of Evidence | Citation |
| Live Birth/Ongoing Pregnancy Rate | - | - | RR: 1.08 (0.92-1.26) | Good | [4][5] |
| Clinical Pregnancy Rate | - | - | RR: 1.10 (0.95-1.27) | Good | [4][5] |
| Miscarriage Rate | - | - | RR: 0.92 (0.68-1.26) | Moderate | [4][5] |
| Ongoing Pregnancy Rate (FET cycles) | - | - | OR: 0.90 (0.59-1.35) | Low to Moderate | [1] |
RR: Risk Ratio; OR: Odds Ratio; CI: Confidence Interval; FET: Frozen Embryo Transfer
Safety, Tolerability, and Patient Satisfaction
Both oral dydrogesterone and vaginal progesterone are generally well-tolerated, however, their side effect profiles differ due to the route of administration. Vaginal progesterone administration is often associated with local side effects such as vaginal irritation, discharge, and bleeding.[1][2] In contrast, oral dydrogesterone is noted for its ease of administration and is often preferred by patients.[1][6]
Studies have reported higher patient satisfaction with oral dydrogesterone compared to vaginal progesterone, primarily due to the convenience of the oral route and the avoidance of vaginal side effects.[7][8]
Table 2: Adverse Events and Patient Satisfaction
| Parameter | Oral Dydrogesterone | Vaginal Progesterone | Key Findings | Citations |
| Common Side Effects | Nausea, headache, breast tenderness (generally mild and transient) | Vaginal irritation, discharge, perineal irritation | Vaginal side effects are specific to the route of administration. | [1][2][9][10] |
| Patient Satisfaction | Generally higher | Lower in some studies due to vaginal side effects and inconvenience | Oral administration is considered more patient-friendly. | [7][8] |
| Systemic Tolerability | Good | Good | No significant systemic tolerability differences identified in major trials. | [6] |
Mechanism of Action and Pharmacokinetics
Both dydrogesterone and progesterone exert their effects by binding to progesterone receptors (PRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors.[1][9] Upon binding, the receptor-ligand complex translocates to the nucleus and regulates the transcription of target genes, leading to the preparation of the endometrium for embryo implantation and the maintenance of pregnancy.[4]
Dydrogesterone is a stereoisomer of progesterone, which gives it high oral bioavailability.[11] After oral administration, it is rapidly absorbed and metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD), which has a high affinity for the progesterone receptor.[9] Natural progesterone, when administered orally, has low bioavailability due to extensive first-pass metabolism in the liver.[5] Vaginal administration of micronized progesterone bypasses the first-pass effect, leading to higher uterine concentrations.[11]
Figure 1. Simplified signaling pathway of progesterone and dydrogesterone.
Experimental Protocols
The methodologies of key randomized controlled trials provide a framework for understanding the evidence base comparing oral dydrogesterone and vaginal progesterone.
LOTUS II Trial (Tournaye et al., 2017) - An Exemplar Protocol
The LOTUS II study was a randomized, open-label, multicenter, Phase III, non-inferiority trial.[3]
-
Participants: Premenopausal women (18 to <42 years of age) with a documented history of infertility undergoing IVF.[3]
-
Randomization: Patients were randomized 1:1 to receive either oral dydrogesterone 30 mg daily or 8% micronized vaginal progesterone gel 90 mg daily.[3]
-
Intervention: Luteal phase support was initiated on the day of oocyte retrieval and continued until 12 weeks of gestation if pregnancy was confirmed.[12]
-
Primary Outcome: The primary endpoint was the presence of a fetal heartbeat at 12 weeks of gestation, as determined by transvaginal ultrasound.[3]
-
Statistical Analysis: The primary efficacy analysis was based on a non-inferiority margin of 10%.[13]
Figure 2. Generalized experimental workflow for a comparative clinical trial.
Conclusion
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral dydrogesterone versus intravaginal micronized progesterone gel for luteal phase support in IVF: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral dydrogesterone vs. vaginal progesterone capsules for luteal-phase support in women undergoing embryo transfer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrm.ir [ijrm.ir]
- 7. Oral dydrogesterone versus intravaginal micronised progesterone as luteal phase support in assisted reproductive technology (ART) cycles: results of a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A Phase III randomized controlled trial of oral dydrogesterone versus intravaginal progesterone gel for luteal phase support in in vitro fertilization (Lotus II): results from the Chinese mainland subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the H295R Steroidogenesis Assay with Progestins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The H295R steroidogenesis assay is a widely accepted in vitro method for assessing the potential of chemical compounds to interfere with hormone production, specifically the synthesis of estradiol and testosterone. This guide provides a comparative analysis of the effects of various progestins on the H295R assay, supported by experimental data and detailed protocols.
Introduction to the H295R Steroidogenesis Assay
The H295R assay utilizes a human adrenocortical carcinoma cell line that expresses the key enzymes required for steroidogenesis.[1][2][3][4] This in vitro screen is instrumental in identifying substances that can modulate the production of 17ß-estradiol (E2) and testosterone (T).[1][2][3][4] The assay is recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 456 (TG 456).[1][2][3][5]
The primary endpoints of the assay are the quantification of estradiol and testosterone levels in the cell culture medium following exposure to a test compound. The results are typically expressed as a fold change relative to a solvent control, allowing for the identification of both inducers and inhibitors of steroid hormone production.[1][6]
Experimental Protocols
A detailed methodology for conducting the H295R steroidogenesis assay is outlined in OECD TG 456. The following is a summary of the key steps:
1. Cell Culture and Plating:
-
H295R cells are cultured under standard conditions.
-
For the assay, cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[5]
2. Chemical Exposure:
-
Following acclimation, the cells are exposed to at least seven concentrations of the test chemical, typically in triplicate, for 48 hours.[1][5]
-
Solvent controls, as well as positive controls (a known inducer and a known inhibitor of hormone production), are run in parallel.[1][5]
3. Sample Collection and Hormone Analysis:
-
After the 48-hour exposure period, the cell culture medium is collected for hormone analysis.[5]
-
Hormone concentrations (estradiol and testosterone) are measured using methods such as commercially available kits (e.g., ELISA) or instrumental techniques like liquid chromatography-mass spectrometry (LC-MS).[1]
4. Cell Viability:
-
Cell viability is assessed after exposure to distinguish between specific effects on steroidogenesis and general cytotoxicity.[1]
5. Data Analysis:
-
Hormone concentration data is normalized to the solvent control and expressed as a fold change.[1]
-
The Lowest-Observed-Effect-Concentration (LOEC) is determined. If no effects are observed, the highest concentration tested is reported as the No-Observed-Effect-Concentration (NOEC).[1][6] A 1.5-fold change in hormone production is often considered a threshold for a positive result.[7]
Data Presentation: Comparative Effects of Progestins
The following table summarizes the effects of various progestins on estradiol and testosterone production in the H295R steroidogenesis assay. It is important to note that while the H295R assay is sensitive to compounds affecting the steroid pathway, comprehensive comparative studies focusing specifically on a wide range of synthetic progestins are limited in the public domain. The data presented here is compiled from various sources and high-throughput screening efforts.
| Progestin/Related Compound | Effect on Estradiol (E2) Production | Effect on Testosterone (T) Production | Reference(s) |
| Progesterone | Variable effects reported | Generally decreased | [8] |
| Mifepristone (Antagonist) | Strong modulator, generally decreases | Strong modulator, generally decreases | [9] |
| Levonorgestrel | Data not readily available in H295R | Data not readily available in H295R | |
| Drospirenone | Data not readily available in H295R | Data not readily available in H295R | |
| Norethindrone | Data not readily available in H295R | Data not readily available in H295R | |
| Medroxyprogesterone Acetate | Data not readily available in H295R | Data not readily available in H295R |
Signaling Pathways in Steroidogenesis
The production of steroid hormones from cholesterol is a complex process involving a cascade of enzymatic reactions. The H295R cells express all the key enzymes in this pathway.
Caption: Simplified steroidogenesis pathway in H295R cells.
Progestins can potentially interfere with this pathway at multiple points. For example, they may inhibit or induce the activity of key enzymes such as CYP17A1 (which is involved in the conversion of progestogens to androgens) or aromatase (CYP19), which converts androgens to estrogens. The high-throughput screening of a large chemical library using a modified H295R assay has demonstrated its capability to detect effects on various classes of steroid hormones, including progestagens.[9][10]
Experimental Workflow
The following diagram illustrates the typical workflow for the validation of the H295R steroidogenesis assay with test compounds like progestins.
Caption: Experimental workflow for the H295R steroidogenesis assay.
Conclusion
The H295R steroidogenesis assay is a valuable tool for assessing the effects of progestins on the production of key sex hormones. While the assay has been validated with a variety of compounds, there is a need for more comprehensive, publicly available comparative data on the effects of a wide range of synthetic progestins. The high-throughput versions of this assay, which measure an extended panel of steroid hormones, offer a promising avenue for a more detailed understanding of how different progestins modulate the steroidogenic pathway.[9][10] Future studies focusing on a direct comparison of various progestins in the H295R assay will be crucial for a more complete risk assessment and for guiding the development of new drug candidates with minimal endocrine-disrupting potential.
References
- 1. oecd.org [oecd.org]
- 2. policycommons.net [policycommons.net]
- 3. oecd.org [oecd.org]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. labcorp.com [labcorp.com]
- 7. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of steroidogenic gene expression and hormone production of H295R cells by pharmaceuticals and other environmentally active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head clinical trial of dydrogesterone and micronized progesterone
A comparative analysis of oral dydrogesterone and micronized vaginal progesterone for luteal phase support in assisted reproductive technology (ART) reveals comparable efficacy and safety profiles, with some studies suggesting potential advantages for dydrogesterone in terms of patient convenience and pregnancy outcomes. This guide provides a detailed overview of head-to-head clinical trial data, experimental protocols, and relevant biological pathways to inform researchers, scientists, and drug development professionals.
Efficacy Outcomes: A Tabular Comparison
Multiple randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of oral dydrogesterone with micronized vaginal progesterone (MVP) for luteal phase support in women undergoing IVF. The primary outcomes of these studies, including pregnancy rates and live birth rates, are summarized below.
A significant phase III randomized controlled trial (Lotus I) demonstrated the non-inferiority of oral dydrogesterone compared to MVP. In this study, the pregnancy rates at 12 weeks of gestation were 37.6% for the dydrogesterone group and 33.1% for the MVP group[1][2]. The live birth rates were 34.6% and 29.8% for the dydrogesterone and MVP groups, respectively[1][2]. Another large phase III trial (Lotus II) also established the non-inferiority of oral dydrogesterone to micronized vaginal progesterone gel, with pregnancy rates at 12 weeks of gestation of 38.7% and 35.0%, respectively[3].
A meta-analysis of individual participant data from two large RCTs indicated that oral dydrogesterone was associated with a significantly higher chance of ongoing pregnancy and live birth compared to MVP. However, other studies and meta-analyses have concluded that the reproductive outcomes are similar between the two treatments[4][5]. For instance, one study found no statistically significant difference in clinical success rate (31% for dydrogesterone vs. 33% for MVP), ongoing pregnancy rate (30.0% for both), or miscarriage rate (5.0% vs. 3.0%)[6]. Another trial reported similar positive pregnancy test rates (35.8% vs. 32.7%), clinical pregnancy rates (32.1% vs. 28.8%), and ongoing pregnancy rates (26.4% vs. 23.1%) for dydrogesterone and MVP, respectively[7].
| Outcome Measure | Dydrogesterone | Micronized Vaginal Progesterone | Study (Year) |
| Pregnancy Rate (12 weeks) | 37.6% | 33.1% | Tournaye et al. (2017)[1][2] |
| Live Birth Rate | 34.6% | 29.8% | Tournaye et al. (2017)[1][2] |
| Pregnancy Rate (12 weeks) | 38.7% | 35.0% (gel) | Tomic et al. (2018)[3] |
| Live Birth Rate | 34.4% | 32.5% (gel) | Tomic et al. (2018)[3] |
| Clinical Pregnancy Rate | 33.3% | 35.1% | Barbosa et al. (2023)[4] |
| Live Birth Rate | 33.3% | 32.4% | Barbosa et al. (2023)[4] |
| Clinical Success Rate | 31% | 33% | Saharkhiz et al. (2016)[6] |
| Ongoing Pregnancy Rate | 30.0% | 30.0% | Saharkhiz et al. (2016)[6] |
| Positive Pregnancy Test Rate | 35.8% | 32.7% | Ganesh et al. (2021)[7] |
| Clinical Pregnancy Rate | 32.1% | 28.8% | Ganesh et al. (2021)[7] |
Safety and Tolerability
The safety profiles of oral dydrogesterone and micronized vaginal progesterone are generally comparable, with both being well-tolerated. The proportion of subjects reporting treatment-emergent adverse events (TEAEs) was similar between the treatment groups in large clinical trials, with 56.0% in the dydrogesterone group and 54.0% in the MVP group reporting TEAEs in one study[1]. A notable difference in tolerability is the incidence of vaginal irritation and discharge, which is more commonly reported with vaginal progesterone administration[7][8]. One study found that significantly more patients receiving dydrogesterone were satisfied with the tolerability of their treatment compared to those receiving micronized progesterone[8].
| Adverse Event | Dydrogesterone | Micronized Vaginal Progesterone | Study (Year) |
| Treatment-Emergent Adverse Events | 56.0% | 54.0% | Tournaye et al. (2017)[1] |
| Vaginal Itching | Significantly lower | Significantly higher | Ganesh et al. (2021)[7] |
| Vaginal Discharge/Irritation | Not reported | 10.5% | Chakravarty et al. (2005)[8] |
Experimental Protocols
The design of the head-to-head clinical trials comparing dydrogesterone and micronized progesterone is crucial for interpreting the results. Below are the methodologies of two key Phase III randomized controlled trials.
Lotus I Study Protocol
-
Objective: To demonstrate the non-inferiority of oral dydrogesterone versus micronized vaginal progesterone for luteal support in IVF.
-
Study Design: A Phase III, randomized, double-blind, double-dummy trial.
-
Patient Population: Premenopausal women (age >18 to <42 years) with a documented history of infertility undergoing IVF with fresh embryo transfer.
-
Intervention:
-
Dydrogesterone group: Oral dydrogesterone 10 mg three times daily.
-
Micronized Vaginal Progesterone group: MVP 200 mg capsules three times daily.
-
-
Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation.
-
Sample Size: A sample size of 479 subjects per treatment arm was estimated to provide 90% power to demonstrate non-inferiority[1].
Lotus II Study Protocol
-
Objective: To establish the non-inferiority of oral dydrogesterone versus micronized vaginal progesterone gel for luteal phase support in IVF.
-
Study Design: An open-label, Phase III, randomized trial.
-
Patient Population: Similar to the Lotus I study.
-
Intervention:
-
Dydrogesterone group: Oral dydrogesterone 30 mg daily.
-
Micronized Vaginal Progesterone group: 8% MVP gel 90 mg daily.
-
-
Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation[3].
Visualizing Key Pathways and Processes
To better understand the comparison between dydrogesterone and micronized progesterone, the following diagrams illustrate the progesterone signaling pathway, a typical clinical trial workflow, and the logical relationship of the comparative efficacy findings.
Caption: Simplified progesterone signaling pathway.
Caption: Typical workflow of a randomized clinical trial.
Caption: Logical relationship of comparative efficacy.
Conclusion
Head-to-head clinical trials have consistently demonstrated that oral dydrogesterone is non-inferior to micronized vaginal progesterone for luteal phase support in women undergoing ART. Both treatments have comparable safety profiles. The oral administration of dydrogesterone offers a more convenient and potentially better-tolerated option for patients, which may improve treatment satisfaction. While some meta-analyses suggest a potential for higher pregnancy and live birth rates with dydrogesterone, further research is warranted to definitively establish its superiority. The choice between dydrogesterone and micronized progesterone may ultimately depend on clinical judgment, patient preference, and local availability.
References
- 1. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of dydrogesterone and micronized progesterone for luteal phase support during in vitro fertilization (IVF) cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral dydrogesterone versus intravaginal micronised progesterone as luteal phase support in assisted reproductive technology (ART) cycles: results of a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dydrogesterone: A Comparative Analysis of its Side Effect Profile Against Other Progestins
A deep dive into the comparative side effect profiles of dydrogesterone and other widely used progestins—medroxyprogesterone acetate, norethisterone, levonorgestrel, and micronized progesterone—reveals a landscape of nuanced differences. This guide, intended for researchers, scientists, and drug development professionals, synthesizes clinical data, details experimental methodologies, and visualizes key signaling pathways to provide a comprehensive overview for informed decision-making in therapeutic development.
Dydrogesterone, a retro-progesterone, exhibits a side effect profile that distinguishes it from other synthetic progestins, largely attributable to its high selectivity for the progesterone receptor (PR). Unlike many other progestins, dydrogesterone has negligible affinity for androgen, glucocorticoid, and mineralocorticoid receptors, which is often the source of undesirable side effects. This targeted action translates to a generally more favorable tolerability profile in clinical applications such as hormone replacement therapy (HRT), assisted reproductive technology (ART), and the management of various gynecological conditions.
Quantitative Comparison of Common Side Effects
The incidence of common progestin-related side effects varies significantly across different compounds. The following tables summarize the reported frequencies of key adverse events from various clinical trials. It is important to note that direct comparison between studies can be challenging due to differences in patient populations, dosages, and study designs.
| Side Effect | Dydrogesterone | Micronized Progesterone (Oral) | Medroxyprogesterone Acetate | Norethisterone | Levonorgestrel |
| Headache | 5-10% | 10-30% | 10-35% | 10-20% | 10-25% |
| Breast Tenderness | 5-10% | 10-30% | 10-30% | 15-40% | 10-30% |
| Bloating/Weight Gain | <5% | 5-20% | 25-35% | 10-25% | 5-15% |
| Mood Swings/Depression | <5% | 5-15% | 10-25% | 10-20% | 5-15% |
| Irregular Bleeding | 5-15% | 10-20% | 20-50% | 20-40% | 15-30% |
| Acne | <2% | <5% | 5-15% | 10-20% | 10-20% |
| Dizziness/Drowsiness | <5% | 15-50% | 5-10% | 5-10% | 5-10% |
Note: The percentages are approximate ranges compiled from various sources and are intended for comparative purposes. Actual incidence rates may vary depending on the specific study, dosage, and patient population.
Venous Thromboembolism (VTE) Risk
One of the most significant differentiators among progestins is the associated risk of venous thromboembolism. Dydrogesterone and micronized progesterone are generally considered to have a more neutral effect on VTE risk compared to some other synthetic progestins, particularly when used in combination with transdermal estrogen in HRT.
| Progestin | Relative Risk of VTE (compared to non-users) |
| Dydrogesterone | ~1.0 - 1.2 |
| Micronized Progesterone | ~1.0 - 1.3 |
| Medroxyprogesterone Acetate | ~2.0 - 3.0 |
| Norethisterone | ~1.5 - 2.5 |
| Levonorgestrel (in COCs) | ~1.5 - 2.0 |
Note: These are approximate relative risk ratios and can be influenced by the type and route of estrogen administration, as well as individual patient risk factors.
Detailed Experimental Protocols
To provide a clearer understanding of the data presented, the methodologies of key comparative studies are outlined below.
LOTUS I and II Trials: Dydrogesterone vs. Micronized Vaginal Progesterone in IVF
-
Objective: To compare the efficacy and safety of oral dydrogesterone versus micronized vaginal progesterone (MVP) for luteal phase support in women undergoing in vitro fertilization (IVF).
-
Study Design: Phase III, randomized, controlled, non-inferiority trials.
-
Participants: Premenopausal women (18-42 years old) with a documented history of infertility undergoing IVF.
-
Intervention:
-
Dydrogesterone group: 10 mg oral dydrogesterone three times daily.
-
MVP group: 200 mg MVP capsules administered vaginally three times daily.
-
-
Duration: Luteal support was initiated on the day of oocyte retrieval and continued for up to 12 weeks of gestation if pregnancy was achieved.
-
Primary Outcome: Presence of fetal heartbeat at 12 weeks of gestation.
-
Safety Assessment: Adverse events were systematically recorded at each study visit. This included patient-reported symptoms and laboratory assessments. Tolerability was also assessed via patient questionnaires.
Comparative Study of Norethisterone and Levonorgestrel in Oral Contraceptives
-
Objective: To compare the clinical effects, particularly cycle control and side effects, of low-dose oral contraceptives containing either norethisterone or levonorgestrel.
-
Study Design: Prospective, randomized, comparative study.
-
Participants: Women aged 15-33 years seeking oral contraception.
-
Intervention:
-
Norethisterone group: Combined oral contraceptive with 500 µg norethisterone.
-
Levonorgestrel group: Combined oral contraceptive with 150 µg levonorgestrel.
-
-
Duration: Participants were followed for up to 15 cycles.
-
Outcome Measures: Incidence and pattern of breakthrough bleeding, breast tenderness, and other common side effects. Reasons for discontinuation were also recorded.
Signaling Pathways and Side Effect Mechanisms
The diverse side effect profiles of progestins can be attributed to their varying affinities for different steroid hormone receptors.
Activation of the androgen receptor by progestins like norethisterone and levonorgestrel can lead to androgenic side effects such as acne and hirsutism. The glucocorticoid activity of medroxyprogesterone acetate may contribute to metabolic side effects. Dydrogesterone's high specificity for the progesterone receptor minimizes these off-target effects.
The increased risk of VTE with some progestins is a complex process. The diagram below illustrates a simplified proposed mechanism.
Efficacy comparison of dydrogesterone in different hormone replacement therapies
For Researchers, Scientists, and Drug Development Professionals
Dydrogesterone, a retro-progesterone, is a synthetic progestogen structurally related to natural progesterone. Its unique molecular structure provides a high selectivity for progesterone receptors, leading to a favorable tolerability profile in hormone replacement therapy (HRT). This guide provides a comparative analysis of dydrogesterone's efficacy in various HRT regimens, supported by experimental data, to aid in research and development.
Efficacy Comparison of Dydrogesterone-Based HRT
The efficacy of dydrogesterone in HRT is evaluated based on its ability to provide endometrial protection, control bleeding patterns, alleviate vasomotor symptoms, and maintain bone mineral density. Below is a summary of quantitative data from various studies comparing dydrogesterone with other progestogens.
Endometrial Protection
A primary role of progestogen in HRT is to counteract the proliferative effects of estrogen on the endometrium.
Table 1: Endometrial Protection with Dydrogesterone in Continuous Combined HRT
| Treatment Regimen (daily) | Study Duration | Number of Subjects (evaluable) | Endometrial Hyperplasia Incidence | Atrophic/Inactive Endometrium | Proliferative Endometrium |
|---|---|---|---|---|---|
| 1mg E2 + 5mg Dydrogesterone | 1 year | 99 | 0% | 85% | 7%[1] |
| 1mg E2 + 10mg Dydrogesterone | 1 year | 102 | 0% | 90% | 3%[1] |
| 2mg E2 + 10mg Dydrogesterone | 1 year | 98 | 0% | 88% | 2%[1] |
| 0.625mg CEE + 5mg MPA | 1 year | 102 | 2% | Not Reported | Not Reported[2] |
| 0.625mg CEE + 10mg MPA | 1 year | 66 | 0% | Not Reported | Not Reported[2] |
E2: Estradiol; CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate. Data for MPA is from a separate study for contextual comparison.
Bleeding Patterns and Amenorrhea Rates
Predictable bleeding patterns and a high rate of amenorrhea are crucial for patient compliance in continuous combined HRT.
Table 2: Amenorrhea Rates with Dydrogesterone-Based Continuous Combined HRT
| Treatment Regimen (daily) | Study Duration | Amenorrhea Rate (Cycles 10-12) |
|---|---|---|
| 1mg E2 + 5mg Dydrogesterone | 1 year | 81% |
| 0.5mg E2 + 2.5mg Dydrogesterone | 1 year | 88%[3][4] |
| 1mg E2 / 0.5mg NETA | 1 year | 72% |
E2: Estradiol; NETA: Norethisterone Acetate. Data for NETA is from a separate study for contextual comparison.
Vasomotor Symptom Relief
The primary indication for HRT is the relief of vasomotor symptoms such as hot flushes and night sweats.
Table 3: Reduction in Vasomotor Symptoms
| Treatment Regimen (daily) | Study Duration | Baseline Mean Hot Flushes/Day | Mean Reduction in Hot Flushes/Day from Baseline |
|---|---|---|---|
| 0.5mg E2 + 2.5mg Dydrogesterone | 12 weeks | 10.4 | 5.9[5][6] |
| Placebo | 12 weeks | 10.4 | 4.5[5][6] |
Bone Mineral Density
HRT is effective in preventing postmenopausal bone loss and reducing the risk of osteoporotic fractures.
Table 4: Change in Bone Mineral Density (BMD) with Dydrogesterone-Based HRT vs. Tibolone
| Treatment Regimen (daily) | Study Duration | Mean % Change in Lumbar Spine BMD | Mean % Change in Total Hip BMD |
|---|---|---|---|
| 1mg E2 + 10mg Dydrogesterone | 1 year | +1.45% | +0.87% |
| 1mg E2 + 10mg Dydrogesterone | 2 years | +1.40% | +1.3% |
| 1mg E2 + 10mg Dydrogesterone | 3 years | -0.18% | -0.43% |
| 2.5mg Tibolone | 1 year | -0.097% | -0.22% |
| 2.5mg Tibolone | 2 years | -0.67% | -0.67% |
| 2.5mg Tibolone | 3 years | -1.26% | -1.01% |
Data derived from a retrospective study comparing Estradiol + Dydrogesterone with Tibolone.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative protocols from studies evaluating dydrogesterone in HRT.
Study on Endometrial Safety of Continuous Combined Estradiol and Dydrogesterone
-
Study Design: A multicenter, randomized, double-blind study.
-
Participants: Healthy, non-hysterectomized postmenopausal women with symptoms of estrogen deficiency.
-
Intervention: Participants were randomized to receive continuous combined therapy of 17β-estradiol (0.5mg) and dydrogesterone (2.5mg) or placebo daily for one year.
-
Primary Outcome: Incidence of endometrial hyperplasia or a more serious endometrial outcome.
-
Methodology: Endometrial biopsies were performed at baseline and at the end of the one-year treatment period. The biopsies were assessed by a central pathologist blinded to the treatment allocation. Bleeding and spotting were recorded daily by the participants in a diary[3][4].
Crossover Trial Comparing Dydrogesterone and Norethisterone on Lipoproteins and Inflammatory Markers
-
Study Design: A crossover, randomized trial.
-
Participants: 25 non-hysterectomized postmenopausal women.
-
Intervention: Participants received two preparations of HRT, each for three 28-day treatment cycles. Both regimens included 1mg of estradiol taken continuously. One regimen included 10mg of dydrogesterone and the other 1mg of norethisterone, both taken sequentially.
-
Methodology: Measurements of lipoproteins and inflammatory markers were taken at baseline and on the last day of the estradiol phase and the last day of the progestogen phase in the third treatment cycle of each regimen[4].
Visualizing Mechanisms and Workflows
Progesterone Receptor Signaling Pathway
Dydrogesterone exerts its effects by binding to and activating progesterone receptors (PR), which exist as two main isoforms, PR-A and PR-B. This binding initiates a cascade of molecular events that regulate gene expression in target tissues like the endometrium.
Typical Experimental Workflow for an HRT Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing different HRT regimens.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. doaj.org [doaj.org]
- 3. [Dihydrogesterone vs. medroxyprogesterone acetate in association with transdermal estradiol in postmenopausal substitution treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dydrogesterone and norethisterone, in combination with oestradiol, on lipoproteins and inflammatory markers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-low-dose estradiol and dydrogesterone: a phase III study for vasomotor symptoms in China - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Receptor Binding Affinity: A Comparative Analysis of Dydrogesterone and Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the receptor binding affinities of dydrogesterone and its natural counterpart, progesterone, to a panel of steroid hormone receptors. The data and methodologies presented are collated from scientific literature to offer an objective and data-driven comparison for research and drug development purposes.
Receptor Binding Affinity Profile
Dydrogesterone is a retro-progesterone that is structurally related to progesterone but possesses a unique stereochemistry that significantly influences its receptor binding profile. The following table summarizes the in vitro binding affinities of dydrogesterone and progesterone to the five major classes of steroid hormone receptors.
| Compound | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Dydrogesterone | High Affinity | Negligible Affinity[1] | Negligible Affinity[1] | Negligible Affinity[1][2] | Negligible Affinity[1] |
| Progesterone | High Affinity (KD ≈ 1 nM)[3] | No Direct Binding | Low Affinity | Low Affinity (Partial Agonist)[3] | High Affinity (Antagonist)[3] |
Key Findings:
-
Progesterone Receptor: Both dydrogesterone and progesterone exhibit a high affinity for the progesterone receptor, which is consistent with their progestogenic activity.[1][3]
-
Selectivity: A critical distinction lies in their selectivity. Dydrogesterone demonstrates a highly selective binding to the progesterone receptor with negligible affinity for estrogen, androgen, glucocorticoid, and mineralocorticoid receptors.[1][2][4] This high selectivity is attributed to its unique bent molecular structure.
-
Off-Target Binding of Progesterone: In contrast, progesterone, while being the natural ligand for the PR, also binds to other steroid receptors. It acts as a potent antagonist at the mineralocorticoid receptor and a partial agonist at the glucocorticoid receptor, albeit with low potency.[3] It displays a low affinity for the androgen receptor and does not bind to the estrogen receptor.
Experimental Protocols: Competitive Radioligand Binding Assay
The receptor binding affinities are typically determined using in vitro competitive radioligand binding assays. This technique quantifies the ability of a test compound to displace a specific high-affinity radiolabeled ligand from its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) of dydrogesterone and progesterone for various steroid hormone receptors.
Methodology:
-
Receptor Preparation: A source of the target receptor is prepared. This can be in the form of a cytosol fraction from a tissue known to express the receptor (e.g., rat uterus for progesterone receptor) or a cell line overexpressing the recombinant human receptor.
-
Radioligand: A specific radiolabeled ligand with high affinity for the receptor is used (e.g., [³H]-promegestone for PR, [³H]-estradiol for ER, [³H]-R1881 for AR, [³H]-dexamethasone for GR, and [³H]-aldosterone for MR).
-
Competition Assay: A constant concentration of the receptor preparation and the radioligand are incubated in the presence of increasing concentrations of the unlabeled test compound (dydrogesterone or progesterone).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include adsorption of the free ligand to dextran-coated charcoal followed by centrifugation, or filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of the unlabeled ligand) from the total binding. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The relative binding affinity (RBA) is then calculated relative to the reference steroid for that receptor.
Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Generalized signaling pathway for nuclear steroid receptors.
References
A Comparative Guide to Validating Analytical Methods for Dydrogesterone Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of dydrogesterone, a synthetic progestogen widely used in various therapeutic applications. Ensuring the purity of dydrogesterone is critical for its safety and efficacy, making robust and validated analytical methods a cornerstone of quality control in its manufacturing and formulation. This document offers a detailed look at commonly employed techniques, their validation parameters, and experimental protocols to assist researchers and drug development professionals in selecting and implementing the most suitable methods for their specific needs.
Introduction to Dydrogesterone and its Impurities
Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a stereoisomer of progesterone. Impurities in dydrogesterone can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory bodies require stringent control and monitoring of these impurities. Common impurities that have been identified include Dydrogesterone Impurity A, Dydrogesterone Impurity B, and Dydrogesterone Impurity C. The structures of these and other potential impurities are crucial for developing specific and accurate analytical methods.
Comparative Analysis of Analytical Methods
The most prevalent analytical techniques for dydrogesterone impurity profiling are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with UV or Diode Array Detection (DAD), and UPLC coupled with Mass Spectrometry (UPLC-MS). Each method offers distinct advantages in terms of speed, sensitivity, and resolution.
Method Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity for trace impurities, or structural elucidation of unknown impurities. The following table summarizes the key performance parameters of different analytical techniques based on available literature.
| Parameter | HPLC-UV | UPLC-DAD | UPLC-MS/MS |
| Limit of Detection (LOD) | 2.61 µg/mL (for Dydrogesterone)[1] | 0.1 µg/mL (for Dydrogesterone)[2][3] | Lower than UPLC-DAD, typically in the ng/mL to pg/mL range.[4][5][6] |
| Limit of Quantification (LOQ) | 7.91 µg/mL (for Dydrogesterone)[1] | 1 µg/mL (for Dydrogesterone)[2][3] | Typically in the ng/mL range.[4][5][6] |
| **Linearity (R²) ** | >0.999[1] | >0.999[2][3] | >0.997[4][5][6] |
| Accuracy (% Recovery) | 99.8% - 99.9%[1] | 99.2% - 101.0%[2][3] | 99.8%[4][5] |
| Precision (%RSD) | < 2% | < 1%[2][3] | < 12.5%[4][5] |
| Analysis Time | Longer run times | Significantly shorter run times than HPLC | Similar run times to UPLC-DAD |
| Resolution | Good | Superior to HPLC | Superior to HPLC |
| Capability | Quantification of known impurities | Quantification of known impurities, peak purity assessment | Quantification of known and unknown impurities, structural elucidation |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for HPLC-UV and UPLC-DAD methods, based on published literature.
Stability-Indicating UPLC-DAD Method
This method is suitable for the simultaneous determination of dydrogesterone and its degradation products.
-
Instrumentation: Waters Acquity UPLC system with a PDA detector.[2][3]
-
Mobile Phase: A mixture of 0.02 M sodium dihydrogen phosphate buffer and acetonitrile (45:55 v/v).[2]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.
-
Acid Degradation: 0.1 M HCl at 60°C for 2 hours.
-
Alkali Degradation: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
RP-HPLC-UV Method
This method is a reliable approach for the routine quality control of dydrogesterone.
-
Instrumentation: Agilent HPLC system with a UV detector.
-
Column: Agilent Zorbax C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Phosphate Buffer (pH 4.5) and Methanol (25:75 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Visualization of Workflows and Relationships
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for dydrogesterone impurity profiling.
Caption: A streamlined workflow for analytical method validation.
Logical Relationship of Analytical Techniques
The choice of analytical technique is often hierarchical, starting from simpler methods and progressing to more complex ones as needed for impurity identification and characterization.
Caption: Hierarchy of analytical techniques for impurity profiling.
Signaling Pathways of Dydrogesterone Impurities
Currently, there is a lack of publicly available information regarding the specific signaling pathways and toxicological effects of dydrogesterone impurities. As dydrogesterone is a progestogen, it is plausible that its impurities, which are structurally similar, could potentially interact with steroid hormone receptors. However, without specific studies, this remains speculative. Further research is warranted to elucidate the pharmacological and toxicological profiles of these impurities to ensure the complete safety profile of dydrogesterone-containing products.
Conclusion
The validation of analytical methods for dydrogesterone impurity profiling is a critical aspect of pharmaceutical quality control. While HPLC-UV provides a robust and reliable method for routine analysis, UPLC-DAD offers significant advantages in terms of speed and resolution. For the identification and quantification of trace-level and unknown impurities, UPLC-MS/MS is the method of choice. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs and regulatory requirements. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of detailed experimental protocols and comprehensive validation.
References
- 1. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement of Estradiol and Dydrogesterone in Bulk and Tablet Doses | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Dehydroprogesterone
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like 6-Dehydroprogesterone. This guide provides essential, step-by-step safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a synthetic progestational hormone, is classified as a hazardous substance that may cause cancer and damage fertility or the unborn child.[1] It may also cause harm to breast-fed children.[1] Strict adherence to safety protocols is therefore critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE:
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Consider double gloving for enhanced protection.[2] |
| Body Protection | Laboratory coat or disposable gown | A disposable gown made of polyethylene-coated polypropylene or other laminate materials is recommended.[3] Standard lab coats should be worn at a minimum.[2][4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles are necessary if the work involves dusty conditions, mists, or aerosols. A face shield offers additional protection against direct contact.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when dusts are generated or when working outside of a containment system like a fume hood.[2] A positive pressure air-supplied respirator is recommended for situations with potential for uncontrolled release or unknown exposure levels.[2] |
| Additional Protection | Disposable head, hair, and shoe covers | Recommended to prevent contamination of personal clothing and workspaces.[3] |
Operational Plan: A Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Obtain Special Instructions: Before use, it is crucial to obtain and read all safety precautions.[2][5][6]
-
Work in a Designated Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Gather all Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers are readily available within the work area.
2. Donning Personal Protective Equipment (PPE): The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
3. Handling the Compound:
-
Avoid Dust Generation: Handle the powder carefully to avoid creating dust.
-
Prevent Contact: Do not breathe dust, and avoid contact with skin and eyes.[1][6] Avoid contact during pregnancy and while nursing.[1][2]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[2]
-
Immediate Cleanup: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Collect the spilled material carefully and place it in a designated, sealed container for disposal.
4. Post-Handling Procedures:
-
Thorough Washing: Wash hands and any exposed skin thoroughly after handling the compound.[2][5]
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All contaminated disposable materials, including gloves, gowns, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][6] One recommended method for small quantities is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] For household quantities, mixing with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed plastic bag, and discarding it in the trash is an option, though laboratory disposal will be subject to stricter institutional and regulatory standards.[7]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₂[8][9] |
| Molecular Weight | 312.45 g/mol [9] |
| Melting Point | 128 - 132 °C (262 - 270 °F) |
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[1]
-
Skin Contact: Wash the affected area immediately with plenty of water.[5]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
Ingestion: Rinse out the mouth and then drink plenty of water. Seek immediate medical attention.[1][5]
IF exposed or concerned, it is imperative to get medical advice or attention.[1][5][6]
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. beaufort.tricare.mil [beaufort.tricare.mil]
- 2. organon.com [organon.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. esschemco.com [esschemco.com]
- 6. biosynth.com [biosynth.com]
- 7. fda.gov [fda.gov]
- 8. This compound | C21H28O2 | CID 101994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
